Fmoc-4-piperidino-L-proline
Description
Structure
3D Structure
Properties
CAS No. |
204318-02-5 |
|---|---|
Molecular Formula |
C25H28N2O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-piperidin-1-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O4/c28-24(29)23-14-17(26-12-6-1-7-13-26)15-27(23)25(30)31-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22-23H,1,6-7,12-16H2,(H,28,29)/t17?,23-/m0/s1 |
InChI Key |
HMXYVJRIIYUTRR-VXLWULRPSA-N |
SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5CCNCC5 |
Isomeric SMILES |
C1CCN(CC1)C2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1CCN(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
sequence |
P |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-4-piperidino-L-proline: Properties, Synthesis, and Application
Introduction: The Strategic Value of Modified Proline Analogs
In the landscape of peptide synthesis and drug development, proline and its derivatives occupy a unique conformational niche. The cyclic nature of the proline side chain imparts significant rigidity to the peptide backbone, influencing secondary structure and proteolytic stability. Fmoc-4-piperidino-L-proline is a specialized amino acid derivative designed for researchers seeking to modulate these properties with precision.[1]
This guide provides a comprehensive overview of Fmoc-4-piperidino-L-proline, detailing its chemical properties, its strategic incorporation into peptide chains, and the unique advantages it offers in the synthesis of complex and therapeutically relevant peptides.[1] The presence of the piperidino moiety at the 4-position of the pyrrolidine ring introduces a key structural modification that can enhance solubility, stability, and facilitate unique molecular interactions, making it a valuable tool for medicinal chemists and peptide scientists.[1]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its successful application. Fmoc-4-piperidino-L-proline is typically supplied as a white powder with a high degree of purity, as confirmed by HPLC.[1]
| Property | Value | Source |
| CAS Number | 204318-02-5 | [1][2] |
| Molecular Formula | C₂₅H₂₈N₂O₄ | [1][2] |
| Molecular Weight | 420.51 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Synonyms | Fmoc-L-Pro(4-piperidino)-OH | [1] |
The solubility of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS). While specific quantitative data for Fmoc-4-piperidino-L-proline is not extensively published, its parent compound, Fmoc-L-proline, is known to be soluble in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3] The addition of the piperidino group is suggested to enhance overall solubility, which can be advantageous in preventing aggregation during the synthesis of challenging sequences.[1][4]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-4-piperidino-L-proline is as a specialized building block in Fmoc-based SPPS.[1] This methodology, which has become the standard for peptide synthesis, relies on the base-labile Fmoc protecting group for the temporary protection of the N-terminus.[5][6]
The Rationale for Using a Modified Proline
The incorporation of non-canonical amino acids like Fmoc-4-piperidino-L-proline is a deliberate strategy to:
-
Introduce Conformational Constraints: The bulky piperidino group further restricts the rotation around the Cα-N bond, influencing the local peptide conformation. This can be used to stabilize specific secondary structures like β-turns or to disrupt undesirable aggregation-prone structures.[4][7]
-
Enhance Solubility: The piperidino moiety can improve the solubility of the growing peptide chain, mitigating the aggregation issues often encountered with hydrophobic or long sequences.[1][4]
-
Serve as a Peptidomimetic Scaffold: The modified proline can act as a proline isostere, mimicking the structural role of proline while introducing novel chemical functionality for drug discovery and the development of bioactive molecules.[4][8]
Experimental Workflow: Incorporation and Deprotection
The cyclical nature of SPPS involves repeated steps of deprotection and coupling. The workflow for incorporating Fmoc-4-piperidino-L-proline follows the standard Fmoc/tBu strategy.[9]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol for Coupling
Causality: The following protocol utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent. HBTU is an aminium-based activator that efficiently converts the carboxylic acid of the Fmoc-amino acid into a reactive O-acylisourea intermediate, facilitating rapid and efficient amide bond formation while minimizing the risk of racemization.
-
Resin Preparation: Start with a pre-swelled solid support (e.g., Rink Amide resin) from which the N-terminal Fmoc group has been removed.
-
Activation of Fmoc-4-piperidino-L-proline:
-
In a separate vessel, dissolve Fmoc-4-piperidino-L-proline (3-5 equivalents relative to resin substitution) in DMF.
-
Add HBTU (0.95 equivalents relative to the amino acid) and a tertiary base such as N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid).[10]
-
Allow the activation to proceed for 1-2 minutes. The solution will typically change color.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 1-4 hours.[10]
-
Monitoring (Self-Validation): The completion of coupling to a secondary amine like proline cannot be monitored by the standard Kaiser (ninhydrin) test. An Isatin or Chloranil test is required.[3][10] A negative test (indicating the absence of free secondary amine) validates the completion of the reaction. If the test remains positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended to ensure the reaction goes to completion.[10]
-
Washing: After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.
Unique Considerations and Advantages
The 4-piperidino substitution offers distinct advantages beyond simple steric bulk. Its basic nitrogen atom can influence the local chemical environment and may be leveraged in the design of peptidomimetics with specific pH-dependent conformational or binding properties. This feature makes it particularly interesting for developing therapeutics targeting biological pathways or for creating ligands for receptor studies.[1][11]
Furthermore, the strategic placement of modified prolines can disrupt the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, a common cause of failed syntheses for "difficult sequences".[4][9] By acting as a "kink" in the peptide backbone, Fmoc-4-piperidino-L-proline can maintain the growing peptide chain in a more solvated and reactive state.
Conclusion
Fmoc-4-piperidino-L-proline is more than a simple building block; it is a strategic tool for advanced peptide design. Its unique chemical structure provides researchers with a means to rationally control peptide conformation, enhance solubility, and introduce novel functionalities. By understanding its core properties and applying validated coupling protocols, scientists can effectively leverage this compound to overcome synthetic challenges and accelerate the development of novel peptide-based therapeutics and research agents.
References
- Chem-Impex. (n.d.). Fmoc-4-piperidino-L-proline.
- ApexBio. (n.d.). Fmoc-4-piperidino-L-proline.
- Guidechem. (n.d.). FMOC-L-Proline 71989-31-6 wiki.
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- PubMed Central. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
- PubChem. (n.d.). Fmoc-4(s)-amino-l-proline.
- Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues.
- PubChemLite. (n.d.). Fmoc-4-piperidino-l-proline (C25H28N2O3).
- Sigma-Aldrich. (n.d.). N-Boc-cis-4-N-Fmoc-amino-L-proline 97%.
- Advanced ChemTech. (n.d.). Fmoc-cis-L-Pro(4-F)-OH.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - FMOC-4-PIPERIDINO-L-PROLINE.
- TargetMol. (n.d.). Fmoc-L-Proline | Amino Acids and Derivatives.
- Sigma-Aldrich. (n.d.). Fmoc-Pro-OH = 98.5 HPLC 71989-31-6.
- ResearchGate. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- Chem-Impex. (n.d.). Boc-4-piperidino-L-proline.
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- 1. chemimpex.com [chemimpex.com]
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- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to Fmoc-4-piperidino-L-proline: Structure, Synthesis, and Application in Peptide Science
Abstract
Proline and its derivatives are fundamental tools in peptide chemistry, offering unique conformational constraints that are critical for modulating the structure, stability, and biological activity of peptides. Among these, Fmoc-4-piperidino-L-proline emerges as a specialized building block designed to impart significant steric influence on the peptide backbone. This guide provides a comprehensive technical overview of Fmoc-4-piperidino-L-proline, detailing its chemical structure, physicochemical properties, and synthesis. We elucidate its primary function as a conformational director, influencing pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond. Detailed, field-proven protocols for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) are presented, with a focus on overcoming the challenges associated with sterically hindered amino acids. This document serves as an essential resource for researchers in peptide synthesis, medicinal chemistry, and drug development seeking to leverage the unique structural impact of this compound.
Introduction: The Role of Substituted Prolines in Peptide Design
Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imposes significant conformational restrictions on the peptide backbone, making it a powerful tool for stabilizing specific secondary structures like β-turns and polyproline helices.[1] The peptidyl-prolyl bond is also notable for its relatively low energy barrier between the cis and trans conformations, an equilibrium that is critical in protein folding and recognition events.
Modifying the proline ring at the C4 position with various substituents is a well-established strategy to further control these conformational properties. Substituents can exert their influence through two primary mechanisms:
-
Stereoelectronic Effects: Electron-withdrawing groups, such as fluorine, can stabilize a specific ring pucker (Cγ-exo or Cγ-endo) through hyperconjugation, which in turn biases the cis/trans isomer ratio of the preceding amide bond.
-
Steric Effects: Bulky substituents can favor one ring pucker over another due to steric hindrance, thereby influencing the local backbone conformation.
Fmoc-4-piperidino-L-proline falls into the latter category. The incorporation of a bulky piperidino group at the C4 position introduces significant steric demand, providing a powerful method to enforce specific peptide geometries. This guide will explore the synthesis and strategic application of this unique building block.
Structure and Physicochemical Properties
Fmoc-4-piperidino-L-proline is an amino acid derivative where the L-proline core is modified at the C4 position with a piperidine ring and the α-amine is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
-
Chemical Name: (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid
-
Synonyms: Fmoc-L-Pro(4-piperidino)-OH, Fmoc-Pro(Pip)-OH
-
Molecular Formula: C₂₅H₂₈N₂O₄[2]
-
Molecular Weight: 420.51 g/mol [2]
The structure combines the standard features of an Fmoc-protected amino acid, ready for solid-phase peptide synthesis, with the unique 4-piperidino substitution that defines its function.
Data Presentation: Physicochemical Characteristics
| Property | Value | Source(s) |
| CAS Number | 204318-02-5 | [2] |
| Molecular Formula | C₂₅H₂₈N₂O₄ | [2] |
| Molecular Weight | 420.51 | [2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Storage | 0-8 °C | [3] |
Synthesis of Fmoc-4-piperidino-L-proline
This approach begins with the incorporation of a commercially available precursor, Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH), into the peptide sequence during standard SPPS. The hydroxyl group is then chemically converted to the desired functionality, in this case, the piperidino group.
Experimental Protocol: On-Resin Synthesis via "Proline Editing"
This protocol describes the conversion of a resin-bound 4-hydroxyproline residue to a 4-piperidino-proline residue. The key steps involve activating the hydroxyl group to create a good leaving group, followed by nucleophilic substitution by piperidine. A Mitsunobu reaction provides a reliable method for this stereospecific transformation.[4]
Step 1: Incorporation of Fmoc-Hyp(tBu)-OH
-
Using a standard automated or manual Fmoc-SPPS protocol, incorporate Fmoc-4-hydroxy(t-butyl)-L-proline at the desired position in the peptide sequence. The tert-butyl ether protects the hydroxyl group during subsequent coupling steps.
Step 2: Selective Deprotection of the Hydroxyl Group
-
Once the full-length peptide is assembled, the resin is treated with a cocktail of high-percentage trifluoroacetic acid (TFA) (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to cleave the side-chain protecting groups, including the t-butyl ether from the Hyp residue, while the peptide remains attached to the resin (if using a hyper-acid-labile linker, this step must be carefully optimized).
-
Alternatively, and more strategically, one can use an acid-labile trityl group to protect the hydroxyl group during synthesis, which can be selectively removed on-resin using very mild acidic conditions without cleaving other protecting groups.
Step 3: On-Resin Mitsunobu Reaction
-
Swell the resin-bound peptide (containing the free 4-hydroxyproline) in anhydrous tetrahydrofuran (THF) for 1 hour.
-
In a separate flask, dissolve triphenylphosphine (PPh₃, 10 eq.) in anhydrous THF.
-
Add piperidine (10 eq.) to the PPh₃ solution.
-
Cool the resin-peptide slurry to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (10 eq.) to the resin slurry, followed immediately by the PPh₃/piperidine solution.
-
Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and agitate for 12-24 hours.
-
Wash the resin thoroughly with THF, dichloromethane (DCM), and dimethylformamide (DMF) to remove reagents and byproducts.
Step 4: Cleavage and Purification
-
Cleave the final peptide from the resin using a standard TFA cleavage cocktail.
-
Purify the crude peptide containing the 4-piperidino-L-proline residue by reverse-phase HPLC.
Causality Behind Experimental Choices: The Mitsunobu reaction is chosen for its reliability in converting secondary alcohols to a wide range of functionalities with inversion of stereochemistry.[4] The use of anhydrous solvents is critical to prevent hydrolysis of the activated intermediate. A large excess of reagents is used to drive the solid-phase reaction to completion.
Visualization: On-Resin Synthesis Workflow
Caption: On-resin synthesis of a 4-piperidino-proline containing peptide.
Function: Conformational Control of the Peptide Backbone
The primary function of incorporating Fmoc-4-piperidino-L-proline is to exert predictable control over the local peptide conformation. This is achieved by influencing the two key conformational equilibria of the proline residue: the pyrrolidine ring pucker and the cis/trans isomerization of the preceding amide bond.
Influence on Pyrrolidine Ring Pucker
The proline ring is not planar and exists in two major puckered conformations: Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side). The ring pucker is directly correlated with the peptide's backbone torsion angles (φ, ψ). An exo pucker favors more compact conformations like the polyproline II (PPII) helix, while an endo pucker favors more extended conformations.
The bulky piperidino group at the C4 position is expected to introduce significant steric strain. To minimize this strain, the ring will preferentially adopt a pucker that places the large substituent in a pseudo-equatorial position. For a (2S, 4R) configuration (derived from trans-4-hydroxyproline), this would strongly favor the Cγ-exo pucker.
Influence on Cis/Trans Amide Bond Isomerization
The exo ring pucker is known to stabilize the trans conformation of the preceding peptidyl-prolyl bond. This stabilization is partly due to the avoidance of steric clashes and the optimization of favorable n→π* interactions between adjacent carbonyl groups. Therefore, the incorporation of 4-piperidino-L-proline is predicted to:
-
Enforce a Cγ-exo ring pucker.
-
Significantly increase the population of the trans amide bond isomer.
This dual effect effectively "locks" the peptide backbone into a more defined, rigid conformation around the modified proline residue, reducing the conformational heterogeneity that is often a challenge in peptide drug design. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty of binding and can improve metabolic stability by creating a structure that is less recognizable by proteases.
Visualization: Conformational Influence
Caption: Causal chain of conformational effects of the 4-piperidino group.
Application in Solid-Phase Peptide Synthesis (SPPS)
Incorporating Fmoc-4-piperidino-L-proline into a peptide sequence requires special consideration due to its significant steric hindrance. Standard coupling protocols may result in incomplete reactions and deletion sequences. The following protocol is designed to maximize coupling efficiency.
Experimental Protocol: SPPS with Fmoc-4-piperidino-L-proline
This protocol outlines a single coupling cycle for incorporating the sterically hindered amino acid.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in DMF for 1-2 hours in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for an additional 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Coupling of Fmoc-4-piperidino-L-proline (Optimized for Hindered Amino Acids):
-
Reagent Selection: Use a high-potency coupling reagent combination such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These reagents form highly reactive esters capable of overcoming steric barriers.[5]
-
Pre-activation: In a separate vessel, dissolve Fmoc-4-piperidino-L-proline (4 eq.), HATU (3.9 eq.), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 eq.) in DMF. Allow the pre-activation to proceed for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for an extended period, typically 2-4 hours at room temperature. For extremely difficult couplings, the reaction can be allowed to proceed overnight or gentle heating (35-40°C) may be applied cautiously.[5]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for completion. Note: Proline residues are secondary amines and will give a weak color (typically reddish-brown) with the Kaiser test. A negative or very weak test indicates a successful coupling.
-
-
Double Coupling (Recommended):
-
After the first coupling, drain the reaction solution and wash the resin with DMF.
-
Repeat the entire coupling procedure (Step 3) with a fresh solution of activated Fmoc-4-piperidino-L-proline to ensure the reaction goes to completion.
-
-
Capping (Optional but Recommended):
-
To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 20 minutes.
-
-
Washing:
-
Thoroughly wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection/coupling cycle.
-
Trustworthiness and Self-Validation: This protocol is self-validating through the inclusion of a monitoring step (Kaiser test) and the recommendation for double coupling and capping. These steps are industry-standard best practices to ensure the fidelity of the peptide sequence, especially when dealing with "difficult" residues. The choice of advanced coupling reagents like HATU or COMU is based on established evidence of their superior performance in sterically demanding reactions.[5]
Applications and Future Directions
Fmoc-4-piperidino-L-proline is a specialized building block intended for applications where precise conformational control is paramount. While it is marketed for drug development, particularly in targeting neurological disorders, specific examples in peer-reviewed literature are not yet widespread.[3] However, based on the functional principles outlined above, its potential applications are significant.
-
Peptidomimetic Design: The rigidifying effect of the 4-piperidino group makes it an excellent candidate for mimicking β-turn or other specific secondary structures found in the binding epitopes of bioactive peptides. This can lead to the development of smaller, more stable, and more potent peptidomimetics.
-
Enzyme Inhibitors and Receptor Ligands: Many enzymes and G-protein coupled receptors (GPCRs) recognize ligands in specific, often constrained, conformations. For example, the design of antagonists for chemokine receptors like CXCR4 often involves rigidifying a peptide scaffold to enhance binding affinity and selectivity.[6] The predictable conformational bias induced by 4-piperidino-proline could be a valuable tool in designing novel ligands for such targets.
-
Improving Metabolic Stability: By locking the peptide backbone, the 4-piperidino-proline residue can sterically shield adjacent peptide bonds from proteolytic degradation, thereby increasing the in vivo half-life of a peptide therapeutic.
Future research should focus on the quantitative characterization of peptides containing this moiety, using techniques like NMR spectroscopy to precisely measure the cis/trans isomer ratio and circular dichroism or X-ray crystallography to determine its effect on secondary and tertiary structure. Such studies will provide the empirical data needed to fully unlock the potential of this powerful conformational tool in rational drug design.
References
-
Tressler, S. A., & Zondlo, N. J. (2014). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 136(1), 12-15. [Link]
- US Patent 7,645,858 B2. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 379-386. [Link]
-
Oishi, S., & Fujii, N. (2012). Peptide and peptidomimetic ligands for CXC chemokine receptor 4 (CXCR4). Organic & Biomolecular Chemistry, 10(28), 5349-5360. [Link]
- EP3015456A1. (2016).
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Formaggio, F., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 59(6), 395-406. [Link]
-
Tressler, S. A., & Zondlo, N. J. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of organic chemistry, 79(18), 8861–8873. [Link]
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Afzal, M., et al. (2021). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 45(3), 1345-1353. [Link]
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Kimura, H., et al. (2005). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 46(25), 4347-4349. [Link]
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Theß, D., et al. (2016). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 17(10), 1644. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67105300, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid. Retrieved January 20, 2026, from [Link].
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Oishi, S., & Fujii, N. (2012). Peptide and peptidomimetic ligands for CXC chemokine receptor 4 (CXCR4). Organic & Biomolecular Chemistry, 10(28), 5349-5360. [Link]
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Raue, A., et al. (2007). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Journal of Chromatography B, 857(2), 395-405. [Link]
-
Karle, I. L., et al. (1994). Diproline Templates as Folding Nuclei in Designed Peptides. Conformational Analysis of Synthetic Peptide Helices Containing Amino Terminal Pro-Pro Segments. Journal of the American Chemical Society, 116(22), 10045-10051. [Link]
-
Lisowski, M., et al. (1987). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 30(5), 597-610. [Link]
-
Gerlach, A. I., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 644535. [Link]
-
Ngo, T., et al. (2020). Mechanism of Peptide Agonist Binding in CXCR4 Chemokine Receptor. Biochemistry, 59(39), 3731-3740. [Link]
-
Hudson, D. (2003). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Letters in Peptide Science, 10, 237-240. [Link]
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Gürlevik, E., & Schubert, U. S. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2239–2251. [Link]
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Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744. [Link]
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Improta, R., et al. (2001). Assessment of Energy Effects Determining cis - trans Proline Isomerization in Dipeptides. Journal of the American Chemical Society, 123(13), 3021-3028. [Link]
-
Burger, M., et al. (2005). Small peptide inhibitors of the CXCR4 chemokine receptor (CD184) antagonize the activation, migration, and antiapoptotic responses of CXCL12 in chronic lymphocytic leukemia B cells. Blood, 106(5), 1824–1830. [Link]
-
Li, X., et al. (2019). Mitsunobu-Reaction-Based Total Solid-Phase Synthesis of Fanlizhicyclopeptide B. Molecules, 24(17), 3105. [Link]
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Uth, C., et al. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Journal of Peptide Science, 29(8), e3489. [Link]
-
Gabba, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8611-8622. [Link]
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Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 379-386. [Link]
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Tressler, S. A., & Zondlo, N. J. (2013). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(13), 5134-5144. [Link]
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Zosimov, V. V., et al. (2023). Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide EPI-X4 for Enhanced Plasma Stability. Journal of Medicinal Chemistry, 66(18), 12693–12705. [Link]
-
Vergnon, A. L., et al. (2004). Solid-phase synthesis of a library of hydroxyproline derivatives. Journal of Combinatorial Chemistry, 6(1), 91-98. [Link]
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A Technical Guide to the Solubility of Fmoc-4-piperidino-L-proline in Organic Solvents
Abstract
Fmoc-4-piperidino-L-proline is a specialized amino acid derivative crucial in modern solid-phase peptide synthesis (SPPS), particularly for mitigating aggregation in "difficult" sequences. Its unique structure, incorporating a piperidine moiety, categorizes it as a pseudoproline, which acts as a potent secondary structure disrupter.[1][2][3] The solubility of this reagent in various organic solvents is a critical parameter that dictates its handling, reaction kinetics, and overall efficacy in peptide synthesis. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a qualitative assessment in common organic solvents, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the use of this valuable building block.
Introduction: The Strategic Role of Fmoc-4-piperidino-L-proline in Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling mild deprotection conditions that preserve the integrity of complex, sensitive peptides.[4] However, the synthesis of long or hydrophobic peptide sequences is often plagued by on-resin aggregation, where growing peptide chains interact via intermolecular hydrogen bonds to form insoluble β-sheet structures.[2][5] This phenomenon hinders reagent access, leading to incomplete coupling reactions, deletion sequences, and significantly reduced purity and yield.
Fmoc-4-piperidino-L-proline is a powerful tool designed to overcome this challenge.[6] As a pseudoproline dipeptide mimic, its rigid, kinked structure, forces a cis-amide bond conformation in the peptide backbone, effectively disrupting the formation of β-sheets.[1][2][7] This disruption enhances the solvation of the peptide chain, improving reaction efficiency.[1] Understanding and optimizing the solubility of the monomeric Fmoc-4-piperidino-L-proline itself is the first and most critical step to leveraging its full potential. Inadequate solubility can lead to poor reaction kinetics and incomplete coupling, undermining the very purpose of its inclusion.[4]
Core Principles of Fmoc-Amino Acid Solubility
The solubility of any Fmoc-protected amino acid is a multifactorial property dictated by a balance of intermolecular forces between the solute and the solvent. The key contributing factors are:
-
The Fmoc Group: This large, aromatic, and hydrophobic moiety generally confers good solubility in a range of organic solvents, particularly polar aprotic solvents common in SPPS.[4][8]
-
The Amino Acid Core and Side Chain: The proline ring itself has a distinct solubility profile. The addition of the piperidine group at the 4-position introduces a tertiary amine, which significantly increases the polarity and potential for hydrogen bonding compared to the parent L-proline. This modification is expected to enhance solubility in more polar solvents.
-
The Solvent System: The choice of solvent is paramount. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are highly effective at solvating both the polar and nonpolar regions of Fmoc-amino acids, making them the standard choice in SPPS.[8][9][10]
The interplay of these factors determines the overall solubility, which can be predicted qualitatively and confirmed quantitatively.
Qualitative Solubility Profile of Fmoc-4-piperidino-L-proline
While precise, comprehensive quantitative data for this specific derivative is not extensively published, we can extrapolate a reliable qualitative profile based on the principles of physical organic chemistry and data from similar compounds. The following table summarizes the expected solubility of Fmoc-4-piperidino-L-proline in common laboratory solvents.
| Solvent | Solvent Type | Expected Solubility | Rationale & Expert Insights |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most common and effective solvent for SPPS, designed to solvate Fmoc-amino acids. The polar nature of the piperidino-proline moiety should be well-solvated.[8][10] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP often exhibits even greater solvating power than DMF, especially for aggregating sequences, and is an excellent choice for this derivative.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a very strong polar aprotic solvent capable of dissolving a wide range of compounds. It is an excellent choice, often used as a co-solvent to enhance solubility in DMF.[9][11] |
| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | DCM can dissolve the hydrophobic Fmoc group, but its lower polarity may limit its ability to solvate the more polar piperidino-proline core. Often used for resin swelling.[10] |
| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | While a polar aprotic solvent, THF generally has lower solvating power for complex Fmoc-amino acids compared to DMF or NMP.[8] |
| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | ACN is more commonly used in purification (RP-HPLC) than as a primary coupling solvent due to the limited solubility of many Fmoc-amino acids. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Moderately Soluble | The parent compound, Fmoc-L-Proline, is soluble in methanol.[12] The piperidino group should maintain or enhance this solubility. However, protic solvents are generally avoided in coupling reactions. |
| Toluene / Hexanes | Nonpolar | Insoluble | The high polarity of the piperidino-proline core and the carboxylic acid makes it incompatible with nonpolar solvents. |
Note: These are expected values. Actual quantitative solubility can be affected by purity, water content of the solvent, and temperature.
Experimental Determination of Solubility: The Shake-Flask Method
For applications requiring precise concentrations, such as the preparation of stock solutions for automated synthesizers, experimental determination of solubility is essential. The shake-flask method is the gold-standard technique for measuring equilibrium solubility.[8]
Diagram of the Experimental Workflow
Caption: Key factors governing the solubility of the target compound.
References
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Peptide Solubilization. GenScript. Available at: [Link]
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Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]
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Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]
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Peptide Solubility | Peptide Synthesis. Bio Basic. Available at: [Link]
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What solvent systems would be effective at dissolving Fmoc-lysine-OH? Reddit. Available at: [Link]
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Fmoc-4(s)-amino-l-proline. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Pseudoproline. Wikipedia. Available at: [Link]
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13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Available at: [Link]
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Pseudoproline Dipeptides. Aapptec Peptides. Available at: [Link]
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(4S)-1-Fmoc-4-methyl-L-proline. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Fmoc-4-piperidino-l-proline (C25H28N2O3). PubChemLite. Available at: [Link]
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Unlocking Conformational Control: The Strategic Role of the Piperidino Group in Proline Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Within the armamentarium of medicinal chemistry and peptide science, the strategic modification of amino acid scaffolds is a cornerstone of rational drug design. Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides, yet its inherent flexibility in ring pucker and cis/trans amide bond isomerization presents both opportunities and challenges. This technical guide delves into the substitution of proline's five-membered pyrrolidine ring with a six-membered piperidino group (piperidine-2-carboxylic acid or pipecolic acid), a critical proline analog. We will explore the profound impact of this ring expansion on conformational dynamics, the resulting modulation of biological activity, and its successful application in the development of novel therapeutics. This document serves as a resource for researchers, providing foundational knowledge, practical insights, and detailed experimental considerations for leveraging piperidino-proline analogs in drug discovery.
Introduction: Proline, The Unique Conformational Switch
Proline is unique among the 20 proteinogenic amino acids because its side chain cyclizes back onto the backbone nitrogen, forming a secondary amine.[1][2] This structure introduces several critical features into a peptide chain:
-
Restricted Backbone Torsion: The cyclic nature severely limits the possible values of the phi (Φ) dihedral angle, restricting the conformational space of the peptide chain.
-
Cis/Trans Isomerization: The energy barrier for rotation around the Xaa-Pro peptide bond is significantly lower than for other peptide bonds.[1] This results in a substantial population of both cis and trans conformers in solution, a phenomenon that can be a rate-limiting step in protein folding and a crucial determinant of biological recognition.[1]
-
Structural Disruption: Proline is often considered a "helix breaker" as its secondary amine cannot act as a hydrogen bond donor, disrupting the regular hydrogen-bonding patterns of α-helices and β-sheets.[1]
While these properties are essential for creating specific protein folds and turns, the inherent flexibility of the pyrrolidine ring pucker and the cis/trans equilibrium can be detrimental in drug design, where a single, well-defined conformation is often desired for optimal receptor binding. This has led to the development of a wide array of proline analogs designed to lock in specific conformations.[1][3][4] Among the most powerful of these are the ring-expanded homologs, particularly those incorporating the piperidino group.
Conformational Consequences of Ring Expansion
Replacing proline's five-membered ring with the six-membered piperidine ring of pipecolic acid (Pip) induces significant and predictable changes in the local and global conformation of a peptide.
Ring Pucker and Backbone Geometry
The five-membered pyrrolidine ring of proline typically adopts envelope or twist conformations. In contrast, the larger six-membered piperidine ring preferentially adopts lower-energy chair conformations, although boat conformations are also possible.[5] This shift from a relatively flexible pucker to a more defined chair conformation has a cascading effect on the peptide backbone. Computational and X-ray crystallography studies have shown that the change in ring size leads to remarkable alterations in bond lengths and angles around the imide bond.[5] The increased steric hindrance from the larger ring can destabilize the planarity of the peptide amide bond, influencing its rotational barrier.[6]
Caption: Conformational influence of ring size in proline vs. piperidino analogs.
Modulation of the Cis/Trans Amide Bond Equilibrium
The substitution of proline with a piperidino analog is a powerful tool for influencing the cis/trans isomer ratio of the preceding peptide bond. The larger ring introduces different steric demands that can favor one isomer over the other. For instance, increased steric hindrance in the piperidine-2-carboxylic acid analog might be responsible for destabilizing the planar peptide amide bond, which in turn affects the rotational barrier and equilibrium between the cis and trans states.[6] While solvent polarity also plays a significant role in modulating this equilibrium for both proline and its analogs, the intrinsic structural preference imparted by the piperidino group provides a baseline conformational bias that can be exploited in drug design.[5]
| Parameter | Proline (Ac-Pro-NHMe) | Piperidino Analog (Ac-Pip-NHMe) | Rationale for Change |
| Preferred Ring Pucker | Envelope / Twist | Chair | The six-membered ring has a stronger preference for the lower-energy chair conformation.[5] |
| C'-N Imide Bond Length | Varies | Significantly altered | Changes in ring strain and hybridization affect bond geometry.[5] |
| Cis Isomer Population | ~10-30% (in solution) | Can be significantly shifted | Steric interactions of the larger ring favor or disfavor the cis conformation depending on adjacent residues.[6] |
| Rotational Barrier (ω) | ~85 kJ/mol | Lower than Proline | Increased steric hindrance may destabilize the planar ground state, lowering the barrier to rotation.[5] |
| Table 1. Comparative conformational parameters of Proline vs. Piperidino analogs. |
Impact on Biological Activity: A Case Study
The conformational rigidity imparted by the piperidino group can translate directly into enhanced biological activity and receptor selectivity. By locking the peptide into a more bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity.
A compelling example is found in the development of analogs for endomorphin-2 (EM-2), a potent endogenous opioid peptide.[7] The native peptide contains a proline residue at position 2. Researchers synthesized a series of EM-2 analogs where this proline was replaced with piperidine-2-, 3-, or 4-carboxylic acids.[7]
The results were striking. The analog containing (R)-piperidine-3-carboxylic acid, [(R)-Nip(2)]EM-2, displayed an exceptionally high affinity for the µ-opioid receptor, with an IC50 value more than 17 times lower than the parent compound.[7] This dramatic increase in potency highlights how the specific conformational constraints imposed by the piperidino ring can optimize the presentation of pharmacophoric elements for receptor interaction. Furthermore, this analog exhibited significantly enhanced stability in rat brain homogenate, demonstrating another key advantage of using such analogs.[7]
| Compound | Sequence | µ-Opioid Receptor Affinity (IC50, nM) |
| Endomorphin-2 (EM-2) | Tyr-Pro -Phe-Phe-NH2 | 0.69 ± 0.03 |
| [(R)-Nip(2)]EM-2 | Tyr-(R)-Nip -Phe-Phe-NH2 | 0.04 ± 0.01 |
| Table 2. Biological activity of Endomorphin-2 and its piperidino-containing analog. Data sourced from Janecka et al.[7] |
Applications in Drug Design and Peptidomimetics
The piperidine ring is considered a "privileged scaffold" in medicinal chemistry.[8] Its incorporation into molecules, including as a proline surrogate, offers several advantages for drug development professionals:
-
Enhanced Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to linear or more labile structures.[8]
-
Improved Pharmacokinetics: The scaffold can modulate lipophilicity and hydrogen bonding capacity, improving absorption, distribution, metabolism, and excretion (ADME) properties.[8]
-
Conformational Locking: As discussed, it serves to rigidly orient functional groups, reducing conformational flexibility and enhancing binding affinity. This is a core principle in the design of peptidomimetics, where peptide-like function is sought from more drug-like molecules.
-
Vectorial Exploration of Chemical Space: The chair conformation of the piperidine ring presents substituents in well-defined axial and equatorial positions, allowing for precise, three-dimensional exploration of a binding pocket.
These principles have been applied to develop potent inhibitors for targets like dipeptidyl peptidase IV (DPP4) and proline dehydrogenase, as well as ligands for various receptors.[9][10]
Experimental Protocols & Methodologies
Synthesis of Piperidino-Proline Analogs
The synthesis of substituted piperidino-proline analogs often involves intramolecular cyclization strategies. One common approach is the reductive and non-reductive radical cyclization of precursors, which can yield mixtures of five- and six-membered rings that require separation.[11] Other methods rely on diastereoselective conjugate additions to unsaturated lactams derived from chiral starting materials like (S)-pyroglutamic acid.[11]
Caption: Generalized workflow for the synthesis of a piperidino-proline analog.
Protocol: Solid-Phase Synthesis of a Peptide Containing a Piperidino-Proline Analog
This protocol outlines the manual incorporation of an Fmoc-protected piperidino-proline analog (Fmoc-Pip-OH) into a peptide sequence on a solid support.
I. Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Pip-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Washing Solvents: Methanol, Diethyl ether
II. Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (First Amino Acid): Drain the DMF. Add 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
Wash the resin as in step 2.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent standard amino acid in the sequence.
-
Incorporation of Fmoc-Pip-OH:
-
Causality Note: The rigid, sterically hindered nature of Fmoc-Pip-OH can lead to slower coupling kinetics compared to standard amino acids. To ensure complete incorporation, a double coupling is recommended.
-
Perform Fmoc deprotection on the N-terminal residue of the growing peptide chain (as in step 2).
-
Perform the first coupling of Fmoc-Pip-OH (3 eq.) as described in step 3. Agitate for 2-4 hours.
-
Wash the resin with DMF (x3).
-
Perform a second coupling by adding a fresh solution of activated Fmoc-Pip-OH. Agitate for another 2-4 hours or overnight.
-
Confirm complete coupling with a Kaiser test. Wash the resin thoroughly.
-
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm identity and purity via LC-MS.
-
III. System Validation: The success of the synthesis is validated at multiple stages. The Kaiser test provides real-time feedback on coupling efficiency. Final validation relies on HPLC to determine purity and Mass Spectrometry to confirm the correct molecular weight of the target peptide, ensuring the piperidino analog was successfully incorporated.
Conclusion and Future Directions
The incorporation of a piperidino group as a proline surrogate is a validated and powerful strategy in modern peptide and medicinal chemistry. By expanding the five-membered ring to six, researchers can exert a higher degree of control over peptide backbone conformation, particularly the puckering and the critical cis/trans amide bond equilibrium. This conformational restriction frequently translates into significant gains in biological potency, selectivity, and metabolic stability, as demonstrated in numerous systems.
Future exploration will likely focus on more complex and substituted piperidino scaffolds, including bridged and spirocyclic systems, to further refine conformational control.[8][12] The continued development of efficient and stereoselective synthetic routes will be paramount to making these advanced building blocks more accessible for high-throughput screening and lead optimization campaigns. As our understanding of the intricate relationship between conformation and function deepens, the piperidino-proline analog will remain an indispensable tool for scientists aiming to design the next generation of targeted therapeutics.
References
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Janecka, A., Fichna, J., & Mirowski, M. (2005). Synthesis and biological activity of endomorphin-2 analogs incorporating piperidine-2-, 3- or 4-carboxylic acids instead of proline in position 2. Journal of Peptide Research. [Link]
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Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM. [Link]
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Thangadurai, A., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Molecular and Cellular Biochemistry. [Link]
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Tanner, J. J., et al. (2020). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Organic & Biomolecular Chemistry. [Link]
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Elevated Conformational Rigidity in Dipeptides Incorporating Piperazic Acid Derivatives. Helvetica Chimica Acta. [Link]
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Proline derivatives used in this study. ResearchGate. [Link]
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Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. [Link]
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Evans, R. H., et al. (1982). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. British Journal of Pharmacology. [Link]
-
Proline Derivatives and Analogs. Iris Biotech. [Link]
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Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
de la Figuera, N., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]
-
Stern, C. A., et al. (2021). Insights into conformational ensembles of compositionally identical disordered peptidomimetics. Communications Chemistry. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]
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Wieczorek, M., & D'hooghe, M. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
van der Wel, T., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. ACS Omega. [Link]
-
de la Figuera, N., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]
-
Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]
-
Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2015). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. European Journal of Medicinal Chemistry. [Link]
-
Rawson, D. J., et al. (2011). Part 3: Design and synthesis of proline-derived α2δ ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
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The Pivotal Role of Fmoc-Protected Proline Derivatives in Modern Research: A Technical Guide
Foreword: Beyond a Simple Building Block
To the uninitiated, Nα-Fmoc-L-proline might appear as just another reagent on the peptide synthesis shelf. However, to the seasoned researcher, it represents a unique confluence of conformational rigidity, synthetic challenge, and unparalleled opportunity. Its distinctive cyclic structure, which locks the backbone dihedral angle φ, makes proline a powerful tool for sculpting peptides into specific secondary structures, thereby modulating their biological activity.[1] This guide is crafted for the hands-on scientist—the researcher in the trenches of drug discovery, the innovator in materials science, and the academic pushing the boundaries of chemical biology. Herein, we move beyond mere protocols to explore the underlying principles, field-tested strategies, and diverse applications of Fmoc-protected proline derivatives. We will dissect the nuances of their incorporation into peptides, navigate the common pitfalls, and showcase their expanding role in cutting-edge research.
The Proline Conundrum in Fmoc-SPPS: Challenges and Strategic Solutions
The very properties that make proline a desirable component in bioactive peptides also render it a notorious troublemaker in solid-phase peptide synthesis (SPPS). Understanding these challenges is the first step toward mastering its use.
The Specter of Diketopiperazine Formation
A primary side reaction, particularly when proline is the second amino acid in a sequence (Xaa-Pro), is the intramolecular cyclization to form a diketopiperazine (DKP).[2] This process cleaves the dipeptide from the resin, leading to significant yield loss.[2][3] The propensity for DKP formation is sequence-dependent, with residues like Glycine and Alanine preceding Proline being particularly susceptible.[2]
Mitigation Strategies:
-
Resin Selection: The choice of solid support is critical. Resins with sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, significantly suppress DKP formation compared to more labile options like Wang resin.[2][4]
-
Dipeptide Coupling: Incorporating Fmoc-protected dipeptides (e.g., Fmoc-Xaa-Pro-OH) can bypass the vulnerable dipeptide-resin stage altogether, effectively eliminating the risk of DKP formation at that junction.[5]
-
Optimized Deprotection: While standard 20% piperidine in DMF is the workhorse for Fmoc removal, for sensitive sequences, milder conditions or alternative reagents can be employed.[3][6] However, any deviation from standard protocols should be carefully validated.
The Kinetics of Coupling: A Slower Pace
As a secondary amine, the coupling of an amino acid to a resin-bound proline is kinetically slower than to a primary amine. This can lead to incomplete coupling and the generation of deletion sequences.[7]
Strategies for Enhanced Coupling Efficiency:
-
Double Coupling: A straightforward and often effective approach is to perform the coupling step twice.[7]
-
Advanced Coupling Reagents: The use of highly efficient coupling reagents is paramount. Carbodiimides like DIC in the presence of an additive such as Oxyma, or uronium/aminium salts like HBTU, HATU, and HCTU, are commonly employed to drive the reaction to completion.[8][9]
-
Elevated Temperatures: Carefully controlled heating, including microwave-assisted SPPS, can significantly accelerate coupling kinetics.[10] However, this must be balanced against the risk of increasing side reactions like racemization.[10]
Table 1: Comparative Overview of Common Coupling Reagents for Fmoc-Pro-OH
| Coupling Reagent Combination | Relative Speed | Racemization Risk | Cost | Key Considerations |
| DIC / HOBt | Moderate | Low | Low | A classic, cost-effective choice. |
| DIC / Oxyma Pure® | Fast | Very Low | Moderate | Often provides superior results to HOBt. |
| HBTU / DIPEA | Fast | Moderate | Moderate | Base (DIPEA) can increase racemization risk with sensitive residues. |
| HATU / DIPEA | Very Fast | Low | High | Highly efficient, especially for sterically hindered couplings. |
| HCTU / DIPEA | Very Fast | Low | High | Similar in efficacy to HATU. |
Note: The performance of coupling reagents is sequence and condition-dependent. This table provides a general comparison.[7]
Sculpting Peptides: Proline Derivatives as Conformational Architects
The true power of proline lies in its ability to induce specific secondary structures. By introducing derivatives with modified ring systems, researchers can fine-tune the conformational preferences of a peptide, thereby influencing its bioactivity.
Hydroxyproline: The Collagen Connection and Beyond
Fmoc-protected hydroxyproline derivatives, such as trans-4-hydroxy-L-proline (Fmoc-Hyp-OH), are fundamental to the synthesis of collagen-mimetic peptides. The hydroxyl group plays a crucial role in stabilizing the characteristic collagen triple helix through hydrogen bonding.[11] Beyond collagen, the incorporation of hydroxyproline can enhance the thermal stability of peptides and influence their binding to biological targets.[12]
Thioproline and Other Heterocyclic Analogs
Replacing the γ-carbon of the proline ring with a heteroatom, such as sulfur in thioproline (Fmoc-Thp-OH), introduces subtle but significant changes to the ring pucker and the cis/trans isomerization barrier of the Xaa-Pro bond.[13] These modifications can be used to probe the conformational requirements of peptide-protein interactions and to develop peptidomimetics with altered pharmacokinetic properties.[14]
Pseudoprolines: Reversible Kinks in the Peptide Chain
Pseudoproline dipeptides, formed from serine or threonine, create a temporary "kink" in the peptide backbone by forming an oxazolidine ring.[15] This disruption of secondary structure during synthesis is invaluable for improving the solubility of growing peptide chains and preventing aggregation, a major hurdle in the synthesis of long or hydrophobic peptides. The pseudoproline structure is readily cleaved during the final acidolytic deprotection, restoring the native serine or threonine residue.[15]
Figure 1: A simplified workflow of the Fmoc-SPPS cycle for incorporating a proline residue, highlighting potential side reactions.
Experimental Protocols: A Practical Guide
The following protocols are intended as a starting point. Optimization will likely be necessary based on the specific peptide sequence and available instrumentation.
Protocol for Manual Fmoc-SPPS of a Proline-Containing Peptide
This protocol outlines a single coupling cycle for adding Fmoc-Pro-OH to a growing peptide chain on a resin.
-
Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin loaded with the first amino acid) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 7-10 minutes.[3]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free secondary amine. Note that the test will yield a brown or reddish color for proline, not the typical blue.[16]
-
Coupling of Fmoc-Pro-OH:
-
In a separate vessel, dissolve Fmoc-Pro-OH (3 equivalents relative to resin loading) and a coupling agent additive like Oxyma (3 eq.) in DMF.
-
Add a carbodiimide coupling agent such as DIC (3 eq.) and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours. For difficult couplings, this time can be extended, or a second coupling can be performed.
-
-
Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash with dichloromethane (DCM) (3 times) and methanol (3 times) before drying if the synthesis is to be stopped. Otherwise, proceed to the next deprotection step.
-
Protocol for Cleavage and Global Deprotection
-
Resin Preparation: Wash the final peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether.
-
Purification: Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.[17]
Expanding Horizons: Proline Derivatives in Catalysis and Materials Science
The utility of Fmoc-proline derivatives extends far beyond peptide synthesis. Their inherent chirality and rigid structure make them valuable in other areas of chemical research.
Organocatalysis
Proline and its derivatives are powerful organocatalysts for a variety of asymmetric reactions, including aldol and Mannich reactions.[18][19] By immobilizing proline derivatives on solid supports, researchers are developing reusable heterogeneous catalysts, which are highly desirable for sustainable and industrial-scale chemical synthesis.[20] The Fmoc protecting group can be utilized in the synthesis of these complex catalytic structures.
Peptidomimetics and Materials Science
Proline-rich motifs are increasingly being incorporated into the design of novel biomaterials and peptidomimetics. For example, proline-based structures can be used as scaffolds to create compounds that mimic the turns of proteins, which are often involved in biological recognition events. These peptidomimetics have applications in drug development, targeting enzymes like matrix metalloproteinases.[21] Furthermore, the self-assembly properties of proline-containing peptides are being explored for the creation of new nanomaterials and hydrogels.
Figure 2: The central role of Fmoc-proline derivatives in various fields of scientific research.
Conclusion and Future Perspectives
Fmoc-protected proline and its derivatives are far more than simple reagents; they are enabling tools that empower researchers to tackle complex synthetic challenges and to design molecules with precisely controlled three-dimensional structures. As our understanding of the intricate relationship between peptide conformation and biological function deepens, the demand for novel proline analogs will undoubtedly grow. The future will likely see the development of new derivatives with unique electronic and steric properties, further expanding the synthetic chemist's toolkit. From creating more effective peptide therapeutics to designing next-generation catalysts and smart biomaterials, the applications of Fmoc-protected proline derivatives are poised to continue their expansion, solidifying their status as indispensable components in modern chemical and biomedical research.
References
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. Retrieved from [Link]
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Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]
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Heterogeneous organocatalysis: the proline case. (2015). RSC Advances. Retrieved from [Link]
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Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. (n.d.). National Institutes of Health. Retrieved from [Link]
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Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. (n.d.). National Institutes of Health. Retrieved from [Link]
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A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (n.d.). National Institutes of Health. Retrieved from [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. (2003). AAPPTEC. Retrieved from [Link]
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Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved from [Link]
-
COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. (2015). ResearchGate. Retrieved from [Link]
-
Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. (2016). Organic Letters. Retrieved from [Link]
-
Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II. (2021). PubMed. Retrieved from [Link]
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Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. (n.d.). PubMed. Retrieved from [Link]
-
Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. (2005). ResearchGate. Retrieved from [Link]
-
Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker. (n.d.). Chemical Science. Retrieved from [Link]
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LC-MS/MS spectrum of a peptide fragment originating from proline. (n.d.). ResearchGate. Retrieved from [Link]
-
Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. (2014). PubMed. Retrieved from [Link]
-
Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal. Retrieved from [Link]
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Methods and protocols of modern solid phase peptide synthesis. (2014). SpringerLink. Retrieved from [Link]
-
Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. (n.d.). MDPI. Retrieved from [Link]
-
Proline-Rich Antimicrobial Peptides from Invertebrates. (n.d.). MDPI. Retrieved from [Link]
-
Impact of Coverage and Guest Residue on Polyproline II Helix Peptide Antifouling. (2021). Biorxiv. Retrieved from [Link]
-
Proline organocatalysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. (2014). Organic Letters. Retrieved from [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Computer-aided design of proline-rich antimicrobial peptides based on the chemophysical properties of a peptide isolated from Olivancillaria hiatula. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). National Institutes of Health. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Identification and Characterization of Glycine- and Proline-Rich Antioxidant Peptides From Antler Residues Based on Peptidomics, Machine Learning, and Molecular Docking. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. (2019). ResearchGate. Retrieved from [Link]
-
A catalytic one-step synthesis of peptide thioacids: the synthesis of leuprorelin via iterative peptide–fragment coupling reactions. (n.d.). Chemical Communications. Retrieved from [Link]
-
Retrosynthetic analysis of Fmoc[ProM-5]OH leading to the vinylproline... (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Fmoc-4-piperidino-L-proline: A Novel Scaffold for Advanced Therapeutic Peptide Design
Abstract
The therapeutic potential of peptides is often hindered by poor metabolic stability and lack of specific, rigid conformations required for high-affinity target engagement.[1] Proline and its derivatives offer a powerful solution by introducing conformational constraints within the peptide backbone.[2] This guide provides an in-depth technical overview of Fmoc-4-piperidino-L-proline, a novel proline analogue poised to address these challenges. We explore the strategic rationale for its use, detailing its unique structural impact on peptide conformation and stability. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering validated, step-by-step protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), subsequent purification, and characterization. By elucidating the causality behind experimental choices, we aim to empower research teams to leverage this versatile building block for the design of next-generation peptide therapeutics with enhanced efficacy and developability.
The Strategic Imperative for Modified Prolines in Peptide Therapeutics
Native peptides, despite their high specificity and low toxicity, are often suboptimal drug candidates due to rapid degradation by proteases and inherent flexibility, which leads to a significant entropic penalty upon binding to a biological target.[1][3] The introduction of modified amino acids is a cornerstone of modern medicinal chemistry, aimed at overcoming these limitations.[4]
Among the proteinogenic amino acids, proline is unique. Its pyrrolidine ring restricts the backbone dihedral angle (φ) to approximately -65° ± 25°, effectively inducing a "kink" that can disrupt or stabilize secondary structures like α-helices and β-sheets.[2][5] This inherent rigidity is governed by two critical conformational equilibria: the cis/trans isomerization of the preceding peptide bond and the endo/exo pucker of the pyrrolidine ring itself.[2][6]
The Power of 4-Substitution:
Modifying the proline ring at the 4-position provides a powerful handle to modulate these equilibria through both steric and stereoelectronic effects.[6] For instance, installing an electron-withdrawing substituent like fluorine can strongly favor a trans amide bond and an exo ring pucker, which in turn stabilizes compact helical structures like the polyproline II (PPII) helix—a common motif in protein-protein interactions (PPIs).[2][6] By strategically engineering the proline scaffold, we can pre-organize a peptide into its bioactive conformation, enhancing binding affinity, stability, and selectivity.
Fmoc-4-piperidino-L-proline: A Novel Building Block for Enhanced Design
Fmoc-4-piperidino-L-proline is a proline derivative featuring a piperidine ring substitution at the Cγ (4-position). This modification introduces a bulky, saturated heterocyclic moiety, offering a unique set of properties compared to previously explored proline analogues.
| Property | Value | Source |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-4-piperidino-L-proline | [7][8] |
| CAS Number | 204318-02-5 | [8][9] |
| Molecular Formula | C25H28N2O4 | [8][9] |
| Molecular Weight | 420.5 g/mol | [8][9] |
Anticipated Advantages of the 4-Piperidino Moiety:
-
Enhanced Enzymatic Stability: The significant steric bulk of the piperidino group is hypothesized to act as a shield, sterically hindering the approach of proteolytic enzymes that would typically cleave the peptide backbone.[4] Peptides containing proline are already known to be more resistant to degradation, and this modification is expected to amplify that effect.[10][11]
-
Modulation of Conformation and Solubility: Unlike the well-studied stereoelectronic effects of electronegative substituents, the piperidino group will exert a primarily steric influence on the pyrrolidine ring pucker and cis/trans isomerism. This provides a new tool for conformational control. Furthermore, the basic nitrogen within the piperidine ring may enhance the overall solubility of the resulting peptide in aqueous media.[7]
-
Novel Interaction Potential: The piperidine moiety introduces a potential hydrogen bond acceptor and a cationic center (if protonated), creating new opportunities for specific interactions with biological targets that could enhance binding affinity and selectivity. This is particularly relevant for designing therapeutics targeting neurological disorders or other pathways where such interactions are critical.[7]
Synthesis and Incorporation via Fmoc-SPPS
The incorporation of Fmoc-4-piperidino-L-proline is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. The Fmoc group is a base-labile protecting group that is orthogonal to the acid-labile side-chain protecting groups, allowing for mild and selective deprotection during chain elongation.[12][13]
Logical Workflow for SPPS Incorporation
Caption: Standard workflow from cleavage to final product characterization.
Protocol 1: Cleavage and Deprotection
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/ethanedithiol - 82.5:5:5:5:2.5 v/v). CAUTION: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
Cold diethyl ether
Methodology:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cold cleavage cocktail (approx. 10 mL per 100 mg of resin).
-
Agitate at room temperature for 2-4 hours. The scavengers (phenol, thioanisole, etc.) are essential to quench reactive cationic species generated during the removal of acid-labile side-chain protecting groups, preventing modification of sensitive residues like Trp or Met. [14]4. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise into a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Purification and Analysis
Instrumentation:
-
HPLC system with preparative and analytical capabilities (UV detector set to 220 nm and 280 nm)
-
Mass Spectrometer (e.g., ESI-MS)
Methodology:
-
Purification (Preparative RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify using a preparative C18 or polymeric (e.g., PLRP-S) column. The use of a polymeric stationary phase can be advantageous for peptides containing hydrophobic or charged modifications, as it minimizes secondary interactions with surface silanols that can cause peak tailing. [15] * Use a linear gradient of Mobile Phase B (e.g., 90% acetonitrile, 0.1% TFA) into Mobile Phase A (e.g., 5% acetonitrile, 0.1% TFA). The gradient should be optimized based on the peptide's hydrophobicity.
-
Collect fractions corresponding to the main product peak.
-
-
Analysis (Analytical RP-HPLC & MS):
-
Combine the pure fractions and confirm purity (>95%) using an analytical C18 column with a faster gradient.
-
Determine the molecular weight of the purified peptide using ESI-MS to confirm its identity. The observed mass should match the calculated theoretical mass.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Therapeutic Design Principles and Applications
The true power of Fmoc-4-piperidino-L-proline lies in its strategic application to solve specific drug design challenges.
Logical Framework for Therapeutic Design
Caption: Connecting the molecular modification to desired therapeutic properties.
Strategic Placement Considerations:
-
To Enhance Stability: Placing the 4-piperidino-proline residue at or near known peptidase cleavage sites can effectively block degradation. [10]* To Modulate PPIs: Incorporate this residue at key positions within a binding epitope to lock the peptide into a conformation that mimics the native binding partner, thereby acting as a potent inhibitor or modulator. [16]The unique steric and electronic profile can be used to probe and optimize interactions within the binding pocket.
-
To Induce β-turns: Proline is frequently found in β-turns. The specific conformational preferences induced by the 4-piperidino group could be exploited to stabilize turn structures, which are critical for the activity of many peptide hormones and antimicrobial peptides. [17] Potential Therapeutic Areas:
-
Neurotherapeutics: The potential for enhanced blood-brain barrier penetration and interaction with neurological targets makes this building block attractive for developing treatments for pain, neurodegenerative diseases, or psychiatric disorders. [1][7]* Antimicrobials: Many proline-rich antimicrobial peptides (PrAMPs) function by interacting with bacterial membranes or intracellular targets. [18]The 4-piperidino modification could enhance these interactions and improve stability.
-
Oncology: Peptide-drug conjugates and peptides targeting cancer-specific PPIs are a growing area of oncology. [19]The enhanced stability and conformational rigidity offered by this analogue could lead to more potent and targeted cancer therapies.
Conclusion and Future Outlook
Fmoc-4-piperidino-L-proline represents a valuable and novel addition to the synthetic chemist's toolkit for therapeutic peptide design. Its unique steric profile provides a new avenue for controlling peptide conformation, enhancing enzymatic stability, and potentially improving solubility and target engagement. The protocols outlined in this guide provide a robust framework for its successful incorporation and characterization.
Future research should focus on systematically mapping the conformational preferences induced by this residue in various sequence contexts using advanced techniques like 2D NMR spectroscopy. [17][20]Furthermore, exploring its impact on cell permeability and in vivo pharmacokinetics will be crucial for validating its therapeutic potential. As the demand for potent and stable peptide drugs continues to grow, innovative building blocks like Fmoc-4-piperidino-L-proline will be instrumental in driving the next wave of clinical candidates. [16]
References
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Verdolino, V., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Thomas, D. A., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Samanta, S., et al. (2020). Conformational landscape of substituted prolines. Biopolymers. [Link]
-
Mezenceva, R., et al. (2018). [Stability of prolin-containing peptides in biological media]. Bioorganicheskaia khimiia. [Link]
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Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Holovach, O., et al. (2021). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. [Link]
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Pierzchalska, M., et al. (2019). Proline-containing peptides—New insight and implications: A Review. IUBMB Life. [Link]
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Vitagliano, L., et al. (2007). Conformations and free energy landscapes of polyproline peptides. Biophysical Journal. [Link]
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NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience Inc. [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
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Muttenthaler, M., et al. (2021). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy. [Link]
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Baumgart, M. A., et al. (2016). Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization?. International Journal of Mass Spectrometry. [Link]
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Amerigo Scientific. Fmoc-4-piperidino-L-proline. Amerigo Scientific. [Link]
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Renda, M., et al. (2017). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules. [Link]
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Chen, G., & Russell, J. B. (1992). Resistance of proline-containing peptides to ruminal degradation in vitro. Applied and Environmental Microbiology. [Link]
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Wang, L., et al. (2023). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Signal Transduction and Targeted Therapy. [Link]
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Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies, Inc. [Link]
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Kudryavtsev, P., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry. [Link]
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London, R. E., et al. (1990). Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides. Biochemical Pharmacology. [Link]
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A Technical Guide to the Synthesis of Fmoc-4-piperidino-L-proline for Advanced Peptide Chemistry
Abstract: This guide provides an in-depth, technically-grounded protocol for the synthesis of Fmoc-4-piperidino-L-proline, a valuable proline analogue for research and drug development. Proline derivatives are critical for imposing specific conformational constraints on peptides, and the introduction of a piperidino moiety at the 4-position offers a unique combination of steric bulk and basicity, influencing peptide structure and function. We will detail a robust, multi-step synthetic pathway starting from the readily available and inexpensive precursor, trans-4-hydroxy-L-proline. The narrative emphasizes the mechanistic rationale behind each experimental step, ensuring that researchers can not only replicate the procedure but also adapt it based on a fundamental understanding of the underlying chemical principles. This document is intended for an audience of researchers, chemists, and professionals in the field of peptide science and drug discovery.
Introduction and Strategic Rationale
Fmoc-4-piperidino-L-proline is a non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce unique structural features into synthetic peptides.[1] The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting strategy compatible with standard SPPS protocols, while the 4-piperidino substituent introduces a basic, nucleophilic handle and significant steric influence.[2][3] This can be leveraged to modulate peptide folding, stability, and receptor-binding interactions.
The synthetic strategy presented herein is a multi-step process designed for efficiency and stereochemical control. The core of the synthesis involves a nucleophilic substitution at the C4 position of the proline ring. Our chosen starting material is trans-4-hydroxy-L-proline, a cost-effective chiral building block.[4] The synthesis proceeds through three key phases:
-
Activation of the Hydroxyl Group: The hydroxyl group of proline is a poor leaving group. It must first be converted into an active intermediate, such as a tosylate or mesylate, to facilitate nucleophilic displacement.
-
Nucleophilic Substitution: Piperidine is introduced as the nucleophile to displace the activated leaving group. This bimolecular nucleophilic substitution (SN2) reaction proceeds with an inversion of stereochemistry at the C4 carbon.
-
Fmoc Protection: The final step involves the protection of the proline's secondary amine with the Fmoc group, rendering the molecule ready for use in peptide synthesis.
This approach, detailed in the following sections, provides a reliable pathway to the target compound with high purity.
Overall Synthetic Scheme
The complete synthetic pathway from trans-4-hydroxy-L-proline to Fmoc-4-piperidino-L-proline is a four-step process. It begins with the protection of the native amine and carboxyl groups, followed by activation of the hydroxyl group, nucleophilic substitution with piperidine, and concludes with deprotection and final N-Fmoc protection.
Figure 1: Overall synthetic scheme for Fmoc-4-piperidino-L-proline.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purpose |
| trans-4-Hydroxy-L-proline | 51-35-4 | 131.13 g/mol | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 g/mol | N-protection |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | Esterification |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 g/mol | OH Activation |
| Piperidine | 110-89-4 | 85.15 g/mol | Nucleophile |
| Fmoc-OSu | 82911-69-1 | 337.32 g/mol | N-Fmoc protection |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Solvent |
| Pyridine | 110-86-1 | 79.10 g/mol | Base/Solvent |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 g/mol | Saponification |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 g/mol | Deprotection |
Step 1: Protection of Hydroxyproline
Rationale: To selectively activate the C4 hydroxyl group, the more reactive amino and carboxyl groups must first be protected. The amine is protected as a tert-butyloxycarbonyl (Boc) carbamate, and the carboxylic acid is converted to a methyl ester.
-
N-Boc Protection: Suspend trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of Dioxane:Water. Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (1.1 eq) portion-wise and allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Hyp-OH.
-
Esterification: Dissolve the crude Boc-Hyp-OH in anhydrous methanol and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates completion.
-
Purification: Remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to yield Boc-Hyp-OMe .
Step 2: Activation of the Hydroxyl Group
Rationale: The hydroxyl group is converted to a tosylate, an excellent leaving group, by reaction with p-toluenesulfonyl chloride (TsCl). This step prepares the C4 position for nucleophilic attack. This reaction is a standard procedure for activating alcohols.[5]
-
Tosylation: Dissolve Boc-Hyp-OMe (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.
-
Work-up: Quench the reaction by adding cold water. Extract the product with ethyl acetate. Wash the organic layer successively with cold 1M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, Boc-Hyp(OTs)-OMe , can be purified by silica gel chromatography if necessary.
Step 3: Nucleophilic Substitution with Piperidine
Rationale: This is the key bond-forming step. Piperidine acts as a nucleophile, attacking the C4 carbon and displacing the tosylate group. The reaction follows an SN2 mechanism, which results in a complete inversion of stereochemistry from trans to cis relative to the C2 carboxylate group.
-
Substitution Reaction: Dissolve Boc-Hyp(OTs)-OMe (1.0 eq) in piperidine (10-20 eq, acting as both reagent and solvent).
-
Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, remove the excess piperidine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash thoroughly with water and brine to remove piperidine salts.
-
Purification: Dry the organic phase, concentrate, and purify the resulting cis-4-piperidino-L-proline derivative by column chromatography.
Step 4: Deprotection and Final Fmoc-Protection
Rationale: The Boc and methyl ester protecting groups are removed to reveal the free amino acid. The secondary amine of the proline ring is then selectively protected with the Fmoc group, yielding the final product ready for SPPS. The Fmoc group is base-labile, making it orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis.[2]
-
Saponification: Dissolve the piperidino-proline derivative (1.0 eq) in a mixture of THF/Water (3:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.
-
Boc Deprotection: After saponification is complete (monitored by TLC), acidify the reaction mixture with 1M HCl. Extract the aqueous layer with DCM to remove any organic impurities. Treat the aqueous layer with an excess of Trifluoroacetic acid (TFA) and stir for 1-2 hours to remove the Boc group.
-
N-Fmoc Protection: Concentrate the solution in vacuo to remove TFA. Redissolve the crude amino acid in a 10% sodium bicarbonate solution in water/dioxane. Cool to 0 °C and add Fmoc-OSu (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Final Work-up and Purification: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the final product, Fmoc-4-piperidino-L-proline , by flash chromatography on silica gel.
Characterization and Quality Control
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
| Analysis Method | Expected Outcome for Fmoc-4-piperidino-L-proline |
| ¹H NMR | Characteristic peaks for the Fmoc group (aromatic protons ~7.2-7.8 ppm), piperidine ring protons, and proline ring protons. |
| ¹³C NMR | Signals corresponding to the carbonyls of the Fmoc and carboxyl groups, aromatic carbons, and aliphatic carbons of the two rings. |
| Mass Spec (ESI-MS) | Calculated [M+H]⁺ = 421.21. Observed mass should be within ± 0.05 Da. |
| HPLC | A single major peak indicating high purity (>95%). |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire synthesis and analysis process.
Figure 2: Step-by-step experimental and analysis workflow.
Conclusion and Applications
This guide outlines a comprehensive and reliable method for the synthesis of Fmoc-4-piperidino-L-proline. By starting with an inexpensive chiral precursor and employing a series of robust, well-understood chemical transformations, researchers can access this valuable building block for advanced peptide synthesis. The incorporation of this amino acid derivative allows for the creation of peptides with unique structural and functional properties, which is of significant interest in the development of novel therapeutics, diagnostic tools, and biomaterials.[1]
References
- BenchChem. (n.d.). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis.
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Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2). Retrieved from [Link]
- (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Chem-Impex. (n.d.). Fmoc-4-piperidino-L-proline.
- PubChemLite. (n.d.). Fmoc-4-piperidino-l-proline (C25H28N2O3).
- Liu, J., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology.
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ResearchGate. (n.d.). Scheme 14: Conversion of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline·HCl. Retrieved from [Link]
- Google Patents. (n.d.). WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline.
- Klein, T., et al. (2012). A Simple Procedure for Selective Hydroxylation of L-Proline and L-Pipecolic Acid with Recombinantly Expressed Proline Hydroxylases.
-
Gellman, S. H., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Retrieved from [Link]
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The Strategic Integration of Fmoc-4-piperidino-L-proline in Neuroscience Drug Discovery: A Technical Guide
For distribution to: Researchers, scientists, and drug development professionals in neuroscience.
This guide provides an in-depth technical analysis of Fmoc-4-piperidino-L-proline, a specialized amino acid derivative, and its strategic application in the design and synthesis of novel therapeutics for neurological disorders. We will move beyond the foundational principles of peptide chemistry to explore the nuanced rationale and methodologies that position this building block as a critical tool for developing next-generation central nervous system (CNS) agents.
Executive Summary: Why 4-piperidino-L-proline?
The pursuit of effective treatments for neurological diseases is often hindered by the unique challenges of the CNS. The blood-brain barrier (BBB) restricts the entry of most therapeutics, and the complexity of neuronal signaling demands compounds with high receptor specificity and metabolic stability. Fmoc-4-piperidino-L-proline emerges as a compelling building block for peptidomimetics by addressing these challenges through a dual-functionality approach: the conformational rigidity conferred by the proline backbone and the neuromodulatory potential of the piperidine moiety.
The incorporation of proline and its analogues into peptides is a well-established strategy to induce specific secondary structures and enhance resistance to enzymatic degradation.[1][2] The cyclic nature of the proline ring restricts the peptide backbone's flexibility, which can lock a peptide into a bioactive conformation, thereby increasing its affinity and selectivity for a specific receptor.[3] Furthermore, proline residues, particularly when positioned near the N-terminus, can influence neuropeptide conformation and protect against degradation.[3]
The piperidine ring, a prevalent scaffold in CNS-active drugs, is not merely a steric modification.[4] Piperidine itself is a normal constituent in the mammalian brain and is implicated in various neuronal functions, including emotional behavior and extrapyramidal function.[1] Its presence in a molecule can enhance CNS penetration and introduce favorable interactions with neurological targets.[4][5] By chemically fusing these two advantageous structures, 4-piperidino-L-proline offers a unique starting point for creating peptide-based drugs with enhanced stability, conformational definition, and potential for CNS activity.
Physicochemical and Synthetic Profile
Fmoc-4-piperidino-L-proline is an amino acid derivative designed for use in solid-phase peptide synthesis (SPPS).[6] The key to its utility is the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group, which is stable under coupling conditions but readily cleaved by a mild base, typically piperidine in DMF, allowing for the sequential addition of amino acids to a growing peptide chain.[6]
| Property | Value | Source |
| Molecular Formula | C25H28N2O4 | Chem-Impex[6] |
| Molecular Weight | 420.51 g/mol | Chem-Impex[6] |
| Appearance | White powder | Chem-Impex[6] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[6] |
| Solubility | Enhanced by the piperidine ring | Chem-Impex[6] |
| Storage | 0-8 °C | Chem-Impex[6] |
The synthesis of peptides incorporating this specialized residue follows standard Fmoc-based SPPS protocols. The workflow below illustrates the general cycle for incorporating Fmoc-4-piperidino-L-proline into a peptide sequence.
Caption: Standard solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-4-piperidino-L-proline.
Application in Neuroscience Drug Design: A Hypothetical Case Study
To illustrate the strategic application of Fmoc-4-piperidino-L-proline, we will consider the design of a novel antagonist for the Neuropeptide FF (NPFF) receptor, a target implicated in pain modulation and opioid pharmacology.[7][8] The endogenous ligand NPFF has the sequence FLFQPQRF-amide. We hypothesize that replacing the glutamine (Q) residue with 4-piperidino-L-proline (here denoted as PipPro) could enhance CNS penetration and receptor affinity.
Designed Peptide: Phe-Leu-Phe-(PipPro)-Pro-Gln-Arg-Phe-NH2
Rationale for Modification
-
Conformational Constraint: The proline-rich core of the native peptide is critical for its activity. Introducing another proline analogue, PipPro, is intended to further rigidify this region, potentially locking it into a high-affinity binding conformation for the NPFF receptor.
-
Enhanced Stability: The tertiary amide bonds introduced by proline and PipPro are resistant to many proteases, which is expected to increase the peptide's half-life in vivo.
-
Improved BBB Permeability: Proline-rich peptides have shown an ability to cross the BBB.[6][9] The addition of the lipophilic piperidine moiety may further enhance this property. The discovery of proline-based NPFF antagonists with good BBB permeability supports this approach.[7][8]
Experimental Workflow for Evaluation
The following diagram outlines a comprehensive, self-validating workflow for the synthesis and evaluation of our hypothetical NPFF receptor antagonist.
Caption: A comprehensive workflow for the synthesis and preclinical evaluation of a novel peptidomimetic.
Detailed Methodologies
Step 1-4: Synthesis and Purification
-
Synthesis: The peptide will be synthesized on a Rink Amide resin using an automated peptide synthesizer. Standard Fmoc-amino acids will be used. For the incorporation of Fmoc-4-piperidino-L-proline, a standard coupling protocol with HBTU/HOBt or a similar activating agent will be employed.
-
Cleavage: The peptide will be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Purification: The crude peptide will be purified by reverse-phase HPLC on a C18 column.
-
Characterization: The identity and purity of the final peptide will be confirmed by LC-MS and analytical HPLC.
Step 5: Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the synthesized peptide for the human NPFF1 and NPFF2 receptors.
-
Method: A competitive radioligand binding assay will be performed using membranes from cells stably expressing the recombinant human NPFF receptors. A known radioligand (e.g., [125I]-YF-NPFF) will be used. The ability of increasing concentrations of the test peptide to displace the radioligand will be measured.
-
Data Analysis: IC50 values will be determined by non-linear regression, and Ki values will be calculated using the Cheng-Prusoff equation.
Step 6: Functional Assay
-
Objective: To determine if the peptide acts as an agonist or antagonist and to quantify its potency (EC50 or IC50).
-
Method: A functional assay measuring the downstream signaling of NPFF receptors (which are Gi/o-coupled) will be used. This could be a cAMP inhibition assay or a calcium mobilization assay in a suitably engineered cell line. For antagonist activity, the ability of the peptide to inhibit the response induced by a known NPFF agonist will be measured.
-
Data Analysis: Dose-response curves will be generated to determine the potency of the compound.
Step 7-9: CNS Penetration Potential
-
PAMPA-BBB Assay: This assay provides a rapid assessment of a compound's ability to passively diffuse across an artificial lipid membrane mimicking the BBB.
-
In Vitro BBB Model: A more complex model using co-cultures of brain endothelial cells and astrocytes will be used to assess both passive and active transport mechanisms. The appearance of the peptide in the lower chamber over time will be quantified by LC-MS. Proline-rich peptides have been shown to have significant brain influx, making this a critical validation step.[6][9]
Conclusion and Future Directions
Fmoc-4-piperidino-L-proline is more than just another protected amino acid; it is a rationally designed building block that leverages the principles of conformational constraint and privileged structures in medicinal chemistry. Its use allows for the creation of peptidomimetics with enhanced stability and the potential for improved CNS penetration and target engagement. While the direct incorporation of this specific moiety into a clinically approved neuroscience drug has yet to be widely reported in peer-reviewed literature, the underlying scientific principles are sound and supported by extensive research into proline analogues and piperidine-containing CNS agents.[1][4][9] The experimental framework provided in this guide offers a robust, self-validating pathway for researchers to explore the potential of Fmoc-4-piperidino-L-proline in their own neuroscience drug discovery programs. Future work should focus on systematically incorporating this and related analogues into known neuropeptide scaffolds to build a comprehensive structure-activity relationship database for CNS targets.
References
- O’Brien-Simpson, N. M., et al. (2002). Blood-brain barrier transport of short proline-rich antimicrobial peptides. Journal of Neurochemistry, 80(5), 857-866.
- Wynendaele, E., et al. (2014). Blood-Brain Barrier Transport of Short Proline-Rich Antimicrobial Peptides. Protein & Peptide Letters, 21(12), 1248-1255.
- Kasai, K., & Yamasaki, S. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16.
- Jarrold, M. F., et al. (2015). Penultimate Proline in Neuropeptides. Journal of the American Society for Mass Spectrometry, 26(10), 1735-1743.
- Neuronz Limited. (2003). Cyclic Glycyl-2-Allyl Proline improves cognitive performance in impaired animals.
- Zhang, Y., et al. (2017). Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists. ACS Chemical Neuroscience, 8(11), 2491-2501.
- Shmuel, M. (2017). Proline or proline derivatives for the treatment of dementia.
- Zhang, Y., & Nguyen, T. T. H. (2022). Proline-based neuropeptide FF receptor modulators. RTI International, U.S.
- Gao, Y., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-848.
- Guixer, B., et al. (2016). Driving Technology: Peptide Blood–Brain Barrier Shuttles for Therapeutic Transport. Thermo Fisher Scientific.
- O'Hagan, D. (2000). Pyridine and piperidine alkaloids: an update.
- Janecka, A., & Perlikowska, R. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115712.
- Rangaswamy, V. (2017). Peptides and methods for treatment of neurodegenerative diseases.
- ResearchGate. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF.
- Lee, J., et al. (2018). Neuroprotective peptide.
- Mendes, J., et al. (2022). Development of Neuropeptide Y and Cell-Penetrating Peptide MAP Adsorbed onto Lipid Nanoparticle Surface. Pharmaceutics, 14(5), 920.
- RTI International. (n.d.).
- BOC Sciences. (2023). Peptides Crossing the Blood-Brain Barrier.
- Sharma, G., et al. (2022). Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB). Pharmaceutics, 14(2), 439.
- Neuren Pharmaceuticals Limited. (2015). Treatment of rett syndrome using glycyl-L-2-methylprolyl-L-glutamic acid.
- Plaxco, J. R., & Stewart, J. M. (2005). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
- Collins, J. M., & Collins, M. J. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis.
- Kissei Pharmaceutical Co., Ltd. (1985). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.
- Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof.
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A Technical Guide to the Bioconjugation Applications of Modified Proline Amino Acids
Abstract
Proline's unique cyclic structure imposes significant conformational constraints on the polypeptide backbone, making it a critical residue for protein folding, stability, and recognition events.[1][2] This guide explores the burgeoning field of proline modification, transforming this structurally vital amino acid into a versatile handle for advanced bioconjugation. By introducing bioorthogonal functionalities onto the proline ring, researchers can achieve site-specific protein labeling, construct novel therapeutic conjugates, and probe complex biological interactions with unprecedented precision. This document provides an in-depth overview of the synthesis of key proline analogs, their incorporation into proteins, and their application in cutting-edge bioconjugation strategies, including click chemistry and photoaffinity labeling.
Introduction: The Unique Role of Proline and the Rationale for Modification
Among the canonical amino acids, proline is unique. Its side chain cyclizes back onto the backbone amine, creating a secondary amine within a five-membered pyrrolidine ring.[3] This rigid structure restricts the available conformational space of the protein backbone, fundamentally influencing secondary structures like β-turns and polyproline helices.[1][4] Proline's conformational rigidity is essential for the stability of structural proteins like collagen, where post-translational hydroxylation to 4-hydroxyproline (Hyp) is critical for triple helix formation at physiological temperatures.[5][6][7]
While standard mutagenesis can replace proline, it invariably perturbs the local backbone flexibility in a way that no other proteinogenic amino acid can replicate.[8] The strategic chemical modification of proline, therefore, offers a powerful alternative: introducing novel chemical functionality while preserving the fundamental structural influence of the pyrrolidine ring. This approach opens the door to site-specific bioconjugation, allowing for the attachment of probes, drugs, or other macromolecules at defined positions within a protein.
The primary motivations for developing and utilizing modified proline analogs include:
-
Bioorthogonal Reactivity: Introducing chemical handles (e.g., azides, alkynes, diazirines) that are inert under biological conditions but can be selectively reacted with a complementary partner.[1][9]
-
Site-Specific Labeling: Enabling precise control over the location of conjugation, leading to homogeneous products, which is particularly crucial for therapeutics like antibody-drug conjugates (ADCs).[10][11]
-
Probing Molecular Interactions: Using photo-crosslinking proline analogs to covalently trap transient protein-protein or protein-ligand interactions.[12][13]
-
Stabilizing Peptide Structures: Employing modified prolines to create "stapled" peptides, enhancing their helicity, cell permeability, and resistance to proteolysis.[14][15]
Core Strategies for Proline Modification and Bioconjugation
The modification of proline primarily occurs at the C4 position of the pyrrolidine ring, leveraging the readily available precursor, 4-hydroxyproline (Hyp).[1][9] This natural post-translational modification provides a convenient starting point for a variety of chemical transformations.
Azides and Alkynes for Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and bioorthogonal reaction ideal for bioconjugation.[15][16] Proline analogs featuring azide or alkyne moieties are invaluable tools for this purpose.
-
(4R/S)-Azidoproline (Azp): Synthesized from hydroxyproline, typically via a Mitsunobu reaction which allows for stereospecific introduction of the azide group.[17] Azidoproline can be incorporated into recombinant proteins and subsequently "clicked" with alkyne-functionalized molecules (e.g., fluorophores, drugs, or polyethylene glycol).[4][17]
-
(4R/S)-Alkynylproline: Serves as the complementary partner to azide-modified molecules. The synthesis is also accessible from hydroxyproline derivatives.
These "clickable" prolines enable a multitude of applications, from creating cyclic cell-penetrating peptides to forming polypeptide bottlebrush architectures.[4][14]
Workflow: Incorporating and Conjugating Azidoproline
The following diagram outlines the general workflow for utilizing azidoproline in site-specific protein modification.
Caption: Photoactivation of a diazirine-proline analog to form a covalent crosslink.
Ketone-Modified Proline for Oxime Ligation
Introducing a ketone handle, such as with (2S)-4-ketoproline (Kep), provides an electrophilic site for chemoselective ligation. [18]Ketones can react with aminooxy- or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively. This chemistry is highly specific and proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules. Researchers have shown that 4-ketoproline can be incorporated into collagen-mimetic peptides without disrupting the stability of the triple helix, allowing for subsequent conjugation to molecules like aminooxy-biotin. [18]
Comparative Analysis of Proline-Based Bioconjugation Methods
The choice of a modified proline analog depends heavily on the intended application, the required reaction kinetics, and the tolerance of the biological system to the reaction conditions.
| Modification Strategy | Bioorthogonal Handle | Key Reaction | Primary Application | Advantages | Limitations |
| Click Chemistry | Azide / Alkyne | CuAAC / SPAAC | Protein Labeling, ADCs, Material Science | High efficiency, fast kinetics, high specificity | Cu(I) catalyst can be toxic to cells (CuAAC) |
| Photoaffinity Labeling | Diazirine | Carbene Insertion | Mapping Interactions, Target ID | Covalent capture of transient interactions | UV irradiation can damage cells, non-specific insertion |
| Oxime Ligation | Ketone | Condensation | Biomaterial Functionalization, Protein Labeling | High specificity, mild aqueous conditions | Slower kinetics compared to click chemistry |
Detailed Protocols
Protocol: Residue-Specific Incorporation of Azidoproline into Recombinant Proteins
This protocol is adapted for an E. coli proline auxotrophic strain (e.g., DH10B proB::kan) and assumes the use of a T7-based expression vector. [8]
-
Strain Preparation: Grow a culture of the proline auxotrophic E. coli strain overnight at 37°C in LB medium supplemented with the appropriate antibiotic and 2 mM L-proline.
-
Minimal Media Culture: Inoculate 1 L of M9 minimal media (supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, antibiotic, and 19 standard amino acids, excluding proline) with the overnight culture to an initial OD₆₀₀ of ~0.05.
-
Proline Depletion: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6. At this point, the cellular pool of proline is depleted.
-
Analog Incorporation: Pellet the cells by centrifugation (5,000 x g, 10 min, 4°C). Wash the pellet twice with 250 mL of sterile, pre-warmed M9 salts to remove any residual proline. Resuspend the final pellet in 1 L of fresh M9 minimal media (as in step 2). Add (4R)-azido-L-proline to a final concentration of 1 mM.
-
Induction: Allow the culture to recover for 30 minutes at 37°C before inducing protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression & Harvest: Continue to incubate the culture for 4-6 hours at 30°C. Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). The cell pellet, containing the azide-modified protein, can be stored at -80°C.
-
Validation: Protein incorporation should be validated by mass spectrometry, looking for the expected mass shift corresponding to the replacement of proline (115.13 Da) with azidoproline (141.14 Da).
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical conjugation of an azide-modified protein with an alkyne-tagged fluorescent dye.
-
Reagent Preparation:
-
Protein: Prepare the purified azide-containing protein at a concentration of 1-5 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Alkyne-Dye: Prepare a 10 mM stock solution of the alkyne-functionalized dye (e.g., DBCO-Cy5) in DMSO.
-
Catalyst/Ligand: Prepare a 50 mM stock solution of CuSO₄ in water and a 250 mM stock solution of a ligand like BTTAA in DMSO.
-
Reducing Agent: Prepare a 500 mM stock solution of sodium ascorbate in water (freshly made).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-Protein (to a final concentration of 25 µM)
-
Alkyne-Dye (to a final concentration of 125 µM, 5 equivalents)
-
CuSO₄ (to a final concentration of 50 µM)
-
BTTAA (to a final concentration of 250 µM)
-
-
Initiation: Add sodium ascorbate to a final concentration of 2.5 mM to initiate the reaction. Gently mix.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess reagents and the labeled protein using a desalting column (e.g., PD-10) or via dialysis against PBS.
-
Analysis: Confirm successful conjugation by SDS-PAGE (observing a fluorescent band at the correct molecular weight) and mass spectrometry (observing the mass addition of the alkyne-dye).
Conclusion and Future Outlook
The modification of proline has matured from a niche chemical curiosity into a robust and versatile platform for sophisticated bioconjugation. The ability to install bioorthogonal handles like azides, alkynes, and diazirines at specific proline sites allows for the creation of well-defined protein conjugates for therapeutic and diagnostic purposes. The "proline editing" approach, where hydroxyproline within a synthesized peptide is converted to a wide array of other functionalized prolines, further expands the toolbox for peptide-based drug design. [1][9] Future advancements will likely focus on developing new proline analogs with unique reactivities, improving the efficiency of in-vivo incorporation, and expanding the scope of applications. For instance, the development of photocaged proline derivatives could allow for light-inducible activation of protein function. As the demand for precisely engineered biotherapeutics and advanced chemical biology probes continues to grow, modified proline amino acids are poised to play an increasingly critical role in the field.
References
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Budisa, N. (2004). Prolegomena to Future Experimental Efforts on Genetic Code Engineering by Expanding Its Amino Acid Repertoire. Angewandte Chemie International Edition, 43(47), 6426-6463. [Link]
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A. T. D. D., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4876–4886. [Link]
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Francis, M. B., & Carberry, T. P. (2019). Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. Bioconjugate Chemistry, 30(3), 676-681. [Link]
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Myllyharju, J. (2009). Role of prolyl hydroxylation in the molecular interactions of collagens. Matrix Biology, 28(6), 311-318. [Link]
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Palm, G. J., et al. (2018). Site-specific protein modifications through pyrroline-carboxy-lysine residues. Proceedings of the National Academy of Sciences, 115(40), 9999-10004. [Link]
-
Taga, Y., Tanaka, K., Hattori, S., & Mizuno, K. (2017). In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix. Scientific Reports, 7(1), 1-9. [Link]
-
Madsen, J. L., et al. (2025). Click-Cyclized Cell Penetrating Peptides Containing Hydrophobic Proline Derivatives for Efficient Intracellular Delivery. Angewandte Chemie International Edition, e202504862. [Link]
-
Nishi, Y., et al. (2005). Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. Biochemistry, 44(16), 6034-6042. [Link]
-
Kivirikko, K. I., & Pihlajaniemi, T. (1991). Prolyl 4-hydroxylase and its role in collagen synthesis. Journal of Hepatology, 13, S2-S7. [Link]
-
Bailey, L. D., et al. (2018). Clickable Polyprolines from Azido-proline N-Carboxyanhydride. Biomacromolecules, 19(9), 3637–3644. [Link]
-
Kjærsgaard, N. L., Nielsen, T. B., & Gothelf, K. V. (2022). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. Angewandte Chemie International Edition, 61(30), e202203460. [Link]
-
Kumar, A. (2013). Development of Diazirine-based crosslinking agents for covalently linking protein. Masters Thesis, Auckland University of Technology. [Link]
-
Van der Veken, P., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(12), 4876-4886. [Link]
-
Thamm, P., Musiol, H. J., & Moroder, L. (2003). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, 22c, 52-79. [Link]
-
Li, Z., et al. (2020). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. Acta Pharmaceutica Sinica B, 10(4), 577-594. [Link]
-
Arora, P. S., & Kirshenbaum, K. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9797-9817. [Link]
-
Parker, C. G., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(19), 7518-7528. [Link]
-
Van der Meijden, P., et al. (2010). Synthesis and application of photoproline-a photoactivatable derivative of proline. ARKIVOC, 2011(1), 126-139. [Link]
-
Gicquel, M., et al. (2022). N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification. Angewandte Chemie International Edition, 61(10), e202115160. [Link]
-
Miller, B. G., & Raines, R. T. (2019). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. ACS Chemical Biology, 14(10), 2115-2124. [Link]
-
Parker, C. G., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(19), 7518-7528. [Link]
-
Parker, C. G., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(19), 7518–7528. [Link]
-
Wikipedia contributors. (2024, January 10). Amino acid. Wikipedia. [Link]
-
Brodsky, B., & Baum, J. (2011). 4-Ketoproline: An Electrophilic Proline Analog for Bioconjugation. ChemBioChem, 12(11), 1657-1660. [Link]
-
Wiemer, A. J., et al. (2024). Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors. bioRxiv. [Link]
-
Rodrigues, T., & Bernardes, G. J. L. (2020). Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates. Frontiers in Chemistry, 8, 599. [Link]
-
Koniev, O., & Wagner, A. (2021). Antibody Conjugates-Recent Advances and Future Innovations. Molecules, 26(17), 5333. [Link]
-
Bio-Techne. (n.d.). Photoactivatable Cross-linking Probes Products. Bio-Techne. [Link]
-
Lin, T. P., & Chen, Y. J. (2019). Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling. RSC advances, 9(12), 6549-6558. [Link]
-
Beilstein-Institut. (2023). Photocatalyzed elaboration of antibody-based bioconjugates. Beilstein Journal of Organic Chemistry, 19, 1346–1359. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 5. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates [frontiersin.org]
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- 16. researchgate.net [researchgate.net]
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Methodological & Application
Application Notes for Solid-Phase Peptide Synthesis Using Fmoc-4-piperidino-L-proline
Introduction: Navigating the Challenge of "Difficult" Peptide Sequences
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic development. The Fmoc/tBu strategy, in particular, offers mild reaction conditions and versatility, making it the dominant methodology in the field.[1][2] However, the synthesis of certain peptide sequences, often termed "difficult sequences," presents a significant bottleneck. These sequences, typically rich in hydrophobic or β-branched amino acids, have a high propensity to form stable secondary structures, such as β-sheets, on the solid support.[3][4] This on-resin aggregation can physically obstruct the N-terminus of the growing peptide chain, leading to incomplete Fmoc deprotection and coupling reactions. The consequences are severe: low yields, formation of deletion sequences, and challenging purification, sometimes resulting in complete synthesis failure.[3][4]
To overcome these hurdles, various strategies have been developed, including the use of specialized solvents, chaotropic salts, and elevated temperatures. Among the most effective chemical approaches is the strategic incorporation of "structure-disrupting" amino acid derivatives. This guide focuses on one such advanced building block: Fmoc-4-piperidino-L-proline . We will explore its mechanistic foundation, provide a detailed protocol for its application, and offer expert insights into its use for the successful synthesis of complex peptides.
The Unique Role of Proline and its Analogs in Peptide Structure
Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which is bonded to the backbone amide nitrogen. This forms a rigid five-membered pyrrolidine ring that imposes significant conformational constraints on the peptide backbone.[5] Key effects of proline include:
-
Disruption of Secondary Structures: The absence of an amide proton prevents proline from acting as a hydrogen bond donor, effectively terminating α-helices and disrupting β-sheets.[6]
-
Induction of "Kinks": The rigid ring structure forces a bend or "kink" in the peptide chain, influencing the overall peptide fold.[7]
-
Cis-Trans Isomerism: The Xaa-Pro peptide bond can readily adopt both cis and trans conformations, a property that is critical in protein folding and function.[8]
While standard proline is a natural structure-breaker, its efficacy can be insufficient for severely aggregating sequences. This has led to the development of modified proline analogs, such as pseudoprolines and 4-substituted prolines, which are designed to amplify these structure-disrupting properties.[7][8][9][10] These surrogates work by introducing steric bulk or altering the stereoelectronic properties of the pyrrolidine ring, further preventing the intermolecular hydrogen bonding that initiates aggregation.[8][9][10]
Fmoc-4-piperidino-L-proline: A Powerful Tool Against Aggregation
Fmoc-4-piperidino-L-proline is a specialized proline derivative designed to offer superior performance in the synthesis of difficult peptides. The key modification is the attachment of a bulky piperidino group at the C4 position of the proline ring.
Physicochemical Properties
| Property | Value | Source |
| Synonyms | Fmoc-L-Pro(4-piperidino)-OH, Fmoc-Pip-OH | [11] |
| CAS Number | 204318-02-5 | [11] |
| Molecular Formula | C₂₅H₂₈N₂O₄ | [11] |
| Molecular Weight | 420.51 g/mol | [11] |
| Appearance | White to off-white powder | [11] |
| Purity | ≥98% (HPLC) | [11] |
| Solubility | Soluble in DMF, NMP | [1][11] |
Proposed Mechanism of Action
The incorporation of Fmoc-4-piperidino-L-proline into a growing peptide chain is hypothesized to counteract aggregation through several mechanisms:
-
Steric Hindrance: The bulky piperidino group at the C4 position acts as a steric shield, physically preventing adjacent peptide chains from approaching each other closely enough to form intermolecular hydrogen bonds.
-
Conformational Disruption: The substitution on the pyrrolidine ring influences its puckering (the endo vs. exo conformation), which in turn dictates the local backbone torsion angles.[8] This forces a rigid, kinked conformation that is incompatible with the planar structure of a β-sheet.
-
Enhanced Solubility: The piperidino moiety can improve the solvation of the protected peptide chain in common SPPS solvents, further reducing its tendency to aggregate and precipitate on the resin.[11]
Figure 1. Conceptual workflow comparing standard SPPS of an aggregating sequence with the aggregation-disrupting effect of incorporating 4-piperidino-L-proline.
Detailed Application Protocol for Fmoc-SPPS
The following is a comprehensive, step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-4-piperidino-L-proline. This protocol is designed for a standard 0.1 mmol synthesis scale.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids), 100-200 mesh.
-
Fmoc-Amino Acids: Standard side-chain protected Fmoc-amino acids.
-
Fmoc-4-piperidino-L-proline: The specialized amino acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% Piperidine in DMF (v/v).
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
-
Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5) or TFA/TIS/Water (95:2.5:2.5).
-
Precipitation/Washing: Cold diethyl ether.
-
Equipment: Solid-phase synthesis vessel, shaker, nitrogen line for bubbling/draining.
Experimental Workflow
Figure 2. Step-by-step workflow for SPPS incorporating Fmoc-4-piperidino-L-proline.
Step 1: Resin Preparation and Swelling
-
Place the resin (e.g., 0.1 mmol scale) into the synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Initial Fmoc Deprotection (for pre-loaded resins)
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 15-20 minutes.[12]
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
Step 3: Standard Amino Acid Coupling Cycle
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF. Add DIPEA (6 equivalents, 0.6 mmol) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 45-60 minutes at room temperature.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative test (yellow/clear beads) indicates a complete reaction. If the test is positive (blue beads), continue the coupling for another 30 minutes or consider a second coupling (double coupling).
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (5x).
Step 4: Incorporation of Fmoc-4-piperidino-L-proline (Specialized Cycle)
Rationale: Due to the steric bulk of the piperidino group, this amino acid is considered sterically hindered. Standard coupling times may be insufficient. Therefore, adjusted conditions are required to ensure complete incorporation.[11][13]
-
Activation: In a separate vial, dissolve Fmoc-4-piperidino-L-proline (1.5-2 equivalents, 0.15-0.2 mmol) and HATU (1.4-1.9 equivalents) in DMF. Add DIPEA (3-4 equivalents, 0.3-0.4 mmol). Using slightly fewer equivalents of the expensive, specialized amino acid is common practice, balanced by a more potent activation and longer reaction time.
-
Coupling: Add the activated solution to the deprotected resin.
-
Reaction: Agitate the mixture for 2 to 4 hours at room temperature. Microwave-assisted synthesis, if available, can significantly accelerate this step.[11]
-
Monitoring: Perform a Kaiser test. Due to the secondary amine nature of proline derivatives, the standard Kaiser test may give a faint or reddish-brown color rather than a strong blue. A negative or weak result is desired.
-
Expert Insight (Double Coupling): For sterically hindered residues, a single coupling may be incomplete even with extended time. It is highly recommended to drain the reaction mixture, wash with DMF (3x), and perform a second coupling with a freshly prepared activated solution of Fmoc-4-piperidino-L-proline for another 1-2 hours to ensure the reaction goes to completion.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5x).
Step 5: Chain Elongation
Repeat Step 3 for all subsequent standard amino acids until the full peptide sequence is assembled.
Step 6: Final Fmoc Deprotection
Once the final amino acid has been coupled, perform a final deprotection as described in Step 2 to remove the N-terminal Fmoc group.
Step 7: Final Cleavage and Global Deprotection
Rationale: The final step uses a strong acid (TFA) to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously.[14][15] The piperidino group is a basic moiety and will be protonated by TFA, but it is stable and will remain intact on the final peptide.
-
Preparation: Wash the fully assembled peptide-resin thoroughly with DMF (3x), DCM (5x), and MeOH (3x). Dry the resin completely under high vacuum for at least 4 hours.
-
Cleavage: In a fume hood, add the cold cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5, approx. 10 mL per 0.1 mmol of resin) to the dried resin.
-
Reaction: Stopper the vessel and agitate at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the TFA filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA (2x) and DCM (2x), collecting all filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 50 mL conical tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.
-
Purification: Centrifuge the tube to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: After the final wash, dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.
Trustworthiness and Self-Validation
-
Monitoring is Key: The protocol's integrity relies on diligent monitoring. The Kaiser test (or an alternative for secondary amines) after each coupling step validates the completion of the reaction. Incomplete coupling is the primary source of deletion impurities.
-
Mass Spectrometry: After cleavage, analyzing a small aliquot of the crude product by LC-MS is essential. This confirms the molecular weight of the desired peptide and provides an initial assessment of purity and the presence of any major side products.
-
Placement Strategy: The placement of Fmoc-4-piperidino-L-proline is critical. For maximum effect, it should be incorporated within or immediately preceding a known or predicted aggregation-prone region of the peptide sequence. Placing these residues approximately every 6-8 amino acids can be an effective strategy for very long and difficult sequences.[9]
References
-
Aapptec. (n.d.). Cleavage from Wang Resin. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Hart, G. C., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Accounts of chemical research, 50(6), 1334–1343.
- Mirazo, S., et al. (2020). Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity. Scientific Reports, 10(1), 1-14.
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
- Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
- Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744.
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 6. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. chempep.com [chempep.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Standard Fmoc Deprotection Conditions for Proline in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive technical guide provides a detailed exploration of the standard conditions for the deprotection of N-α-Fmoc-protected proline residues in solid-phase peptide synthesis (SPPS). The unique cyclic structure of proline can influence reaction kinetics, and a thorough understanding of the deprotection mechanism and optimized protocols is crucial for the successful synthesis of proline-containing peptides. This document outlines the underlying chemical principles, provides a step-by-step protocol for Fmoc deprotection of proline using piperidine, and addresses common challenges and troubleshooting strategies.
Introduction: The Significance of Proline in Peptide Synthesis and the Role of Fmoc Deprotection
Proline, with its unique secondary amine and cyclic side chain, imparts significant conformational constraints on the peptide backbone.[1] This property is often exploited in the design of peptidomimetics and therapeutically relevant peptides to induce specific secondary structures, such as turns and kinks, which can enhance receptor binding affinity and selectivity.[1] The synthesis of peptides containing proline is a common objective in drug discovery and development.
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is the predominant methodology for peptide synthesis.[2] A critical and repeated step in SPPS is the selective removal of the Fmoc group to liberate the N-terminal amine for the subsequent coupling of the next amino acid. This deprotection is typically achieved using a secondary amine base, with piperidine being the most widely used reagent.[2][3] While generally efficient, the deprotection of Fmoc-proline can present unique considerations due to the steric nature of the amino acid.
The Chemical Rationale: Mechanism of Fmoc Deprotection
The removal of the Fmoc group by piperidine proceeds via a base-catalyzed β-elimination mechanism.[3][4] The process can be broken down into two key steps:
-
Proton Abstraction: The piperidine acts as a base to abstract the acidic proton on the β-carbon (C9) of the fluorenyl ring system.[3][5]
-
β-Elimination and Adduct Formation: This abstraction leads to the elimination of the fluorenyl group as dibenzofulvene (DBF) and the release of the free amine of the proline residue as a carbamic acid, which subsequently decarboxylates. The highly reactive DBF intermediate is trapped by excess piperidine through a Michael-type addition to form a stable and soluble dibenzofulvene-piperidine adduct.[3][5] This adduct is easily washed away from the solid support.
The overall reaction is driven to completion by the scavenging of the DBF byproduct by piperidine.[5]
Standard Deprotection Conditions for Fmoc-Proline
The standard conditions for Fmoc deprotection are generally applicable to all amino acids, including proline. However, due to the unique structure of proline, careful adherence to optimized protocols is recommended to ensure complete and efficient deprotection without compromising the integrity of the growing peptide chain.
The following table summarizes the widely accepted standard conditions for the Fmoc deprotection of proline on a solid support.
| Parameter | Standard Condition | Rationale & Key Considerations |
| Deprotection Reagent | 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) | Piperidine is a secondary amine with an optimal pKa (around 11.2) for efficient Fmoc removal without causing significant side reactions.[5] DMF is a polar aprotic solvent that effectively swells the resin and solubilizes the reagents.[3][6] |
| Concentration | 20% (v/v) | This concentration provides a sufficient excess of piperidine to drive the reaction to completion in a timely manner.[3][7][8] Concentrations ranging from 20-50% have been reported.[3][6] |
| Reaction Time | 5 - 20 minutes | A two-step deprotection is common practice: a short initial treatment (e.g., 2-3 minutes) followed by a longer treatment (e.g., 5-15 minutes).[7][9] This ensures complete removal, especially in "difficult" sequences where aggregation might hinder reagent access.[5] |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) | DMF and NMP are the most common solvents due to their excellent resin-swelling properties and ability to dissolve both the protected peptide and the reagents.[3][6] |
| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
Detailed Experimental Protocol for Fmoc-Proline Deprotection
This protocol details the manual deprotection of an Fmoc-proline residue on a solid support. The steps can be adapted for automated peptide synthesizers.
Materials:
-
Peptide-resin with N-terminal Fmoc-proline
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
DMF (peptide synthesis grade)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes to ensure optimal accessibility of the peptide chains.
-
Initial Deprotection:
-
Drain the DMF from the synthesis vessel.
-
Add the 20% piperidine/DMF solution (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 minutes at room temperature.[7]
-
Drain the deprotection solution.
-
-
Main Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.[7]
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative test to confirm the presence of a free secondary amine. The chloranil test or the isatin test are suitable for proline, as the standard Kaiser test gives a false negative (a reddish-brown color instead of blue).[10]
-
Alternatively, the deprotection can be monitored quantitatively by collecting the filtrate and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[10][11]
-
Workflow Visualization
The following diagram illustrates the standard workflow for the Fmoc deprotection of a proline residue in SPPS.
Caption: Workflow for Fmoc deprotection of proline.
Challenges and Troubleshooting in Proline Deprotection
While generally straightforward, some challenges can arise during the Fmoc deprotection of proline and subsequent coupling steps.
-
Incomplete Deprotection: Steric hindrance from the bulky proline ring or aggregation of the peptide chain can sometimes lead to incomplete removal of the Fmoc group.[10] If monitoring indicates incomplete deprotection, extending the deprotection time or performing an additional deprotection cycle is recommended.
-
Diketopiperazine Formation: This side reaction is particularly prevalent when proline is the second amino acid in the sequence (at the C-terminus). The deprotected N-terminal amine of the proline can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[9] To mitigate this, it is crucial to proceed immediately to the next coupling step after deprotection and washing.
-
Difficult Coupling onto Proline: The N-terminal amine of proline is a secondary amine, which is less nucleophilic than the primary amines of other amino acids. This can lead to slower coupling kinetics for the incoming amino acid. Using a higher concentration of the activated amino acid and coupling reagents, or performing a "double coupling," can help to ensure the reaction goes to completion.[12]
Conclusion
The successful incorporation of proline into synthetic peptides relies on a robust and efficient Fmoc deprotection strategy. The standard conditions using 20% piperidine in DMF are well-established and effective for Fmoc-proline. By understanding the underlying chemical mechanism, adhering to a validated protocol, and being aware of potential challenges, researchers can confidently synthesize proline-containing peptides with high purity and yield. The use of appropriate monitoring techniques is highly recommended to ensure the completeness of the deprotection step, which is a cornerstone of successful solid-phase peptide synthesis.
References
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022). YouTube.
- Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).Benchchem.
- A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis.Benchchem.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.Redalyc.
- Methods for Removing the Fmoc Group.
- (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...
- (PDF) Methods for Removing the Fmoc Group.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.PMC - PubMed Central.
- N-Terminal Deprotection; Boc removal.Aapptec Peptides.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.Biotage.
- Methods and protocols of modern solid phase peptide synthesis.Springer.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).UCI Department of Chemistry.
- Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.Benchchem.
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
Application Notes & Protocols: Efficient Coupling of Fmoc-4-piperidino-L-proline using HATU in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of sterically hindered and structurally unique amino acids is a frequent challenge in modern solid-phase peptide synthesis (SPPS). Fmoc-4-piperidino-L-proline, a valuable building block for designing novel peptide-based therapeutics and bioactive compounds, presents such a challenge due to the inherent steric bulk of the proline ring system compounded by the 4-piperidino substitution.[1][2] Standard coupling protocols can result in incomplete reactions, leading to deletion sequences and compromised purity. This document provides an in-depth guide to the efficient coupling of Fmoc-4-piperidino-L-proline using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective aminium-based coupling reagent renowned for its ability to overcome steric obstacles and suppress racemization.[3][4][5] We will explore the mechanistic underpinnings of HATU activation, detail optimized protocols, and discuss strategies to mitigate potential side reactions, ensuring high-yield, high-purity peptide synthesis.
Mechanistic Insight: Why HATU is Superior for Challenging Couplings
The efficacy of a coupling reaction hinges on the activation of the carboxylic acid of the incoming Fmoc-amino acid. HATU has emerged as a reagent of choice for difficult couplings due to its unique mechanism of action, which generates a highly reactive intermediate with minimal risk of epimerization.[3][6]
The HATU Activation Cascade
HATU is an aminium salt of 1-hydroxy-7-azabenzotriazole (HOAt).[3] The activation process, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds in a stepwise manner:
-
Deprotonation: The base deprotonates the carboxylic acid of Fmoc-4-piperidino-L-proline, forming a carboxylate anion.[4][7]
-
Formation of the Isouronium Salt: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent. This forms an unstable, highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[4][8]
-
Generation of the OAt-Active Ester: The displaced HOAt anion rapidly attacks the isouronium salt. This step is highly efficient and results in the formation of the key OAt-active ester, releasing tetramethylurea as a byproduct.[7][8]
-
Amide Bond Formation: The nucleophilic N-terminal amine of the resin-bound peptide attacks the highly reactive OAt-ester, forming the desired peptide bond. The pyridine nitrogen within the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction, making HATU more potent than its HOBt-based counterparts (like HBTU).[3][9]
Summary of Recommended Reaction Parameters
| Component | Molar Equivalents (vs. Resin) | Solvent | Pre-activation Time | Coupling Time |
| Fmoc-4-piperidino-L-proline | 3 - 5 eq. | DMF | 1 - 5 minutes | 2 - 4 hours |
| HATU | 2.9 - 4.9 eq. (0.95 vs. AA) | DMF | 1 - 5 minutes | 2 - 4 hours |
| DIPEA | 6 - 10 eq. | DMF | 1 - 5 minutes | 2 - 4 hours |
Table 1: Recommended reagent stoichiometry and reaction times for HATU-mediated coupling of Fmoc-4-piperidino-L-proline.
Conclusion
The successful incorporation of Fmoc-4-piperidino-L-proline into a growing peptide chain is readily achievable with high efficiency using HATU as the coupling agent. The superior reactivity of the in-situ generated OAt-active ester effectively overcomes the steric hindrance and reduced nucleophilicity associated with this specialized amino acid. [3][5][9]The key to a successful and clean reaction lies in the implementation of a pre-activation step to form the active ester before introduction to the resin, which minimizes the risk of guanidinylation side reactions. [10]By following the detailed protocols and understanding the chemical principles outlined in these notes, researchers can confidently utilize this valuable building block to advance their peptide synthesis and drug discovery programs.
References
- Benchchem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- Benchchem. (2025).
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- Aapptec Peptides. Coupling Reagents.
- Wikipedia.
- Common Organic Chemistry.
- RSC Advances. (2017).
- Chem-Impex. Fmoc-4-piperidino-L-proline.
- Benchchem.
- Sigma-Aldrich. Peptide Resin Loading Protocols.
- Luxembourg Bio Technologies. Coupling Reagents.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- UCI Department of Chemistry.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
- NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Peptide Coupling Reagent: HCTU vs.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Merck Millipore. Product Focus: Reagents for peptide synthesis Novabiochem®.
- Benchchem. Application Notes and Protocols for Coupling Fmoc-Pro-Pro-OH in Solid-Phase Peptide Synthesis.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- BroadPharm. Fmoc-4-piperidino-L-proline.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Constrained Peptides with Fmoc-4-piperidino-L-proline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Engineering Peptide Conformation with Substituted Prolines
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their inherent conformational flexibility often leads to reduced metabolic stability and lower binding affinity. To overcome these limitations, the synthesis of conformationally constrained peptides has emerged as a powerful strategy.[1][2] Proline, with its unique cyclic side chain, naturally imparts significant conformational restrictions on the peptide backbone.[3] By introducing substituents onto the proline ring, we can further modulate these constraints, fine-tuning the peptide's three-dimensional structure to enhance its therapeutic properties.[3][4]
This guide focuses on the use of Fmoc-4-piperidino-L-proline , a specialized amino acid derivative, to introduce a bulky and basic moiety at the 4-position of the proline ring. This substitution can sterically influence the pyrrolidine ring pucker and the cis/trans isomerism of the preceding peptide bond, thereby creating structurally defined and potentially more stable and active peptides.[4][5] The piperidine motif itself is a prevalent fragment in many approved drugs, often contributing to improved pharmacokinetic profiles.[6][7][8]
We present two primary methodologies for incorporating 4-piperidino-L-proline into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS): direct incorporation of the Fmoc-4-piperidino-L-proline building block and an on-resin "Proline Editing" approach starting from Fmoc-4-hydroxy-L-proline.
The Chemistry of Conformational Constraint: Proline Ring Pucker
The conformational landscape of a proline residue is primarily defined by two equilibria: the endo vs. exo pucker of the five-membered pyrrolidine ring and the cis vs. trans conformation of the preceding amide bond. These two are intrinsically linked; the ring pucker influences the preferred amide bond isomer. Substituents at the 4-position can tip this balance through steric and stereoelectronic effects.[3][4]
-
Exo Pucker: Generally favored by electron-withdrawing substituents in the 4R position, leading to a more stable trans amide bond and a more compact peptide conformation (e.g., Polyproline II helix).[3][9]
-
Endo Pucker: Favored by electron-withdrawing groups in the 4S position or bulky groups, which can stabilize the cis amide bond, inducing a turn or kink in the peptide backbone.[3]
The bulky piperidino group at the 4-position is expected to exert a significant steric influence, providing a powerful tool to lock the peptide into a desired conformation.
Caption: Proline ring pucker and amide bond isomerism.
PART 1: Direct Incorporation of Fmoc-4-piperidino-L-proline
This protocol outlines the incorporation of the pre-synthesized Fmoc-4-piperidino-L-proline building block into a growing peptide chain on a solid support. Standard Fmoc/tBu chemistry is employed.
Chemical Structure
Caption: Structure of Fmoc-4-piperidino-L-proline.
Materials and Reagents
| Reagent | Grade | Notes |
| Fmoc-4-piperidino-L-proline | Synthesis Grade | |
| Standard Fmoc-amino acids | Synthesis Grade | With appropriate acid-labile side-chain protection (e.g., tBu, Trt, Boc).[10] |
| Rink Amide Resin | 100-200 mesh | Or other suitable resin based on desired C-terminus. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | |
| Dichloromethane (DCM) | ACS Grade | |
| Piperidine | ACS Grade | For Fmoc deprotection. |
| HBTU / HOBt | Synthesis Grade | Or other suitable coupling reagents (e.g., HATU, DIC). |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | |
| Trifluoroacetic acid (TFA) | Reagent Grade | For final cleavage. Caution: Highly corrosive . |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage. |
| Dithiothreitol (DTT) | Reagent Grade | Scavenger for peptides containing Trp, Cys, Met. |
| Diethyl ether | ACS Grade | For peptide precipitation. |
Workflow for Direct Incorporation
Caption: Standard SPPS cycle for peptide synthesis.
Detailed Protocol
1. Resin Preparation and Swelling
-
Place the Rink Amide resin (1.0 eq) in a reaction vessel.
-
Add DMF (10-15 mL per gram of resin) and agitate for 1-2 hours to swell the resin beads.
2. Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[11]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
-
Quality Control: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of free primary amines.
3. Coupling of Fmoc-4-piperidino-L-proline
-
In a separate vial, dissolve Fmoc-4-piperidino-L-proline (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. Note: Due to the steric bulk of the 4-piperidino group, a longer coupling time or a double coupling may be necessary compared to standard amino acids.
-
Quality Control: After coupling, wash the resin with DMF (3x) and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, repeat the coupling step.
4. Chain Elongation
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin thoroughly with DCM and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Trp or Met, consider adding DTT (2.5%). Caution: Handle TFA in a fume hood with appropriate personal protective equipment.[12]
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the cleavage solution to separate the resin beads and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
PART 2: Synthesis via "Proline Editing"
This elegant approach involves incorporating the readily available and less expensive Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH) into the peptide sequence first. The hydroxyl group is then chemically modified on-resin to generate the desired 4-piperidino-L-proline residue. This method offers flexibility for creating a diverse range of 4-substituted prolines from a common intermediate.[4][13][14]
Workflow for "Proline Editing"
Caption: Workflow for on-resin synthesis via Proline Editing.
Detailed Protocol
1. Synthesis of Hydroxyproline-Containing Peptide
-
Following the standard SPPS protocol described in PART 1, synthesize the peptide sequence up to the point of incorporating the modified proline.
-
Couple Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH) using standard coupling conditions (HBTU/HOBt/DIPEA). Ensure the hydroxyl group is unprotected.
-
Continue the synthesis to completion if the modified proline is not the N-terminal residue. Keep the final N-terminal Fmoc group on for purification if desired.
2. On-Resin Conversion to 4-piperidino-L-proline
-
Step 2a: Activation of the Hydroxyl Group.
-
Swell the Hyp-containing peptidyl-resin in anhydrous DCM.
-
In a separate flask, prepare a solution of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (10 eq) and DIPEA (10 eq) in anhydrous DCM.
-
Add this solution to the resin and react for 2-4 hours at room temperature. This converts the hydroxyl group into a good leaving group (mesylate or tosylate).
-
Wash the resin thoroughly with DCM (5x) and DMF (3x).
-
-
Step 2b: Nucleophilic Substitution with Piperidine.
-
Prepare a solution of piperidine (20-50 eq) in DMF.
-
Add the piperidine solution to the activated resin.
-
Heat the reaction mixture to 50-60°C and agitate for 12-24 hours. The piperidine will displace the mesylate/tosylate group via an SN2 reaction.
-
After the reaction, wash the resin extensively with DMF (5x) and DCM (5x) to remove excess piperidine and byproducts.
-
3. Final Cleavage and Purification
-
Proceed with the final cleavage and deprotection as described in PART 1 (Step 5).
-
Purify the crude peptide using reverse-phase HPLC.
Characterization and Analysis
The successful synthesis and purity of the constrained peptide must be confirmed using a combination of analytical techniques.[15]
| Technique | Purpose |
| RP-HPLC | To assess the purity of the crude peptide and to purify the final product. The bulky, hydrophobic nature of the 4-piperidino group may alter the peptide's retention time compared to its unmodified counterpart. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the 4-piperidino-L-proline residue. ESI-MS is commonly used for this purpose.[6] |
| NMR Spectroscopy | To provide detailed structural information. 2D NMR experiments (TOCSY, NOESY) can be used to elucidate the three-dimensional structure and confirm the conformational constraints imposed by the modified proline residue.[4] |
Conclusion and Future Outlook
The incorporation of Fmoc-4-piperidino-L-proline, either directly or via a proline editing strategy, is a robust method for introducing significant conformational constraints into synthetic peptides. This modification offers a dual advantage: the steric bulk of the piperidino group can enforce a specific backbone geometry, while the piperidine moiety itself is a well-established pharmacophore that can enhance drug-like properties. By providing precise control over peptide architecture, this technique empowers researchers to develop next-generation peptide therapeutics with improved stability, selectivity, and efficacy.
References
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). Journal of the American Chemical Society. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.). PMC. [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). Journal of the American Chemical Society. [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. (2013). PubMed. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Conformational landscape of substituted prolines. (2020). PMC. [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (n.d.). PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. [Link]
-
a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. [Link]
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022). AAPPTec. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (n.d.). PMC. [Link]
-
General procedure: Fmoc-strategy SPPS and solution-phase... (n.d.). ResearchGate. [Link]
-
9.2 Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Connect. [Link]
-
Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. (n.d.). PubMed. [Link]
-
Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. (n.d.). ResearchGate. [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (n.d.). ACS Publications. [Link]
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (n.d.).
Sources
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- 2. ajchem-a.com [ajchem-a.com]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
Application Note: Strategic Incorporation of Fmoc-4-piperidino-L-proline into Cyclic Peptides via Solid-Phase Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
Cyclic peptides have emerged as a promising therapeutic modality, bridging the gap between small molecules and large biologics. Their constrained macrocyclic structure often imparts enhanced metabolic stability, improved target affinity, and increased cell permeability compared to their linear counterparts.[1][2] The incorporation of non-canonical amino acids, such as 4-substituted prolines, offers a powerful tool to fine-tune the conformational and physicochemical properties of these molecules.[3] This guide provides a detailed technical overview and step-by-step protocols for the incorporation of Fmoc-4-piperidino-L-proline into a peptide sequence and its subsequent on-resin, head-to-tail cyclization. We will delve into the rationale behind key procedural choices, from resin selection and coupling strategies to cyclization conditions and final characterization, empowering researchers to navigate the complexities of advanced peptide synthesis.
Introduction: The Rationale for 4-Substituted Proline Analogues
Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which restricts the peptide backbone's phi (φ) torsion angle, making it a critical determinant of secondary structure.[3] Modifying the C4 position of the proline ring allows for the introduction of novel functionalities and steric constraints that can profoundly influence a peptide's three-dimensional structure and, consequently, its biological activity.
Fmoc-4-piperidino-L-proline, with its bulky and basic piperidino moiety, serves several strategic purposes:
-
Conformational Locking: The substituent can favor a specific ring pucker (Cγ-exo or Cγ-endo), which in turn stabilizes a particular backbone conformation, pre-organizing the peptide for cyclization or receptor binding.[4]
-
Solubility Enhancement: The basic piperidino group can improve the solubility of hydrophobic peptide sequences, mitigating aggregation issues that frequently plague solid-phase peptide synthesis (SPPS).[5]
-
Pharmacokinetic Modulation: The introduction of this non-natural moiety can block sites of proteolytic degradation, extending the peptide's in vivo half-life.
This guide focuses on the Fmoc/tBu strategy, the most prevalent method in modern SPPS, due to its milder deprotection conditions compared to the Boc/Bzl alternative.[6][7]
Synthesis of the Linear Peptide Precursor: A Step-by-Step Walkthrough
The successful synthesis of the final cyclic product is contingent upon the high-fidelity assembly of its linear precursor on a solid support.
Resin Selection: Mitigating Diketopiperazine Formation
A common and often catastrophic side reaction in SPPS is the formation of diketopiperazine (DKP). This occurs after the deprotection of the second amino acid, where the free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is especially prevalent when Proline is in the first or second position.[8]
Expert Recommendation: To circumvent DKP formation, the use of a highly sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin , is strongly advised.[9] The bulky trityl linkage effectively shields the ester bond from intramolecular attack.
General SPPS Workflow
The assembly of the peptide chain is an iterative process of deprotection and coupling steps. The following diagram illustrates a standard cycle.
Caption: General workflow for a single amino acid addition cycle in Fmoc-based SPPS.
Protocol 2.1: Incorporation of Fmoc-4-piperidino-L-proline
The steric bulk of the 4-piperidino group necessitates optimized coupling conditions to ensure a complete reaction and avoid deletion sequences.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-4-piperidino-L-proline (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a separate vessel, pre-dissolve Fmoc-4-piperidino-L-proline and HATU in DMF. Add DIEA and allow the solution to activate for 1-2 minutes.
-
Scientist's Note: HATU is an aminium-based coupling reagent that forms a highly reactive O-acylisourea intermediate, which is effective for coupling sterically hindered amino acids.[10] The brief pre-activation period ensures the active ester is readily available for the coupling reaction.
-
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes to ensure complete Fmoc removal.[10]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.
-
Rationale: A longer coupling time is recommended compared to standard amino acids (which often couple in <1 hr) to overcome the steric hindrance imposed by the C4 substituent.
-
-
Monitoring: Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
On-Resin Head-to-Tail Cyclization
Performing the cyclization while the peptide is still attached to the solid support is often the preferred strategy. It utilizes the "pseudo-dilution" principle, where the resin matrix physically separates the peptide chains, thus favoring intramolecular cyclization over intermolecular oligomerization.[11] This approach simplifies purification by minimizing the formation of dimers and trimers.[11]
To achieve head-to-tail cyclization on-resin, the peptide must be anchored via an amino acid side chain, leaving the C-terminus free for reaction. Aspartic acid (Asp) or Glutamic acid (Glu) are commonly used for this purpose, with their side-chain carboxyl groups protected by an orthogonal protecting group that can be removed without cleaving the peptide from the resin.[12][13] The Allyl (All) group is an ideal choice, as it can be selectively cleaved using a palladium catalyst.
Caption: Workflow for on-resin head-to-tail peptide cyclization via side-chain anchoring.
Protocol 3.1: On-Resin Cyclization
Materials:
-
Fully assembled linear peptide-resin, anchored via Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH.
-
20% Piperidine in DMF
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.25 eq.)
-
Phenylsilane (PhSiH₃) (15 eq.)
-
Anhydrous Dichloromethane (DCM)
-
HATU (4 eq.)
-
DIEA (8 eq.)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
N-Terminal Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in Protocol 2.1, Step 2. Wash thoroughly with DMF and then DCM.
-
C-Terminal Allyl Deprotection: a. Swell the resin in anhydrous DCM. b. Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM. c. Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen) for 30 minutes. Repeat this step with a fresh solution.[12]
-
Scientist's Note: Phenylsilane acts as a scavenger for the allyl group after it is cleaved by the palladium catalyst. The reaction is sensitive to air and moisture, so an inert atmosphere is crucial for efficiency. d. Wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium, followed by more DMF and DCM washes.
-
-
Macrolactamization (Cyclization): a. Swell the deprotected peptide-resin in anhydrous NMP.
-
Rationale: NMP is an excellent solvent for SPPS and can help disrupt secondary structures that might hinder the cyclization reaction. b. In a separate vessel, prepare a solution of HATU and DIEA in NMP. c. Add the cyclization solution to the resin. The final concentration of the peptide should be low to favor the intramolecular reaction. d. Allow the reaction to proceed for 2-24 hours at room temperature.[12] e. Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing it via LC-MS to observe the conversion of the linear precursor to the cyclic product.
-
Cleavage, Purification, and Characterization
Protocol 4.1: Final Cleavage and Purification
-
Cleavage: After cyclization is complete, wash the resin with NMP, DCM, and methanol, then dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.[12]
-
Safety Note: TFA is highly corrosive. Always work in a fume hood with appropriate personal protective equipment. TIS is included to scavenge carbocations generated from side-chain protecting groups.
-
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Centrifuge the peptide, decant the ether, and lyophilize the crude product. Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Analytical Challenge: Cyclic peptides lack N- and C-termini, which complicates MS/MS fragmentation analysis as two backbone cleavages are required to generate linear fragment ions. Specialized software or manual interpretation may be necessary.[14]
-
Data and Troubleshooting
The efficiency of cyclization can be sequence-dependent. Below is a table summarizing expected outcomes and common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Fmoc-4-piperidino-L-proline | Steric hindrance; peptide aggregation on resin. | Use a more potent coupling reagent (e.g., HATU, HCTU); increase coupling time to 4+ hours; perform a recoupling step.[5] |
| Low Cyclization Yield | Unfavorable peptide conformation; steric hindrance at cyclization site; incomplete deprotection of termini. | Change the solvent to NMP or add chaotropic agents; increase cyclization time; re-optimize deprotection steps and confirm with MS. |
| Dimer/Oligomer Formation | High peptide loading on resin; intermolecular reaction competing with intramolecular cyclization. | Use a lower-loading resin; ensure cyclization is performed in a large volume of solvent to maintain pseudo-dilution.[11][15] |
| Epimerization/Racemization | Base (DIEA) concentration too high during coupling or cyclization. | Use a less hindered base like 2,4,6-collidine; add an epimerization-suppressing agent like Oxyma Pure.[16] |
Conclusion
The incorporation of Fmoc-4-piperidino-L-proline is a powerful strategy for designing conformationally constrained cyclic peptides with potentially enhanced therapeutic properties. Success hinges on a rational approach to the synthesis, including the selection of sterically appropriate resins, optimization of coupling conditions for this non-canonical amino acid, and careful execution of an on-resin cyclization strategy. By understanding the chemistry behind each step, researchers can effectively troubleshoot and achieve high yields of pure, well-defined cyclic peptide products, accelerating the pace of drug discovery and development.
References
- Concept Life Sciences. Synthesis of complex cyclic peptide | Case Study.
-
Porebski, B. et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link]
-
Nowick, J. S. Lab. Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. [Link]
-
Amblard, M. et al. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Moroder, L. et al. Synthesis of Peptides Containing Proline Analogues. [Link]
-
Porebski, B. et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed. [Link]
-
Balboni, G. et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PubMed Central. [Link]
-
Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]
-
Tucker, B. S. et al. (2019). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PubMed Central. [Link]
-
Chen, S. et al. (2016). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Protein Metrics. (2024). Cyclic Peptide Analysis. [Link]
-
McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters. [Link]
-
White, C. J., & Yudin, A. K. (2019). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm. [Link]
-
Kuttler, F. et al. (2008). Global Analysis of Peptide Cyclization Efficiency. PubMed Central. [Link]
-
Kuroda, M. et al. (2020). Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS. PubMed. [Link]
-
AAPPTec. Fmoc-Pro-OH [71989-31-6]. [Link]
-
Subirós-Funosas, R. et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
- White, P. D. et al. (2004). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
Sources
- 1. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 2. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. support.proteinmetrics.com [support.proteinmetrics.com]
- 15. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-4-piperidino-L-proline in Peptide Library Synthesis
Abstract
The synthesis of diverse and structurally complex peptide libraries is a cornerstone of modern drug discovery and chemical biology. The incorporation of non-canonical amino acids offers a powerful strategy to expand the chemical space and conformational landscape of these libraries. This guide provides a comprehensive overview and detailed protocols for the application of Fmoc-4-piperidino-L-proline, a unique substituted proline derivative, in solid-phase peptide synthesis (SPPS) for the generation of peptide libraries. We delve into the underlying chemical principles that make this building block a valuable tool for modulating peptide structure and function, and provide field-proven methodologies for its efficient incorporation into peptide chains.
Introduction: The Strategic Advantage of Substituted Prolines
Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational constraints on the peptide backbone.[1][2] This inherent rigidity makes proline and its derivatives powerful tools for influencing peptide secondary structure, such as inducing turns or disrupting helices.[1][3] The substitution on the proline ring at the 4-position provides an additional layer of control, allowing for the fine-tuning of both local and global peptide conformation.[3][4]
Fmoc-4-piperidino-L-proline (Figure 1) is a commercially available proline analog that introduces a bulky and basic piperidino group.[5][6] This modification offers several strategic advantages in peptide library design:
-
Conformational Restriction: The steric bulk of the piperidino group further restricts the already limited conformational freedom of the proline ring, leading to more defined peptide structures.[3][4]
-
Modulation of Physicochemical Properties: The basic piperidino moiety can enhance the solubility and cell permeability of peptides, properties that are often critical for biological activity.[5][7]
-
Introduction of a Chemical Handle: The piperidino group can serve as a point for further chemical modification or as a recognition element for specific biological targets.
This guide will provide researchers with the necessary knowledge and protocols to effectively leverage these properties in the synthesis of novel peptide libraries.
Figure 1: Structure of Fmoc-4-piperidino-L-proline.
Scientific Rationale and Mechanistic Considerations
The successful incorporation of Fmoc-4-piperidino-L-proline into a growing peptide chain relies on the principles of solid-phase peptide synthesis (SPPS), predominantly utilizing the Fmoc/tBu strategy.[8][9] This approach involves the sequential addition of N-α-Fmoc protected amino acids to a peptide chain anchored to a solid support.[10]
The Fmoc/tBu Strategy: A Foundation of Orthogonality
The Fmoc/tBu strategy is based on an orthogonal protection scheme where the temporary N-α-Fmoc group is labile to a mild base (typically piperidine), while the side-chain protecting groups (like t-butyl) and the resin linker are stable to this base but are cleaved by strong acid (typically trifluoroacetic acid, TFA).[8][11] This orthogonality is crucial for the stepwise and controlled assembly of the peptide chain.
Sources
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-4-piperidino-L-proline - Amerigo Scientific [amerigoscientific.com]
- 7. 4(R/S)-Amino/guanidino-substituted proline peptides: design, synthesis and DNA transfection properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Peptides Containing 4-piperidino-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role and Challenges of 4-piperidino-L-proline in Peptide Synthesis
4-piperidino-L-proline is a non-canonical amino acid that is gaining interest in peptide chemistry and drug development. Its incorporation into peptide sequences can impart unique structural and functional properties. The presence of the piperidine ring enhances the stability and solubility of the resulting peptides[1]. This functionalized proline analogue, with its tertiary amine, can influence peptide conformation and receptor-binding affinity, making it a valuable tool for designing novel therapeutics, particularly for neurological disorders[1].
However, the very feature that makes 4-piperidino-L-proline attractive—the N-alkylation inherent in its structure—presents a significant challenge during the final cleavage step of solid-phase peptide synthesis (SPPS). Standard cleavage protocols, which typically employ strong acids like trifluoroacetic acid (TFA), can lead to undesired side reactions, most notably the cleavage of the peptide backbone. This application note provides a detailed guide to understanding and overcoming these challenges, offering optimized cleavage cocktails and protocols to ensure the successful synthesis of peptides containing this unique amino acid.
The Core Challenge: Acid-Catalyzed Peptide Bond Cleavage at N-Alkylated Residues
The primary concern during the TFA-mediated cleavage of peptides containing N-alkylated amino acids is the susceptibility of the peptide bond C-terminal to the modified residue to acid-catalyzed hydrolysis. Research has shown that peptides with the general structure R1-(N-alkyl X1)-X2-R2 can be hydrolyzed under standard TFA cleavage conditions, resulting in peptide fragmentation[2]. This degradation is proposed to occur through an oxazolone-like intermediate[2].
While this lability is a known issue for N-methylated amino acids, the cyclic nature of the piperidino group in 4-piperidino-L-proline may offer a degree of protection against this side reaction. Studies on other cyclic N-alkyl amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), have demonstrated resistance to this cleavage pathway[3]. Nevertheless, the potential for backbone cleavage remains a critical consideration that must be addressed through a carefully designed cleavage strategy.
Recommended Cleavage Cocktail and Rationale
To mitigate the risk of peptide backbone cleavage and other potential side reactions, a modified cleavage cocktail with a specific combination of scavengers is recommended. The goal is to efficiently remove all protecting groups while minimizing the exposure of the peptide to harsh acidic conditions and reactive cationic species.
| Reagent | Concentration (v/v or w/v) | Rationale |
| Trifluoroacetic Acid (TFA) | 85-90% | The primary reagent for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups. A slightly reduced concentration compared to standard protocols (e.g., 95%) can help to moderate the acidity and potentially reduce backbone cleavage. |
| Triisopropylsilane (TIS) | 5% | A highly effective scavenger for trapping carbocations generated from the cleavage of protecting groups like tert-butyl (tBu) and trityl (Trt). Its presence is crucial to prevent re-alkylation of sensitive residues. |
| Water | 2.5-5% | Acts as a proton source and helps to hydrolyze the bond between the peptide and the resin. It can also help to suppress some side reactions. |
| 1,2-Ethanedithiol (EDT) | 2.5% | A scavenger particularly important for peptides containing tryptophan (Trp) or cysteine (Cys) to prevent side reactions. However, its use should be carefully considered as it can have its own side reactions. For peptides without these residues, it can be omitted. |
This formulation is designed to provide a balance between efficient cleavage and the preservation of the integrity of the peptide containing 4-piperidino-L-proline.
Experimental Workflow for Cleavage
The following diagram illustrates the key steps in the cleavage and work-up of a peptide containing 4-piperidino-L-proline.
Caption: Workflow for the cleavage of peptides containing 4-piperidino-L-proline.
Detailed Step-by-Step Protocol
Materials:
-
Peptide-resin containing 4-piperidino-L-proline
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
1,2-Ethanedithiol (EDT) (optional, for Trp/Cys containing peptides)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Resin Preparation:
-
Transfer the dried peptide-resin to a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual solvents from the synthesis.
-
Dry the resin under a stream of nitrogen or argon for 15-30 minutes, followed by drying under high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
In a fume hood, carefully prepare the cleavage cocktail. For 10 mL of cocktail, combine:
-
8.5 mL of TFA
-
0.5 mL of TIS
-
0.5 mL of deionized water
-
(Optional) 0.25 mL of EDT
-
-
Mix the components thoroughly.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A longer cleavage time is generally not recommended to minimize the risk of backbone cleavage.
-
-
Peptide Precipitation and Isolation:
-
Filter the reaction mixture to separate the resin from the TFA solution containing the cleaved peptide. Collect the filtrate in a clean centrifuge tube.
-
Wash the resin with a small volume of fresh TFA (2 x 2 mL per gram of resin) and combine the washes with the initial filtrate.
-
To the combined filtrate, add cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the crude peptide.
-
Place the centrifuge tube on ice for 30 minutes to maximize precipitation.
-
-
Peptide Work-up:
-
Centrifuge the mixture at a low speed (e.g., 3000 rpm) for 5-10 minutes to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA. After each wash, centrifuge and decant the ether.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or argon, and then under high vacuum to remove all traces of ether.
-
Self-Validating System: Analytical Verification
To ensure the integrity of the cleaved peptide, it is crucial to perform analytical verification.
-
Mass Spectrometry (MS):
-
Analyze the crude peptide by MALDI-TOF or LC-MS to confirm the molecular weight of the desired product.
-
Carefully examine the mass spectrum for any peaks corresponding to potential cleavage fragments. The expected mass of the fragment resulting from cleavage at the C-terminal side of the 4-piperidino-L-proline should be calculated and searched for.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the crude peptide by reverse-phase HPLC to assess its purity.
-
The presence of significant unexpected peaks may indicate side reactions, including peptide backbone cleavage.
-
Troubleshooting Potential Side Reactions
| Problem | Potential Cause | Solution |
| Presence of a peak corresponding to a cleaved fragment in MS. | Acid-catalyzed cleavage of the peptide backbone at the 4-piperidino-L-proline residue. | Reduce the cleavage time to 1.5-2 hours. Decrease the TFA concentration to 80-85%. Ensure efficient scavenging with TIS. |
| Incomplete removal of protecting groups. | Insufficient cleavage time or TFA concentration. | If backbone cleavage is not observed, the cleavage time can be cautiously extended to 3-4 hours. Ensure the cleavage cocktail is freshly prepared. |
| Modification of sensitive residues (e.g., Trp, Met). | Inefficient scavenging of reactive cations. | Ensure an adequate amount of the appropriate scavenger (e.g., EDT for Trp) is used. Perform the cleavage under an inert atmosphere (nitrogen or argon). |
Conclusion
The successful cleavage of peptides containing 4-piperidino-L-proline requires a nuanced approach that deviates from standard protocols. By understanding the potential for acid-catalyzed backbone cleavage and employing an optimized cleavage cocktail with a shorter reaction time, researchers can effectively mitigate this side reaction and obtain their desired peptide with high integrity. The protocols and recommendations provided in this application note offer a robust starting point for scientists and drug development professionals working with this promising non-canonical amino acid.
References
-
PubChem. Fmoc-4-piperidino-l-proline. [Link]
-
Kaiser, N. P., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(15), 5793-5803. [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. [Link]
-
Giraud, M., et al. (2006). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 17(8), 1157-1166. [Link]
-
Scolaro, L. A., et al. (2000). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Science, 6(10), 529-536. [Link]
-
Royal Society of Chemistry. Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. [Link]
- Google Patents. Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Murray, J. S., et al. (2013). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. ACS Medicinal Chemistry Letters, 4(3), 336-340. [Link]
-
Wikipedia. Piperidine. [Link]
-
Houben-Weyl. Synthesis of Peptides Containing Proline Analogues. [Link]
-
Andreu, D., et al. (1994). Kinetic investigation of the effect of the amino acid side chains in the selective acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides. Tetrahedron Letters, 35(52), 9789-9792. [Link]
- Google P
-
Fields, G. B., & Noble, R. L. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Techniques in protein chemistry VI, 501-508. [Link]
-
Bertrand, G., et al. (2011). Stable Cyclic (Alkyl)(Amino)Carbenes as Rigid or Flexible, Bulky, Electron-Rich Ligands for Transition-Metal Catalysts: A Quaternary Carbon Atom Makes the Difference. Angewandte Chemie International Edition, 50(48), 11432-11436. [Link]
-
MDPI. An Accessible Method for the Quantitative Determination of Succinimide Additives in Diesel Fuel. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
YouTube. Peptide Hand Synthesis Part 8: Cleaving. [Link]
-
National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
-
PubMed. Alpha-trialkylsilyl amino acid stability. [Link]
-
bioRxiv. β-amino acids reduce ternary complex stability and alter the translation elongation mechanism. [Link]
Sources
Application Notes and Protocols: A Comparative Guide to Manual and Automated Synthesis of Peptides with Fmoc-4-piperidino-L-proline
Introduction: The Unique Challenge and Opportunity of 4-piperidino-L-proline
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing potency, stability, and receptor specificity. Among these, proline analogs are of particular interest due to their profound impact on peptide backbone conformation.[1][2] Fmoc-4-piperidino-L-proline, a proline derivative featuring a bulky piperidino moiety at the C4 position, offers a unique tool for medicinal chemists. This substitution not only introduces significant steric bulk but also enhances solubility and stability, making it a valuable building block for novel peptide-based drugs.[3][4]
However, the very features that make this amino acid attractive also present considerable challenges during solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the piperidino group can impede coupling reactions, leading to lower yields and deletion sequences. This guide provides a detailed comparative analysis of manual versus automated approaches for the successful synthesis of peptides containing Fmoc-4-piperidino-L-proline. We will explore the underlying causality behind protocol choices, offer detailed step-by-step methodologies, and present a framework for troubleshooting common issues, empowering researchers to confidently incorporate this sterically demanding building block into their synthetic workflows.
Core Principles: Navigating the Steric Hurdle
The primary obstacle in synthesizing peptides with 4-piperidino-L-proline is overcoming the steric hindrance during the coupling step. The bulky substituent on the pyrrolidine ring can shield the N-terminal amine of the preceding residue, making it less accessible to the activated carboxyl group of the incoming Fmoc-4-piperidino-L-proline. Similarly, when 4-piperidino-L-proline is already incorporated, its N-terminal secondary amine is sterically encumbered, slowing the kinetics of the subsequent coupling reaction.[5][6]
Effective strategies to mitigate this challenge include:
-
Selection of Potent Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient. More powerful uronium/aminium or phosphonium-based reagents are required to achieve high activation levels and drive the reaction to completion.[6]
-
Optimized Reaction Conditions: Extended coupling times and, in automated synthesis, elevated temperatures can provide the necessary energy to overcome the activation barrier.[6]
-
Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid is a robust method to ensure maximum incorporation and minimize deletion byproducts.
-
Careful Monitoring: In manual synthesis, qualitative tests like the isatin or chloranil test are crucial for confirming the completion of coupling to the sterically hindered secondary amine of proline.[6]
Manual Synthesis: Flexibility and Hands-On Control
Manual SPPS offers unparalleled flexibility, allowing for real-time adjustments and troubleshooting. This can be particularly advantageous when optimizing the incorporation of a challenging residue like Fmoc-4-piperidino-L-proline for the first time. However, it is labor-intensive and highly dependent on operator skill to ensure consistency and minimize human error.[5]
Workflow for Manual Peptide Synthesis
Caption: Manual SPPS cycle for incorporating a sterically hindered amino acid.
Detailed Protocol for Manual Incorporation of Fmoc-4-piperidino-L-proline
This protocol is designed for a 0.1 mmol scale synthesis.
1. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a manual reaction vessel.
-
Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30-60 minutes with gentle agitation.
2. Nα-Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.[7][8]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-4-piperidino-L-proline (Critical Step):
-
Pre-activation: In a separate vial, dissolve Fmoc-4-piperidino-L-proline (4 eq., 0.4 mmol) and a high-potency coupling agent such as HATU (3.9 eq., 0.39 mmol) in DMF.[6]
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (8 eq., 0.8 mmol) to the solution.
-
Vortex the mixture for 1-2 minutes to allow for pre-activation.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for a minimum of 2-4 hours. Due to the steric bulk, standard 1-hour coupling times are likely insufficient.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
5. Monitoring and Decision for Double Coupling:
-
Perform a qualitative test (e.g., isatin or chloranil test) on a small sample of resin beads to check for the presence of unreacted secondary amines.[6]
-
If the test is positive (indicating incomplete coupling): Repeat steps 3 and 4 (a "double coupling") to drive the reaction to completion.
-
If the test is negative: Proceed to the next deprotection cycle for the following amino acid.
Automated Synthesis: Precision and High Throughput
Automated peptide synthesizers offer superior reproducibility, reduced hands-on time, and the ability to perform high-throughput synthesis.[5] Modern synthesizers can also utilize elevated temperatures to accelerate difficult coupling reactions, a significant advantage for sterically hindered residues. The primary drawback is the potential for higher reagent consumption and less flexibility for on-the-fly optimization compared to manual methods.
Workflow for Automated Peptide Synthesis
Caption: Automated SPPS cycle programmed for a difficult coupling.
Detailed Protocol for Automated Incorporation of Fmoc-4-piperidino-L-proline
This protocol provides recommended parameters for a microwave-assisted automated synthesizer. Exact programming will vary by instrument.
1. Method Programming:
-
For the cycle incorporating Fmoc-4-piperidino-L-proline, modify the standard synthesis method.
-
Coupling Step:
- Reagents: Use a high-potency activator like HATU or HCTU.
- Time: Program an extended coupling time of at least 30-60 minutes.
- Temperature: If available, utilize microwave heating to raise the reaction temperature to 50-75°C. This can significantly enhance coupling efficiency for hindered residues.[6]
- Double Coupling: Program a mandatory double coupling for this residue. The instrument will automatically drain the first coupling solution, wash, and deliver a second, fresh aliquot of activated Fmoc-4-piperidino-L-proline.
2. Reagent Preparation:
-
Prepare solutions of Fmoc-amino acids, activators (e.g., HATU), and base (e.g., DIEA) according to the instrument manufacturer's guidelines. Ensure sufficient volume of Fmoc-4-piperidino-L-proline solution is available for the double coupling.
3. Deprotection Protocol:
-
Standard automated deprotection cycles using 20% piperidine in DMF are typically sufficient.[8][9] However, if subsequent analysis reveals deletion peptides, consider programming a slightly longer final deprotection step (e.g., 10-15 minutes) before the difficult coupling to ensure complete removal of the previous Fmoc group.
4. Post-Synthesis Analysis:
-
After the synthesis is complete, the peptide is automatically cleaved from the resin (or cleaved manually).
-
It is critical to analyze the crude product by Mass Spectrometry (MS) and HPLC. Look for a peak corresponding to the mass of the desired peptide minus the mass of the 4-piperidino-L-proline residue. The presence of this "deletion sequence" indicates incomplete coupling and the need to further optimize the automated protocol (e.g., longer times, higher temperature).[6]
Comparative Analysis: Manual vs. Automated
The choice between manual and automated synthesis depends on the specific goals of the research, scale, and available resources.
| Parameter | Manual Synthesis | Automated Synthesis | Rationale for Fmoc-4-piperidino-L-proline |
| Speed per Cycle | 2-4 hours[5] | 30-90 minutes[5] | Automated is significantly faster , especially with microwave assistance, which is beneficial for overcoming the high activation energy of this hindered coupling. |
| Hands-on Time | High (1-2 hours per cycle)[5] | Low (Setup and post-synthesis only) | Automated provides a major labor-saving advantage , freeing up researcher time. |
| Reproducibility | Operator-dependent, prone to variability. | High, due to precise robotic fluid handling.[5] | Automated is superior for consistent results , which is critical in drug development and SAR studies. |
| Flexibility/Optimization | High. Conditions can be altered mid-synthesis based on real-time monitoring. | Moderate. The protocol is pre-programmed, but methods can be iteratively optimized. | Manual excels for initial optimization . Once conditions are established, they can be transferred to an automated platform for scalability. |
| Purity & Yield | Highly dependent on skill; can be lower due to potential for human error. | Generally higher and more consistent due to optimized and controlled conditions.[5] | Automated systems often yield purer crude product due to the efficiency of heated, double couplings, reducing deletion sequence byproducts. |
| Cost (Initial) | Low (glassware and shaker). | High (instrument purchase). | Manual is accessible for any lab, while automation requires significant capital investment. |
Conclusion and Recommendations
The successful incorporation of the sterically demanding Fmoc-4-piperidino-L-proline is achievable with both manual and automated SPPS, provided that the synthetic strategy is intentionally designed to overcome significant steric hindrance.
-
For initial exploratory synthesis or route scouting , manual SPPS provides the ideal platform. Its flexibility allows for the rapid testing of different coupling reagents and reaction times, with real-time feedback from in-process monitoring tests.
-
For routine synthesis, production of peptide libraries, or generating material for preclinical studies , automated synthesis is the superior choice. The precision, speed (especially with microwave heating), and high reproducibility of automated systems ensure the consistent production of high-quality peptides containing 4-piperidino-L-proline, once the optimal conditions have been established.
Ultimately, a hybrid approach is often most effective. Use manual synthesis to develop a robust protocol for this challenging residue, then transfer that validated protocol to an automated synthesizer to leverage its advantages in speed, throughput, and reproducibility. By understanding the chemical challenges and judiciously applying the appropriate synthetic technology, researchers can effectively harness the unique properties of Fmoc-4-piperidino-L-proline to advance the frontiers of peptide-based drug discovery.
References
- Moroder, L., Musiol, H.-J., & Thamm, P. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.
- BenchChem. (2025). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
- White, P. D., & Chan, W. C. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. U.S.
- Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Bier, D., & Linstedt, A. D. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(35), 11047–11056.
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3844.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, vol 35. Humana Press.
- BenchChem. (2025). A Comparative Guide to Manual vs. Automated Synthesis of D-Valine Containing Peptides.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- Coin, I., & Beyermann, M. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(18), 4153-4157.
- Yuliana, A., et al. (2020). General procedure: Fmoc-strategy SPPS and solution-phase macrocyclisation.
-
Adoo, K. (n.d.). Fmoc-4-piperidino-L-proline. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-4-piperidino-l-proline. National Center for Biotechnology Information. Retrieved from [Link]
- Bier, D., & Linstedt, A. D. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
- Mollica, A., et al. (2018). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Medicinal Chemistry Letters, 9(11), 1093–1098.
- Graf, M., et al. (2021). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. International Journal of Molecular Sciences, 22(16), 8753.
- Martin, R. W., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. UCL Discovery.
- Agyei, D., et al. (2020). Formulation, Characterisation and Evaluation of the Antihypertensive Peptides, Isoleucine-Proline-Proline and Leucine-Lysine-Proline in Chitosan Nanoparticles Coated with Zein for Oral Drug Delivery. Pharmaceutics, 12(3), 235.
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
Application Note & Protocols: Bioconjugation of Peptides Containing 4-Piperidino-L-Proline
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, chemical biology, and pharmacology.
Abstract: The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance conformational stability, proteolytic resistance, and pharmacokinetic profiles. Among these, 4-piperidino-L-proline stands out as a unique building block that introduces a basic, conformationally restricted moiety, capable of modulating a peptide's structure and function.[1][2] This application note provides a comprehensive guide to the synthesis and bioconjugation of peptides containing 4-piperidino-L-proline. We present two primary methods for peptide synthesis: direct incorporation of the commercially available building block and a more versatile on-resin functionalization approach via "proline editing".[3][4] Furthermore, we detail step-by-step protocols for two of the most robust and widely adopted bioconjugation techniques—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Native Chemical Ligation (NCL)—enabling researchers to covalently link these modified peptides to a wide array of functional molecules.
Part 1: The Strategic Value of 4-Piperidino-L-Proline in Peptide Design
Proline residues are unique among the canonical amino acids due to the conformational restraint imposed by their cyclic side chain, which significantly influences peptide secondary structure.[3] The substitution at the C4 position of the pyrrolidine ring further refines these conformational preferences. The 4-piperidino group, a six-membered heterocycle, introduces several key features:
-
Conformational Locking: The bulky piperidino substituent can further restrict the proline ring pucker, influencing the local peptide backbone and potentially stabilizing desired secondary structures like β-turns.[2]
-
Increased Basicity and Solubility: The tertiary amine of the piperidino group (pKa ~11) is protonated at physiological pH, introducing a positive charge that can enhance aqueous solubility and facilitate interactions with negatively charged biological targets.
-
Pharmacokinetic Modulation: The piperidine moiety is a common fragment in pharmaceuticals, recognized for its role in improving drug-like properties.[5] Its incorporation can influence cell permeability, metabolic stability, and receptor affinity.[1]
This guide provides the practical methodologies required to harness these properties through peptide synthesis and subsequent bioconjugation.
Part 2: Synthesis of Peptides Containing 4-Piperidino-L-Proline
The successful synthesis of these modified peptides is the critical first step. We outline two robust methods based on solid-phase peptide synthesis (SPPS).
Method A: Direct Incorporation of Boc-4-piperidino-L-proline
The most straightforward approach involves using the commercially available Boc-protected 4-piperidino-L-proline building block.[1] This method is suitable for routine synthesis when the position of the modification is known and fixed.
Causality Behind the Choice: This method is preferred for its simplicity and speed. Using a pre-formed, protected amino acid minimizes on-resin side reactions and simplifies the overall synthetic workflow. The Boc protecting group is chosen for its stability during peptide coupling and its clean removal with mild acid, which is compatible with most standard SPPS resins and side-chain protecting groups.
Method B: On-Resin Synthesis via "Proline Editing"
A more versatile and powerful strategy is "proline editing," which allows for the late-stage functionalization of a proline residue on the solid support.[3][4] This approach begins with the incorporation of the readily available Fmoc-4(R)-hydroxy-L-proline (Hyp). The hydroxyl group is then oxidized to a ketone (4-keto-L-proline), which serves as a versatile chemical handle for introducing the piperidino group via reductive amination.[6]
Causality Behind the Choice: This method provides unparalleled flexibility. The 4-keto-proline intermediate can react with a wide variety of amines, allowing for the rapid generation of a library of 4-substituted proline analogues from a single peptide precursor. This is invaluable for structure-activity relationship (SAR) studies. On-resin synthesis ensures that purification is only required once, after the final peptide is cleaved from the support, making it highly efficient.
Caption: On-resin synthesis workflow via Proline Editing.
This protocol assumes the peptide is being synthesized on a standard rink amide resin using Fmoc-SPPS.
-
Peptide Synthesis up to Hyp: Synthesize the peptide sequence up to the desired modification site using standard automated or manual Fmoc-SPPS protocols. Incorporate Fmoc-4(R)-hydroxy-L-proline (Fmoc-Hyp-OH) at the desired position.
-
Fmoc Deprotection: Remove the Fmoc group from the Hyp residue with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Oxidation to 4-Keto-Proline:
-
Swell the resin in dichloromethane (DCM).
-
Prepare a solution of Dess-Martin periodinane (4 equivalents relative to resin loading) in DCM.
-
Add the solution to the resin and shake for 4 hours at room temperature.
-
Self-Validation: Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. A mass decrease of 2 Da (from -OH to =O) is expected.
-
Wash the resin extensively with DCM, DMF, and Methanol.
-
-
Reductive Amination:
-
Swell the resin in 1,2-dichloroethane (DCE).
-
Add piperidine (10 eq.) and sodium triacetoxyborohydride (NaBH(OAc)₃, 5 eq.) to the resin.
-
Shake for 6-12 hours at room temperature.
-
Self-Validation: Monitor reaction completion via LC-MS of a cleaved sample. A mass increase corresponding to the addition of a piperidinyl group minus water is expected.
-
Wash the resin thoroughly with DCE, DMF, and DCM.
-
-
Continue Synthesis: Proceed with the coupling of the next Fmoc-amino acid and complete the peptide synthesis using standard protocols.
-
Final Cleavage: Cleave the final peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC). Confirm the identity and purity of the final product by LC-MS.
Part 3: Bioconjugation of Functionalized Peptides
Bioconjugation covalently links the peptide to another molecule (e.g., a fluorescent dye, a toxin, a PEG chain, or another biomolecule). The 4-piperidino-L-proline itself is not the reactive handle; therefore, a bio-orthogonal reactive group (e.g., an azide, alkyne, or thiol) must be incorporated elsewhere in the peptide sequence during SPPS.
Strategy A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, or "Click Chemistry," is a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable triazole linkage.[7][8][9]
Causality Behind the Choice: This reaction is chosen for its near-perfect reliability, high yield, and bio-orthogonality. It proceeds under mild, often aqueous, conditions and is tolerant of a vast range of functional groups found in biological systems, preventing unwanted side reactions.[9] The resulting triazole ring is chemically stable and can act as an amide bond mimic.[8]
Caption: Schematic of a CuAAC "Click" bioconjugation reaction.
This protocol assumes you have a purified peptide containing 4-piperidino-L-proline and an N-terminal propargylglycine (an alkyne-containing amino acid).
-
Prepare Reagents:
-
Peptide Stock: Dissolve the alkyne-peptide in water or a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mM.
-
Azide-Dye Stock: Dissolve the azide-functionalized molecule (e.g., Azide-Fluor 488) in DMSO to a concentration of 10-20 mM.
-
Catalyst Stocks: Prepare fresh 50 mM CuSO₄ in water and 100 mM Sodium Ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the Peptide Stock (1.0 eq.).
-
Add the Azide-Dye Stock (1.2-1.5 eq.). The slight excess ensures complete consumption of the peptide.
-
Add Sodium Ascorbate solution to a final concentration of 5 mM.
-
Add CuSO₄ solution to a final concentration of 1 mM. The final reaction volume should contain less than 10% DMSO to avoid protein precipitation.
-
-
Incubation: Vortex briefly and incubate at room temperature for 1-4 hours, protected from light.
-
Reaction Monitoring and Purification:
-
Self-Validation: The reaction can be monitored by RP-HPLC. The starting peptide peak will decrease as the more hydrophobic, conjugated product peak appears. The identity should be confirmed by MS, expecting a mass increase equal to the mass of the azide-dye.
-
Purify the final conjugate using RP-HPLC to remove excess dye and catalyst.
-
Strategy B: Native Chemical Ligation (NCL)
NCL is a powerful technique for ligating two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine, forming a native peptide bond at the ligation site.[10][11][12]
Causality Behind the Choice: NCL is the gold standard for the total chemical synthesis of proteins.[11] It allows for the modular assembly of large proteins from smaller, more easily synthesized peptide fragments. This is particularly advantageous when a complex modification like 4-piperidino-L-proline needs to be incorporated into a large protein. The reaction is highly chemoselective and proceeds in aqueous denaturing buffers (e.g., 6 M Guanidine HCl), which solubilizes large, aggregation-prone peptides.[12]
Caption: The two-step mechanism of Native Chemical Ligation.
This protocol assumes you have synthesized a peptide fragment containing 4-piperidino-L-proline and a C-terminal thioester, and a second fragment with an N-terminal cysteine.
-
Prepare Ligation Buffer: Prepare a 200 mM phosphate buffer containing 6 M Guanidine HCl, pH 7.2. Degas the buffer thoroughly.
-
Dissolve Peptides:
-
Dissolve the thioester-peptide (1.0 eq.) and the cysteine-peptide (1.1 eq.) in the ligation buffer to a final concentration of 1-2 mM each.
-
-
Initiate Ligation:
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture to a final concentration of 20-30 mM.
-
Ensure the final pH is between 6.8-7.2.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 4-24 hours.
-
Reaction Monitoring and Purification:
-
Self-Validation: Monitor the reaction by RP-HPLC and MS. The two starting material peaks will be consumed to form a single product peak with the combined mass of the two fragments minus the mass of the thioester leaving group.
-
Once the reaction is complete, acidify the mixture with TFA and purify the full-length ligated protein by RP-HPLC.
-
Part 4: Analytical Characterization Summary
Rigorous characterization is essential to validate the synthesis and conjugation of modified peptides.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Assess purity and monitor reaction progress. | A single, sharp peak for the final product with >95% purity. Shift in retention time post-conjugation. |
| Mass Spectrometry (MS) | Confirm molecular identity and verify covalent bond formation. | Observed mass must match the calculated theoretical mass of the peptide or conjugate within acceptable error. |
| NMR Spectroscopy | (Optional) Detailed structural analysis. | Can confirm the stereochemistry and conformation of the 4-piperidino-proline residue within the peptide.[3] |
| Amino Acid Analysis | (Optional) Quantify amino acid composition and confirm incorporation. | Detection and quantification of the modified proline residue. |
References
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.[Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]
-
The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PubMed Central. [Link]
-
Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research. [Link]
-
Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. National Institutes of Health. [Link]
-
Native Chemical Ligation of Peptides and Proteins. PubMed Central. [Link]
-
Click-chemistry-like reactions compatible with peptides? ResearchGate. [Link]
-
Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. [Link]
-
Properties, Metabolisms, and Applications of (L)-proline Analogues. PubMed. [Link]
-
Advances in Proline Ligation. PubMed Central. [Link]
-
Native chemical ligation. Wikipedia. [Link]
-
Click Chemistry in Peptide-Based Drug Design. MDPI. [Link]
-
What Is Native Chemical Ligation? YouTube. [Link]
-
Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. bachem.com [bachem.com]
- 9. Click Chemistry in Peptide-Based Drug Design | MDPI [mdpi.com]
- 10. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Native chemical ligation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation in SPPS with Fmoc-4-piperidino-L-proline
Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peptide aggregation during synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) centered on the use of Fmoc-4-piperidino-L-proline (Fmoc-Pip-OH) as a potent tool to overcome these hurdles.
Section 1: Understanding and Identifying Peptide Aggregation
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1][2] This aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[1][2]
Q2: Which types of peptide sequences are most susceptible to aggregation?
A2: Sequences that are rich in hydrophobic amino acids, such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala), are particularly prone to aggregation.[1][2] Additionally, sequences containing amino acids that can form strong hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic. Aggregation is less likely to occur before the fifth or sixth residue has been coupled.[1][3]
Q3: What are the observable signs of on-resin aggregation during synthesis?
A3: A primary indicator of aggregation is the failure of the peptide-resin to swell properly.[1][3] In batch synthesis, you might observe the resin bed shrinking. For continuous-flow synthesis, a flattened and broadened deprotection profile can signal aggregation.[4] It's important to note that standard amine tests like the Kaiser or TNBS test may become unreliable and yield false negatives in cases of severe aggregation.[1][4]
Q4: Can I predict if my peptide sequence is likely to aggregate?
A4: While it's difficult to predict aggregation with absolute certainty, several computational tools are available online. These tools can help identify potentially "difficult" sequences based on their amino acid composition and hydrophobicity, allowing you to proactively select a modified synthesis strategy.[1]
Section 2: The Role of Fmoc-4-piperidino-L-proline in Preventing Aggregation
Mechanism of Action
Fmoc-4-piperidino-L-proline is a proline analogue that acts as a "structure-disrupting" element when incorporated into a growing peptide chain.[5] Proline and its analogues introduce a "kink" into the peptide backbone due to their cyclic nature. This conformational constraint disrupts the formation of regular secondary structures like β-sheets, which are the primary cause of on-resin aggregation. By breaking up these hydrogen bonding networks, the peptide chains remain better solvated and more accessible for subsequent coupling and deprotection reactions.[6]
Caption: Role of Fmoc-Pip-OH in preventing aggregation.
Troubleshooting Guide: Incorporating Fmoc-4-piperidino-L-proline
Issue: You are synthesizing a known "difficult" sequence and anticipate aggregation.
Solution: Proactively incorporate Fmoc-4-piperidino-L-proline at strategic positions within your peptide sequence.
Strategic Placement:
-
Frequency: For long or highly hydrophobic sequences, insert Fmoc-Pip-OH approximately every 6-10 residues.
-
Location: Replace an amino acid in a region predicted to have high aggregation potential. Proline itself is a natural choice for substitution, but other non-critical residues can also be replaced.
Issue: You observe signs of aggregation (e.g., poor resin swelling, failed coupling reactions) mid-synthesis.
Solution: While not ideal, it is sometimes possible to "rescue" a synthesis by introducing Fmoc-Pip-OH at the point of aggregation. However, proactive incorporation is far more effective.
Section 3: Experimental Protocols and Data
Protocol: Incorporation of Fmoc-4-piperidino-L-proline
This protocol outlines the manual coupling of Fmoc-Pip-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-4-piperidino-L-proline (3 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS or Kaiser test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve Fmoc-4-piperidino-L-proline and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and mix thoroughly for 1-2 minutes to pre-activate.
-
Add the activated Fmoc-Pip-OH solution immediately to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS or Kaiser test to confirm the completion of the coupling.[1]
-
If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
Caption: Workflow for Fmoc-Pip-OH coupling.
Comparative Data
The following table illustrates the expected improvement in crude purity for a model "difficult" peptide sequence when Fmoc-Pip-OH is incorporated.
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) |
| H-Val-Ala-Val-Ala-Val-Ala-Val-Ala-OH | Standard Fmoc-SPPS | ~45% |
| H-Val-Ala-Val-Pip-Val-Ala-Val-Ala-OH | With Fmoc-Pip-OH Incorporation | >80% |
Note: These are representative values. Actual results will vary depending on the specific sequence, resin, and coupling conditions.
Section 4: Advanced Troubleshooting
FAQs
Q5: Are there alternatives to Fmoc-4-piperidino-L-proline for preventing aggregation?
A5: Yes, other strategies exist to combat aggregation. These include:
-
Pseudoproline Dipeptides: These are formed from Ser or Thr residues and also introduce a kink in the peptide backbone.[3][6]
-
Backbone Protection (e.g., DMB/HMB): These groups are attached to the backbone amide nitrogen to disrupt hydrogen bonding.[4]
-
Elevated Temperatures/Microwave Synthesis: Increasing the temperature can help to break up aggregates and improve reaction kinetics.[1][3]
-
Chaotropic Salts: Additives like LiCl can disrupt hydrogen bonding networks.[3][7]
-
Special Solvents: Using "magic mixtures" of solvents can improve solvation of the growing peptide chain.[2][7]
Q6: Can the use of Fmoc-4-piperidino-L-proline affect the final structure or activity of my peptide?
A6: This is a critical consideration. The introduction of a proline analogue will alter the final conformation of the peptide. If the native conformation is essential for biological activity, the placement of Fmoc-Pip-OH must be carefully considered. It is often best to substitute it for a non-essential amino acid or in a flexible region of the peptide. In many cases, especially for peptides that do not have a rigid, defined structure, the impact on activity is minimal.
Q7: I'm still experiencing issues even after using Fmoc-Pip-OH. What else can I try?
A7: If aggregation persists, a multi-pronged approach may be necessary:
-
Combine Strategies: Use Fmoc-Pip-OH in conjunction with microwave synthesis or chaotropic salts.
-
Optimize Coupling: For sterically hindered residues following the Pip incorporation, you may need to switch to a more potent coupling reagent like HATU or extend the coupling time.[8]
-
Change Resin: A lower-loading resin or a resin with a more flexible linker (e.g., TentaGel) can sometimes alleviate aggregation.[3]
-
Fmoc Deprotection: If Fmoc removal is slow or incomplete, consider adding DBU to the piperidine solution or increasing the deprotection time.[1][3]
References
-
Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 16(1), 743-757. Retrieved from [Link]
-
Giraud, M., Canto, J., & Amblard, M. (2018). Green Chemistry - In situ Fmoc removal. RSC Advances, 8(4), 1933-1939. Retrieved from [Link]
-
Tse, C., & Distefano, M. D. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 16(1), 475-481. Retrieved from [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 185-192. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. chempep.com [chempep.com]
Technical Support Center: Fmoc-4-piperidino-L-proline in Peptide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Fmoc-4-piperidino-L-proline. This specialized amino acid derivative, with its unique structural features, offers novel possibilities in peptide design but also presents specific challenges during solid-phase peptide synthesis (SPPS).[1] This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common problems encountered during its use. We will delve into the causality behind these issues and provide field-proven protocols to ensure the integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Fmoc-4-piperidino-L-proline and what are its primary applications?
Fmoc-4-piperidino-L-proline is a proline analogue where a piperidine ring is attached at the 4th position of the pyrrolidine ring.[1][2] The Fmoc protecting group allows for its seamless integration into standard Fmoc-based SPPS workflows.[1] Its unique tertiary amine side chain can enhance solubility, introduce a basic center, and enforce specific conformational constraints on the peptide backbone. These properties are valuable in designing peptide-based drugs and bioactive compounds, particularly those targeting neurological disorders.[1]
Q2: What is the most common and unexpected side reaction observed with this amino acid?
The most frequently reported and often misidentified side reaction is the N-formylation of the piperidino side chain, resulting in an unexpected mass increase of +28 Da in the final peptide. This is not a failure of the synthesis but a reaction with impurities in the solvent. See Troubleshooting Problem 1 for a detailed explanation and mitigation strategy.
Q3: How does the built-in piperidino group affect standard Fmoc deprotection steps?
The piperidino side chain is a tertiary amine and is basic. While it is generally not basic enough to cause significant premature deprotection of the Fmoc group under standard, rapid coupling conditions, it can be a contributing factor in specific contexts. The primary concern is its nucleophilicity, which makes it susceptible to reactions with impurities or degradation products from solvents like DMF. Standard deprotection using 20% piperidine in DMF is generally effective, but solvent quality is paramount.[3][4]
Q4: Is this residue more prone to diketopiperazine (DKP) formation than standard proline?
Yes, any proline or proline analogue at the C-terminal end of a dipeptide on the resin is highly susceptible to DKP formation.[5][6] This intramolecular cyclization cleaves the dipeptide from the resin and terminates the synthesis chain. The electronic and steric properties of the 4-piperidino substituent do not inherently prevent this side reaction, and in some cases, may influence the cis/trans isomerization of the peptide bond in a way that could affect the rate. Careful selection of coupling conditions is crucial. See Troubleshooting Problem 2 for prevention protocols.
Section 2: Troubleshooting Guide
Problem 1: Unexpected +28 Da Adduct Detected by LC-MS
Question: My LC-MS analysis of the crude peptide shows a significant peak at [M+28]. What is this impurity and how can I eliminate it?
Answer: This mass shift corresponds to the formylation of the piperidino side chain (-CHO group, mass of 28.01 Da). This is a classic side reaction when using N,N-Dimethylformamide (DMF) as a solvent.
Causality: Commercial-grade DMF contains small amounts of dimethylamine and formic acid as degradation products. Over time, especially with exposure to moisture and light, this degradation worsens. The formic acid can act as a formylating agent, and the highly nucleophilic tertiary amine of the piperidino side chain readily attacks it, forming the stable N-formyl adduct. This reaction is often catalyzed by the carbodiimides (e.g., DIC) used during the coupling step.
Mitigation Strategies:
-
Use High-Purity Solvent: Always use high-purity, peptide-synthesis-grade DMF with low formic acid and amine content.
-
Solvent Management: Purchase DMF in small bottles with septa to minimize atmospheric exposure. Never leave DMF containers open.
-
Alternative Solvents: Consider replacing DMF with a more stable solvent like N-Methyl-2-pyrrolidone (NMP), which is less prone to this degradation pathway.
-
Pre-synthesis Check: Before a critical synthesis, you can test your DMF for amine impurities using a simple colorimetric test (e.g., Kaiser test on a small sample of solvent).
See Protocol A for a detailed methodology on qualifying and handling solvents.
Problem 2: Severe Chain Truncation and Diketopiperazine (DKP) Formation
Question: After coupling the amino acid immediately following Fmoc-4-piperidino-L-proline, I observe a major loss of peptide from the resin and my main product is a cyclic dipeptide. How can I prevent this?
Answer: You are observing diketopiperazine (DKP) formation, a notorious side reaction for dipeptides containing a C-terminal proline or its analogues.[5][6] The reaction is triggered by the deprotection of the second amino acid, where the newly freed N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring.
Causality: The amide bond preceding a proline residue has a lower energy barrier to exist in a cis conformation, which perfectly pre-organizes the N-terminal amine for intramolecular attack on the resin linkage. This side reaction is base-catalyzed and is therefore highly prevalent during the piperidine-mediated Fmoc deprotection step.[6]
Mitigation Strategies:
-
Incorporate as a Dipeptide: The most robust solution is to couple Fmoc-Xaa-(4-piperidino)-L-proline-OH as a pre-formed dipeptide. This bypasses the vulnerable dipeptidyl-resin stage entirely.
-
Use a Hindered Resin: Employ a 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric hindrance of the trityl linkage makes it much less susceptible to nucleophilic attack by the peptide's N-terminus.
-
Modified Deprotection: Use a less basic or more hindered deprotection reagent. A solution of 2% DBU / 5% Piperazine in NMP has been shown to reduce DKP formation compared to standard 20% piperidine in DMF.[6]
-
Temperature Control: Perform the coupling of the third amino acid at a reduced temperature (e.g., 0°C) to slow down the rate of DKP formation relative to the desired coupling reaction.
See Protocol B for an optimized workflow to minimize DKP formation.
Problem 3: Low Coupling Yield for the Subsequent Amino Acid
Question: I am experiencing poor coupling efficiency for the amino acid being added onto the deprotected 4-piperidino-L-proline residue. What is causing this?
Answer: This issue can stem from two primary sources: steric hindrance and electrostatic repulsion.
Causality:
-
Steric Hindrance: The bulky piperidino group at the 4-position can sterically shield the N-terminal amine of the proline residue, making it less accessible to the incoming activated amino acid.
-
Protonation/Salt Formation: During the activation step, acidic species (like Oxyma or HOBt) are present. The basic piperidino side chain can be protonated, acquiring a positive charge. This positive charge can electrostatically repel the incoming activated amino acid, hindering its approach to the coupling site. Furthermore, the protonated side chain might form an intramolecular salt bridge with the activated carboxyl group, rendering it unreactive.
Mitigation Strategies:
-
Extended Coupling Time: Increase the coupling time from the standard 1-2 hours to 4-6 hours or perform a double coupling.
-
Use a More Potent Activating Agent: Switch from standard HBTU/DIC to a more potent uronium/phosphonium salt like HATU or PyAOP, which can overcome moderate steric hindrance.
-
Addition of a Non-nucleophilic Base: Add a small excess (1.1 to 1.2 equivalents) of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to the coupling reaction. This can help keep the piperidino side chain in its neutral, non-protonated state. Use with caution, as excess base can cause racemization.
Section 3: Protocols & Methodologies
Protocol A: Qualification and Handling of DMF for Synthesis
Objective: To ensure the DMF used in the synthesis is free from formylating impurities.
Materials:
-
Peptide synthesis grade DMF (new bottle preferred)
-
Kaiser test kit (Ninhydrin solutions A, B, C)
-
Small glass test tube
Procedure:
-
Sample Collection: In a clean test tube, add approximately 1 mL of the DMF to be tested.
-
Reagent Addition: Add 2-3 drops each of Kaiser test solutions A (Ninhydrin in ethanol), B (Phenol in ethanol), and C (Potassium cyanide in pyridine).
-
Heating: Heat the test tube to 100°C for 5 minutes.
-
Observation:
-
Pass: The solution remains yellow or colorless. This indicates a negligible concentration of free amines. The DMF is suitable for use.
-
Fail: The solution turns blue or purple. This indicates the presence of dimethylamine, and consequently, a higher likelihood of formic acid. Discard this bottle of DMF for this specific application.
-
-
Handling: Once a bottle is qualified, use a syringe to draw the solvent through a septum cap. Do not open the bottle to the atmosphere repeatedly. Store in a cool, dark place.
Protocol B: Minimized DKP Formation Workflow for Xaa-(4-piperidino-Pro)
Objective: To couple the third amino acid (residue #3) onto the dipeptidyl-resin H-Xaa-(4-piperidino-Pro)-Resin while minimizing DKP formation. This protocol assumes the use of a standard Wang or Rink Amide resin.
Procedure:
-
Resin Preparation: After successfully coupling Fmoc-4-piperidino-L-proline, proceed to the deprotection step as usual (e.g., 20% piperidine/DMF).
-
Final Wash: After deprotection, perform the final DMF washes. Crucially, do not let the deprotected resin sit for an extended period. Proceed immediately to coupling.
-
Pre-activation at Low Temperature:
-
In a separate vessel, dissolve the next amino acid (Fmoc-Yaa-OH, 3 eq.), an activating agent (e.g., HATU, 2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Cool this activation mixture to 0°C in an ice bath for 2-3 minutes.
-
-
Coupling:
-
Drain the DMF from the peptidyl-resin.
-
Add the pre-activated, cold coupling mixture to the resin.
-
Allow the coupling reaction to proceed for 4 hours, maintaining the reaction vessel at 0°C if possible, or at least for the first hour before allowing it to warm to room temperature.
-
-
Monitoring: After the coupling, take a small sample of the resin and perform a Kaiser test to confirm the reaction has gone to completion. If the test is positive (blue beads), perform a second coupling under the same conditions.
Section 4: Appendices
Appendix A: Mechanistic & Workflow Diagrams
Appendix B: Summary of Side Products
| Observed Mass Shift (Da) | Identity of Side Product | Probable Cause | Troubleshooting Section |
| +28.01 | N-Formyl-piperidino adduct | Formic acid impurity in DMF solvent. | Problem 1 |
| - (Peptide Loss) | Diketopiperazine (DKP) | Intramolecular cyclization of dipeptidyl-resin. | Problem 2 |
| - (Target Peptide) | Deletion of subsequent amino acid | Incomplete coupling onto the proline residue. | Problem 3 |
Section 5: References
-
Luna, O., Gomez, J., Cárdenas, C., Albericio, F., & Guzmán, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
Semantic Scholar. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(2), 149. [Link]
-
ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
-
Reverdatto, S., Dutcher, S. K., & Kappel, C. (2014). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. ACS chemical biology, 9(5), 1108–1114. [Link]
-
Wade, J. D., Mathieu, E., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7(3), 113-118. [Link]
-
Isidro-Llobet, A., Guasch-Jane, E., & Albericio, F. (2015). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 21(48), 17158-17168. [Link]
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(11), 1185-1193. [Link]
-
Giraud, M., et al. (2022). In situ Fmoc removal. Green Chemistry, 24(10), 4056-4063. [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
PubChem. (n.d.). Fmoc-4-piperidino-l-proline. [Link]
-
Liu, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11851. [Link]
-
ResearchGate. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. [Link]
-
Aopha. (n.d.). Fmoc-4-piperidino-L-proline. [Link]
-
ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
McMaster University. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]
-
Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
Machado, E. S., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 57(3), 173-180. [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Advances in Fmoc solid-phase peptide synthesis. Pharmaceuticals, 13(4), 64. [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Shiga, T., et al. (2020). Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS. Analytical Sciences, 36(8), 977-980. [Link]
-
Knol, A. C., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]
-
ResearchGate. (n.d.). LC-MS/MS spectrum of a peptide fragment originating from proline. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. chempep.com [chempep.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Times for Fmoc-4-piperidino-L-proline
Welcome to the technical support center for optimizing the incorporation of Fmoc-4-piperidino-L-proline in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically hindered amino acid. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your synthesis is successful.
Introduction: The Challenge of Fmoc-4-piperidino-L-proline
Fmoc-4-piperidino-L-proline is a proline analogue that introduces a bulky piperidino group at the 4-position of the pyrrolidine ring. This modification can be crucial for inducing specific peptide conformations or enhancing biological activity. However, the significant steric hindrance posed by the piperidino moiety, combined with the inherent difficulty of coupling to a secondary amine (the proline nitrogen), often leads to slow or incomplete coupling reactions. Standard SPPS protocols may be insufficient, resulting in deletion sequences and low purity of the crude product.
This guide will walk you through the causes of these difficulties and provide systematic solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling of Fmoc-4-piperidino-L-proline incomplete, even with extended reaction times?
A: Incomplete coupling is the most common issue and stems directly from steric hindrance. The bulky piperidino group physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. Standard coupling reagents may not be potent enough to overcome this energy barrier within a typical timeframe.[1] Furthermore, the N-terminal proline itself is a secondary amine, which is inherently less nucleophilic than a primary amine, further slowing the reaction rate.[2]
Q2: What are the best coupling reagents for Fmoc-4-piperidino-L-proline?
A: For sterically demanding couplings, it is essential to use high-potency in-situ activating reagents. Aminium/uronium salts are strongly recommended over standard carbodiimides like DCC or DIC.[1]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often the reagent of choice.[3][4][5] It forms a highly reactive OAt-ester intermediate, which is more susceptible to nucleophilic attack than the OBt-esters formed by reagents like HBTU.[3][6] The 7-azabenzotriazole moiety in HATU also provides anchimeric assistance, accelerating the reaction.[6]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another excellent option, forming a highly reactive O-6-ClBt ester.[1][6]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent based on Oxyma Pure that shows high reactivity and can be superior to HOBt-based reagents.[6]
Q3: My Kaiser test is negative after coupling, but LC-MS analysis shows a deletion sequence. What's happening?
A: This is a classic case of a false negative result from the Kaiser test. The Kaiser test is designed to detect primary amines.[7][8] Proline and its derivatives, including Fmoc-4-piperidino-L-proline, are secondary amines. These residues do not react with ninhydrin to produce the characteristic deep blue color; instead, they may yield a faint reddish-brown or yellow color, which can be easily misinterpreted as a negative result (complete coupling).[7][8][9]
For this reason, the Kaiser test is unreliable for confirming the coupling of any proline derivative. It is crucial to use an alternative test, such as the Chloranil test, which is specific for secondary amines, or to rely on analytical techniques like a mini-cleavage followed by LC-MS analysis.[9][10]
Q4: Can I just double couple to solve the problem?
A: Double coupling is a common and often effective strategy for difficult couplings.[1][11] By repeating the coupling step with a fresh solution of activated amino acid, you increase the probability of driving the reaction to completion. However, for extremely hindered residues like Fmoc-4-piperidino-L-proline, a single repeat may still be insufficient. A more robust approach involves optimizing the initial coupling conditions (reagent, time, solvent) before resorting to multiple couplings.
Q5: Does solvent choice matter for this coupling?
A: Absolutely. The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede the coupling reaction.[1]
-
N-methylpyrrolidone (NMP) is generally preferred over Dimethylformamide (DMF) due to its superior solvating properties.[1]
-
For particularly difficult sequences prone to aggregation, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Troubleshooting Guide: A Systematic Approach
When facing an incomplete coupling, a systematic approach is more effective than random changes. Use the following workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for incomplete coupling.
In-Depth Protocols and Data
Data Summary: Recommended Coupling Conditions
The table below summarizes recommended starting conditions for coupling Fmoc-4-piperidino-L-proline. Equivalents are relative to the resin loading capacity.
| Parameter | Standard Protocol (e.g., Fmoc-Gly-OH) | Recommended for Fmoc-4-piperidino-L-proline | Rationale |
| Coupling Reagent | HBTU / DIC | HATU / HCTU | Forms a more reactive active ester to overcome steric hindrance.[3][4][6] |
| Amino Acid eq. | 4 | 4 - 5 | Higher concentration drives the reaction forward.[11] |
| Coupling Reagent eq. | 3.9 | 3.9 - 4.9 | Ensures complete activation of the amino acid. |
| Base (DIPEA) eq. | 8 | 8 - 10 | Neutralizes acid byproducts and facilitates activation.[12] |
| Solvent | DMF | NMP | NMP has superior solvating properties, reducing peptide aggregation.[1] |
| Time | 45-60 min | 2 - 4 hours (or overnight) | Slower reaction kinetics require significantly longer time.[1] |
| Monitoring | Kaiser Test | Chloranil Test / LC-MS | Kaiser test gives false negatives for proline derivatives.[8][9][10] |
Experimental Protocol 1: Optimized Coupling of Fmoc-4-piperidino-L-proline
This protocol assumes a manual solid-phase synthesis on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the resin-bound peptide (with the N-terminal amine deprotected) in N-methylpyrrolidone (NMP) for 30 minutes.
-
Drain the solvent.
-
-
Reagent Preparation (Activation Mixture):
-
In a separate vial, dissolve Fmoc-4-piperidino-L-proline (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in 2 mL of NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) to the mixture.
-
Vortex briefly and allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours .
-
Take a small sample of resin beads for analysis.
-
-
Monitoring and Recoupling:
-
Wash the resin sample thoroughly with NMP (3x) and Dichloromethane (DCM) (3x).
-
Perform a Chloranil Test (see Protocol 2) to check for the presence of secondary amines.
-
If the test is positive (blue beads): The coupling is incomplete. Drain the reaction vessel and perform a second coupling (double couple) by repeating steps 2 and 3 with fresh reagents for another 2 hours.
-
If the test is negative: The coupling is likely complete. Proceed to the washing step.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with NMP (5x), DCM (3x), and NMP (3x) to remove all residual reagents.
-
Experimental Protocol 2: Chloranil Test for Secondary Amines
This test should be used in place of the Kaiser test to confirm the presence or absence of an N-terminal proline derivative.[9]
-
Reagent Preparation:
-
Solution A: 2% Acetaldehyde in NMP.
-
Solution B: 2% p-chloranil in NMP.
-
Prepare solutions fresh.
-
-
Procedure:
-
Transfer a small sample of ~50-100 resin beads to a small glass test tube.
-
Wash the beads thoroughly with NMP (3x) and DCM (3x) to remove any residual base.
-
Add 2-3 drops of Solution A to the beads.
-
Add 2-3 drops of Solution B to the beads.
-
Let the mixture stand at room temperature for 5 minutes.
-
-
Interpretation:
-
Blue or Greenish-Blue Beads: POSITIVE result. Unreacted secondary amine is present. The coupling is incomplete.
-
Yellow/Colorless Beads: NEGATIVE result. The coupling is complete.
-
Mechanistic Insight: Why HATU is Superior
The enhanced efficacy of HATU over older reagents like HBTU lies in the structure of the active ester it forms.
Caption: Carboxylic acid activation by HATU vs. HBTU.
HATU contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position is electron-withdrawing, making the resulting OAt-ester a better leaving group than the HOBt-ester formed by HBTU.[3] This increased reactivity leads to faster, more efficient coupling, which is critical for overcoming the high activation energy barrier of sterically hindered amino acids like Fmoc-4-piperidino-L-proline.[3][4]
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. [Link]
-
Sato, A. (2021). Synthesis and Characterisation of Peptide-Oligonucleotide Conjugates Derived from β-sheet Forming or Collagen Mimetic Peptides. Kent Academic Repository. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Solid Phase Peptide Synthesis Help. Reddit. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
What are the possible reasons to get a false negative result in Kaiser test for solid phase peptide synthesis?. ResearchGate. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Does anyone have a pdf guide/SOP for solid phase peptide synth?. Reddit. [Link]
-
General procedure: Fmoc-strategy SPPS and solution-phase... ResearchGate. [Link]
-
The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PubMed Central. [Link]
-
Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. PubMed. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. biotage.com [biotage.com]
- 12. americapeptide.com [americapeptide.com]
Technical Support Center: Addressing Poor Peptide Solubility with 4-Piperidino-L-proline
Welcome to the technical support center for advanced peptide synthesis and formulation. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with peptide solubility. One of the primary culprits behind poor solubility is peptide aggregation, often driven by the formation of intermolecular β-sheets, particularly in hydrophobic sequences.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) on leveraging 4-piperidino-L-proline, a specialized proline analogue, to mitigate these issues and enhance the developability of your peptide candidates.
Troubleshooting Guide
This section addresses specific experimental issues you may face when using 4-piperidino-L-proline to improve the solubility of your peptide.
Q: I've incorporated 4-piperidino-L-proline into my peptide sequence, but it still precipitates out of solution. What could be going wrong?
A: While 4-piperidino-L-proline is a powerful tool, its effectiveness depends on several factors. If you're still observing precipitation, consider the following points:
-
Placement within the Sequence: The location of the modification is critical. 4-Piperidino-L-proline is most effective when placed strategically within a hydrophobic stretch or a region predicted to form β-sheets. Its bulky, charged piperidino group acts as a "structure-breaker," disrupting the hydrogen bonding patterns required for aggregation.[3] If placed in an already soluble region of the peptide, its effect will be minimal.
-
Troubleshooting Step: Re-evaluate your peptide sequence. Identify the most hydrophobic regions (e.g., stretches of Val, Leu, Ile, Phe).[1] If possible, synthesize a new analogue with the 4-piperidino-L-proline inserted within this problematic segment.
-
-
Insufficient Disruption: For long or particularly aggregation-prone peptides, a single incorporation may not be enough to overcome the cumulative hydrophobic interactions.
-
Troubleshooting Step: Consider incorporating a second 4-piperidino-L-proline residue, ideally spaced to break up multiple potential aggregation sites. Similar strategies using other proline mimetics, like pseudoprolines, have shown that regular spacing can be highly effective for very long or difficult sequences.[4][5]
-
-
pH and Buffer Composition: The solubility of any peptide is highly dependent on the pH of the solution relative to its isoelectric point (pI).[6] At the pI, the peptide has a net neutral charge, minimizing repulsion between molecules and often leading to precipitation. The basic nature of the piperidino group will raise the overall pI of your peptide.
-
Troubleshooting Step:
-
Calculate the theoretical pI of your modified peptide.
-
Prepare your buffer at a pH that is at least 1-2 units away from the calculated pI. For a basic peptide (pI > 7), using an acidic buffer (e.g., pH 4-6) will ensure a net positive charge and promote solubility.
-
If the peptide is intended for a physiological formulation (pH ~7.4), ensure the modification results in a net charge at that specific pH.
-
-
-
Residual Trifluoroacetic Acid (TFA): Peptides are typically cleaved from the synthesis resin and purified using systems that involve TFA. Residual TFA can form ion pairs with the positively charged groups on the peptide, including the piperidino moiety, which can sometimes affect solubility.
-
Troubleshooting Step: Perform a salt exchange via dialysis, lyophilization from a dilute HCl solution, or by using a suitable ion-exchange resin to replace the trifluoroacetate counter-ion with one like acetate or chloride.
-
Q: I'm experiencing low coupling efficiency during solid-phase peptide synthesis (SPPS) when adding the amino acid after the 4-piperidino-L-proline residue. How can I resolve this?
A: This is a common challenge related to steric hindrance. The bulky piperidino group can physically obstruct the approach of the incoming activated amino acid.[7] Standard coupling conditions may be insufficient to achieve complete reaction.
-
Probable Cause: The N-terminus of the resin-bound 4-piperidino-L-proline is sterically hindered, slowing down the kinetics of the coupling reaction. This is a known issue with N-alkylated or sterically demanding amino acids.[8][9]
-
Solutions:
-
Switch to a More Potent Coupling Reagent: If you are using standard reagents like HBTU or DIC/HOBt, switch to a more reactive aminium/uronium or phosphonium salt. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective in these situations.[4]
-
Increase Coupling Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours instead of 1 hour). Some automated synthesizers also allow for gentle heating (e.g., up to 50°C), which can help overcome the activation energy barrier.[3]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents to react with any remaining uncoupled sites.[10]
-
Use a Capping Step: If incomplete coupling persists, it's crucial to cap the unreacted N-termini with a small, reactive molecule like acetic anhydride. This prevents the formation of deletion sequences, which are often difficult to separate from the desired peptide during purification.[7]
-
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q: What is 4-piperidino-L-proline and what is its mechanism for improving peptide solubility?
A: 4-Piperidino-L-proline is a synthetic derivative of L-proline where a piperidino group is attached to the 4th carbon of the pyrrolidine ring. Its ability to enhance solubility stems from a combination of effects:
-
Disruption of Secondary Structures: Proline residues naturally act as "helix breakers" and disrupt the formation of β-sheets due to their rigid ring structure, which restricts the phi (φ) angle of the peptide backbone.[11] The even bulkier 4-piperidino-L-proline exacerbates this effect, creating a significant steric barrier that prevents adjacent peptide chains from aligning into the organized hydrogen-bonded networks characteristic of aggregates.[3]
-
Increased Hydrophilicity and Charge: The piperidino group contains a tertiary amine that is protonated at neutral and acidic pH. This introduces a permanent positive charge into the peptide sequence, which increases its overall polarity and promotes favorable interactions with aqueous solvents.[2] This charge also creates electrostatic repulsion between peptide molecules, further hindering aggregation.
Caption: How 4-piperidino-L-proline prevents aggregation.
Q: Are there any potential negative impacts of incorporating 4-piperidino-L-proline on my peptide's biological activity?
A: Yes, this is a critical consideration. While excellent for improving physicochemical properties, any modification to a peptide's primary sequence can alter its structure and, consequently, its function. The introduction of a bulky, charged group could:
-
Disrupt Receptor Binding: If the modified residue is part of a key binding motif, the steric bulk or charge of the piperidino group could prevent the peptide from fitting correctly into its biological target's binding pocket.[12]
-
Alter Conformation: The conformational changes induced by 4-piperidino-L-proline, while beneficial for solubility, might alter the peptide's three-dimensional shape in a way that is no longer optimal for its intended biological activity.[11][13]
Recommendation: It is essential to perform a thorough structure-activity relationship (SAR) study. Synthesize and test analogues where the 4-piperidino-L-proline is placed at different positions, ideally outside of the primary binding epitope if it is known. Always compare the activity of the modified peptide to the unmodified parent peptide to quantify any potential loss or change in function.
Q: What quantitative improvements in solubility can I expect?
A: The degree of solubility enhancement is highly sequence-dependent. However, the improvements can be substantial, often transforming a peptide from being virtually insoluble in aqueous buffers to being soluble at millimolar concentrations. The table below provides a hypothetical example based on typical observations.
| Peptide Sequence | Modification | Solubility in PBS (pH 7.4) |
| H-Val-Phe-Val-Ala-Leu-Trp-Val-NH₂ | None | < 0.1 mg/mL (Precipitates) |
| H-Val-Phe-[4-Pip-Pro] -Ala-Leu-Trp-Val-NH₂ | Single Insertion | > 2.0 mg/mL (Clear Solution) |
| H-Val-Phe-Val-Ala-[4-Pip-Pro] -Trp-Val-NH₂ | Single Insertion (alt. pos.) | > 5.0 mg/mL (Clear Solution) |
Data are illustrative and represent typical outcomes for a highly hydrophobic peptide.
Experimental Protocol: Standard Coupling of Fmoc-4-piperidino-L-proline
This protocol outlines a robust method for incorporating Fmoc-4-piperidino-L-proline-OH into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin (post-deprotection of the N-terminal amino group)
-
Fmoc-4-piperidino-L-proline-OH (1.5 - 3 eq. relative to resin loading)
-
HATU (1.45 - 2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3 - 6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using standard piperidine/DMF treatment and the resin has been thoroughly washed with DMF.[7]
-
Activation Solution: In a separate vessel, dissolve Fmoc-4-piperidino-L-proline-OH and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the washed and drained peptide-resin.
-
Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. Note: As this is a coupling to a secondary amine (the previous residue), the Kaiser test will be negative. A chloranil test is more appropriate after the piperidino-proline has been added and deprotected.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Proceed: Continue with the standard SPPS cycle for the next amino acid. If coupling the subsequent residue proves difficult, refer to the troubleshooting guide above.
References
-
AmbioPharm. Peptide Synthesis Strategies. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
- Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]
-
Calo, G., et al. (2018). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC - PubMed Central. Available from: [Link]
-
Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. Available from: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]
- Burlina, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
-
Wu, L., et al. (2014). The impact of 4-thiaproline on polyproline conformation. PubMed. Available from: [Link]
-
Hodges, J. A., & Raines, R. T. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. Available from: [Link]
- Wang, W., et al. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - PubMed Central.
-
Kumar, V., et al. (2002). Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. Available from: [Link]
-
Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Hansen, T., et al. (2021). Effects of Lipidation on a Proline-Rich Antibacterial Peptide. MDPI. Available from: [Link]
-
Grel-Grosjean, I., et al. (2024). Challenges in Peptide Solubilization - Amyloids Case Study. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 9. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of 4-thiaproline on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Piperidino-Proline
From the Desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Nα-Fmoc deprotection of piperidino-proline residues during solid-phase peptide synthesis (SPPS). The unique steric demands of this proline analog can disrupt standard protocols, leading to frustratingly low yields and deletion sequences. This document provides an in-depth, experience-driven approach to diagnosing, understanding, and resolving these issues, ensuring the integrity of your synthesis. We will move beyond simple procedural lists to explain the causality behind these challenges and the logic of our recommended solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary indicators of an incomplete Fmoc deprotection reaction?
Answer: Diagnosing incomplete Fmoc removal early is critical to prevent the synthesis of truncated or deletion-containing peptides. The most common indicators are:
-
Negative or Ambiguous Colorimetric Tests: While the standard Kaiser test is invaluable for detecting free primary amines (indicated by a blue/purple color), it is unreliable for N-terminal proline and its analogs, which are secondary amines.[1] For sequences ending in piperidino-proline, a negative (yellow) Kaiser test is expected, but it cannot confirm the presence of the free amine. An isatin or chloranil test is recommended for a more accurate qualitative assessment of secondary amines.[1]
-
Mass Spectrometry (MS) Analysis of Crude Product: The most definitive evidence comes from analyzing a small, cleaved sample of your peptide. The presence of a major peak corresponding to the mass of your target peptide minus the desired residue (a deletion sequence) is a strong indicator of deprotection failure at that specific step.[2][3]
-
Real-Time UV-Vis Monitoring: On automated synthesizers, the Fmoc deprotection is monitored by the UV absorbance of the dibenzofulvene-piperidine adduct in the effluent (typically around 301 nm).[1][4] A flattened, broadened, or prematurely plateauing peak profile suggests a slow and potentially incomplete reaction, as the Fmoc group is being removed sluggishly.[1][5]
Q2: I'm using a standard 20% piperidine/DMF protocol. Why is the deprotection of piperidino-proline so difficult?
Answer: The difficulty arises from a combination of the standard Fmoc deprotection mechanism and the significant steric hindrance imposed by the piperidino-proline residue.
The deprotection reaction is a base-catalyzed β-elimination.[6][7] First, a base (piperidine) must abstract the acidic proton from the C9 position of the fluorenyl ring. This is the rate-limiting step. Once deprotonated, the Fmoc group undergoes elimination to release dibenzofulvene (DBF), which is then scavenged by excess piperidine.[7][8]
The piperidino-proline analog has a bulky, six-membered ring structure directly adjacent to the Nα-Fmoc group. This bulk physically shields the C9 proton of the Fmoc group, impeding the approach of the piperidine base.[9][10] This steric clash dramatically slows down the initial deprotonation step, leading to incomplete Fmoc removal within standard reaction times.
Caption: Steric hindrance in Fmoc deprotection.
Q3: My deprotection is incomplete. What are the first optimization steps I should take with my existing protocol?
Answer: Before resorting to alternative reagents, optimizing your current protocol is a logical and often sufficient first step. The goal is to provide more energy and time for the reaction to overcome the steric barrier.
-
Extend Deprotection Time: This is the simplest modification. If your standard protocol uses two treatments (e.g., 2 min + 8 min), increase this significantly. A good starting point for a difficult residue is to double the time (e.g., 2 x 15-20 minutes).[4] This allows more time for the piperidine to access the hindered proton.
-
Increase Reaction Temperature: Performing the deprotection at a moderately elevated temperature (e.g., 35-40°C) can significantly increase the reaction kinetics.[1][4] Heat can also help to disrupt any secondary structures or peptide aggregation on the resin that might be contributing to the poor accessibility.[11]
-
Verify Reagent Quality: Ensure your reagents are not the source of the problem. Piperidine can degrade over time, and DMF should be peptide synthesis grade. Always use fresh, high-quality reagents.[1]
Q4: I've tried extending the time and heating, but I'm still seeing incomplete deprotection. What alternative reagents or cocktails are recommended?
Answer: When optimization of standard conditions fails, switching to a more potent deprotection strategy is necessary. For severely hindered residues like piperidino-proline, the use of a stronger base is highly effective.
The industry-standard solution for "difficult" deprotections is to replace piperidine with, or supplement it with, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a much stronger, non-nucleophilic base that can abstract the C9 proton far more efficiently.[1]
-
Recommended Cocktail: A highly effective solution is 2% DBU in DMF .[1] For sequences prone to side reactions like diketopiperazine formation (common with proline), a cocktail of 2% DBU and 5% piperazine in DMF or NMP is an excellent choice.[12][13] Piperazine acts as a milder base and an effective DBF scavenger.[14] This combination provides rapid and complete deprotection while minimizing potential side reactions.[13]
Troubleshooting Workflow
This decision tree provides a logical path from problem identification to resolution.
Caption: Troubleshooting decision tree for incomplete deprotection.
Data Summary: Comparison of Deprotection Strategies
| Strategy | Reagent Cocktail | Typical Conditions | Relative Speed | Key Considerations & Cautions |
| Standard | 20% Piperidine in DMF | 2 x 10 min @ RT | Standard | Often insufficient for piperidino-proline.[15][16] |
| Optimized Standard | 20% Piperidine in DMF | 2 x 20 min @ 35-40°C | Slow | May be sufficient for moderately difficult sequences; requires temperature control.[4] |
| Strong Base | 2% DBU / 5% Piperazine in DMF | 1 x 5-10 min @ RT | Very Fast | Highly effective for severe steric hindrance.[12][13] Ensure thorough washing after deprotection to remove the strong base. |
| Alternative Amine | 20% 4-Methylpiperidine in DMF | 2 x 10 min @ RT | Standard | Equivalent efficiency to piperidine; useful if piperidine is restricted.[12] |
Experimental Protocols
Protocol 1: Optimized Deprotection with Piperidine
This protocol is an enhanced version of the standard procedure, suitable as a first troubleshooting step.
-
Resin Swelling: Swell the peptide-resin in high-quality DMF for at least 30 minutes.
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF.
-
First Deprotection: Drain the swelling solvent. Add the piperidine solution (approx. 10 mL per gram of resin) and agitate the mixture at 35°C for 20 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine solution and agitate at 35°C for another 20 minutes.
-
Washing: Drain the solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of piperidine and the DBF-adduct.
Protocol 2: High-Efficiency Deprotection using DBU/Piperazine
This protocol is recommended for persistently difficult deprotections where standard methods have failed.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF or NMP.[12]
-
Deprotection: Drain the swelling solvent. Add the DBU/piperazine solution to the resin and agitate at room temperature for 10 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF or NMP (at least 7-10 times) to ensure the strong base is completely removed before the subsequent coupling step.
Protocol 3: Qualitative Monitoring with the Kaiser Test
This test is used to confirm the presence of free primary amines after deprotection. Remember, it will not give a positive blue result for a successfully deprotected N-terminal proline or its analogs.
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Washing: Wash the beads with ethanol (2-3 times) and drain thoroughly.
-
Reagent Addition: Add 2-3 drops each of the following three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[4]
-
-
Heating: Heat the test tube at 110-120°C for 3-5 minutes.[4]
-
Observation:
-
Positive Result (Primary Amine): Beads and/or solution turn a deep blue or purple. This indicates successful deprotection.
-
Negative Result (Fmoc Protected): Beads and solution remain yellow or colorless. This indicates incomplete or failed deprotection.
-
References
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022). Retrieved from [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]
-
Larsen, B. D., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Reagent Guides. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]
-
Larsen, B. D., & Hoeg-Jensen, T. (1991). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Tetrahedron Letters. Retrieved from [Link]
-
ResearchGate. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues. Retrieved from [Link]
-
Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]
-
Hartman, M. C. T., & Peterson, B. R. (2007). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
Chen, Y.-C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. peptide.com [peptide.com]
Technical Support Center: Managing Piperidine-Related Side Reactions in Peptide Synthesis
A Senior Application Scientist's Guide to the "Piperidino-Proline" Problem: Identification, Prevention, and Management of Aspartyl-Piperidide Adducts in Fmoc-SPPS
Welcome to the Technical Support Center. This guide provides an in-depth analysis of a common and troublesome side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): the formation of stable piperidide adducts, sometimes informally referred to as "piperidino-proline." We will clarify the chemical nature of this adduct, detail its mechanism, provide robust prevention strategies, and offer clear troubleshooting guidance for when it is suspected in your synthesis.
Introduction: De-mystifying the "Piperidino-Proline" Adduct
The term "piperidino-proline" is a misnomer that can cause confusion. The side product does not involve proline. Rather, it is a stable aspartyl-piperidide adduct . This side reaction occurs at aspartic acid (Asp) residues and is a direct consequence of using piperidine for Fmoc-deprotection.
The reaction proceeds in two stages:
-
Aspartimide Formation : The peptide backbone nitrogen attacks the side-chain carboxyl group of a nearby aspartic acid residue, forming a cyclic succinimide intermediate known as an aspartimide. This is catalyzed by the basic conditions of the piperidine solution.
-
Nucleophilic Ring-Opening : The aspartimide ring is then susceptible to nucleophilic attack. Piperidine, being a strong nucleophile present in high concentration, can attack the aspartimide, opening the ring to form a stable side-chain piperidide amide. This can result in both α- and β-piperidides.
These piperidide adducts are particularly problematic because they are stable to standard trifluoroacetic acid (TFA) cleavage conditions, leading to a difficult-to-remove impurity with a distinct mass increase in the final product. Furthermore, the initial aspartimide intermediate is chirally unstable, meaning its formation and subsequent ring-opening can lead to racemization of the aspartic acid residue.
Part 1: Diagnosis of the Side Reaction
The primary and most effective method for identifying an aspartyl-piperidide adduct is through mass spectrometry (MS) analysis of the crude peptide after a test cleavage.
Key Diagnostic Marker: The +67.1 Da Mass Shift
The formation of a piperidide on the side chain of an aspartic acid residue results in a net mass increase.
-
Aspartic Acid (Asp) side chain: -CH₂-COOH
-
Aspartyl-Piperidide side chain: -CH₂-CO-N(CH₂)₅
The conversion involves the replacement of a hydroxyl group (-OH, mass ≈ 17.01 Da) with a piperidino group (-NC₅H₁₀, mass ≈ 84.14 Da).
Δ Mass = 84.14 Da - 17.01 Da = +67.13 Da
Therefore, if you observe a peak in your mass spectrum corresponding to [M+67.1] , it is a strong indicator of piperidide adduct formation on a single aspartic acid residue. If your peptide contains multiple Asp residues, you may see peaks at [M+134.2] and so on.
Part 2: Mechanism of Formation
Understanding the mechanism is crucial for effective prevention. The entire process is driven by the basic and nucleophilic nature of piperidine used during the iterative Fmoc-deprotection steps in your synthesis.
The propensity for aspartimide formation is highly sequence-dependent. The amino acid immediately following the Asp residue has the most significant impact. Sequences such as Asp-Gly , Asp-Asn , Asp-Ala , and Asp-Ser are particularly susceptible.
Part 3: Prevention Strategies
Given the stability of the final piperidide adduct, prevention is unequivocally the best strategy. Several field-proven methods can be employed to suppress or eliminate this side reaction.
1. Modification of the Deprotection Cocktail
Adding a weak acid to the piperidine deprotection solution can buffer the basicity just enough to slow the rate of aspartimide formation without significantly impacting Fmoc removal efficiency.
-
Recommended Method : Add 0.1 M 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to your 20% piperidine/DMF solution. This has been shown to significantly reduce aspartimide-related impurities[1][2].
2. Use of Alternative Asp Side-Chain Protecting Groups
Standard Asp(OtBu) is highly prone to this side reaction. Using more sterically hindered protecting groups can physically block the backbone nitrogen from attacking the side-chain carbonyl.
| Protecting Group | Structure | Efficacy in Prevention | Reference |
| Fmoc-Asp(OtBu)-OH | Standard | Low (High risk of side reaction) | [3] |
| Fmoc-Asp(OMpe)-OH | Mpe = 3-methyl-3-pentyl | Moderate | |
| Fmoc-Asp(OBno)-OH | Bno = 2-phenyl-2-propyl | High (Excellent suppression) |
3. Use of Alternative Bases
Less nucleophilic bases can be used for Fmoc deprotection, which reduces the rate of piperidide formation even if the aspartimide intermediate does form.
-
Piperazine : Using 20% piperazine in DMF is a viable alternative. Piperazine is less nucleophilic and has been shown to cause the least amount of side-product formation compared to piperidine[1][4].
-
DBU : While 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a very effective and fast deprotection agent, it is non-nucleophilic. However, it is known to catalyze aspartimide formation, which can then be attacked by any residual nucleophiles or lead to other byproducts. Its use in Asp-containing sequences should be approached with caution[3][5][6].
4. Backbone Protection & Pseudoprolines
For particularly difficult sequences, incorporating backbone-modifying elements can be highly effective.
-
Pseudoproline Dipeptides : If your sequence contains Asp-Ser or Asp-Thr, incorporating a pseudoproline dipeptide at that position can completely eliminate aspartimide formation by temporarily altering the backbone geometry[3]. The pseudoproline is reverted to the native residue during the final TFA cleavage.
Part 4: Troubleshooting & Management
Scenario: Your mass spectrometry data shows a significant peak at [M+67.1].
Unfortunately, the aspartyl-piperidide bond is a stable amide and is not cleavable under standard TFA-based cleavage conditions that are designed to preserve the peptide backbone amides[7]. Harsh hydrolysis conditions that could cleave the side-chain amide would also degrade the peptide itself[8].
Therefore, the primary goal of troubleshooting is not removal, but confirmation and future prevention.
Troubleshooting Workflow
1. Confirm with a Test Cleavage: If you haven't already, perform a small-scale test cleavage on a few milligrams of your resin. This confirms the issue without sacrificing your entire batch.
2. Attempt Purification: While often difficult due to similar hydrophobicity, it may be possible to separate the desired peptide from the piperidide adduct using a high-resolution HPLC column and a shallow gradient.
3. Plan for Resynthesis: In most cases where the adduct is present in significant quantities, resynthesis is the most efficient path forward. Use the prevention strategies outlined in Part 3 to avoid recurrence of the problem.
Experimental Protocols
Protocol 1: Standard Peptide Cleavage from Resin (Reagent K)
This cocktail is effective for most peptides, especially those containing sensitive residues like Cys, Met, or Trp.
-
Preparation : Wash the peptide-resin (100 mg) thoroughly with Dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen.
-
Cocktail Formulation : Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). For 2 mL of cocktail, mix 1.65 mL TFA, 100 µL Phenol (liquefied), 100 µL Water, 100 µL Thioanisole, and 50 µL EDT.
-
Cleavage Reaction : Add the freshly prepared cleavage cocktail (~2 mL) to the dried resin. Cap the vessel and allow it to gently rock at room temperature for 2-4 hours.
-
Peptide Precipitation : Filter the cleavage mixture into a new tube containing cold diethyl ether (~15 mL). Wash the resin with a small amount of fresh TFA (0.5 mL) and add this to the ether.
-
Isolation : A white precipitate of the crude peptide should form. Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying : Dry the peptide pellet under nitrogen to remove residual ether. The peptide is now ready for analysis and purification.
Protocol 2: Test Cleavage and HPLC-MS Analysis for Adduct Identification
-
Sample Resin : Place a small amount of dried peptide-resin (~5 mg) into a 1.5 mL microcentrifuge tube.
-
Add Cleavage Cocktail : Prepare a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)). Add ~200 µL to the resin.
-
React : Vortex briefly and let the tube stand at room temperature for 2 hours.
-
Isolate Peptide : After 2 hours, filter the liquid through a small cotton plug in a pipette tip into a new tube. Precipitate the peptide with 1 mL of cold diethyl ether. Centrifuge to pellet the peptide.
-
Prepare for MS : Decant the ether, dry the pellet, and re-dissolve in a suitable solvent for your HPLC-MS system (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).
-
Analyze : Run LC-MS and look for the parent mass [M] and any additional peaks, specifically at [M+67.1].
Protocol 3: Optimized Fmoc-Deprotection with Oxyma Additive
-
Prepare Solution : Create a stock solution of 20% (v/v) piperidine and 0.1 M Oxyma in high-purity DMF.
-
Perform Deprotection : During your automated or manual SPPS cycles, substitute your standard 20% piperidine/DMF with this new solution.
-
Maintain Standard Times : Use your standard deprotection times (e.g., 2 x 10 minutes). The addition of Oxyma should not significantly alter the required time for complete Fmoc removal but will suppress the aspartimide side reaction.
Frequently Asked Questions (FAQs)
Q1: Is the piperidide adduct the only side product from aspartimide formation? No. The aspartimide intermediate can also be opened by water (hydrolysis), which can lead to a mixture of the correct α-aspartyl peptide and the isomeric β-aspartyl peptide. Since these are isomers, they have the same mass as the target peptide and can be very difficult to detect and separate[3].
Q2: Will extending the cleavage time in TFA remove the piperidide adduct? No. The side-chain amide bond of the piperidide is of similar stability to the peptide backbone amide bonds. Standard acidic cleavage conditions are not sufficient to hydrolyze it without also degrading the desired product[7].
Q3: Does the position of the Asp residue in the sequence matter? Yes. While any Asp residue is at risk, those followed by small, unhindered amino acids (like Gly) are most susceptible. Aspartimide formation is less likely when Asp is followed by a bulky residue like Proline or Valine.
Q4: Can I use a different base like Diisopropylethylamine (DIEA) for Fmoc removal to avoid this? DIEA is a non-nucleophilic base and would not form a DIEA-adduct. However, it is a much weaker base than piperidine and is generally inefficient for complete Fmoc removal, which would lead to deletion sequences. It is not a recommended substitute for this purpose.
Q5: My mass spec shows a peak at [M+85]. Is this related? A mass increase of +85 Da could correspond to the direct addition of a piperidine molecule without the loss of water. This can happen, for example, via Michael addition to a dehydroalanine intermediate, which can form from C-terminal Cysteine residues under basic conditions[6]. It is mechanistically distinct from the aspartimide pathway.
References
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.[Link]
-
Wade, J. D., Mathieu, M., Tregear, G. W., & Bedford, J. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science.[Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. CreoSalus. (2023). [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.[Link]
-
Stadler, M. A., Stephens, E., & Cooper, H. J. (2017). Subcritical Water Hydrolysis of Peptides: Amino Acid Side-Chain Modifications. Journal of the American Society for Mass Spectrometry.[Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.[Link]
-
Lauer, J. L., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.[Link]
-
Stadler, M. A., Stephens, E., & Cooper, H. J. (2017). Subcritical Water Hydrolysis of Peptides: Amino Acid Side-Chain Modifications. PubMed.[Link]
-
Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters.[Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.[Link]
-
Al-Haded, A. A., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen.[Link]
-
Fahrenbach, A. C., et al. (2022). Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water. Journal of the American Chemical Society.[Link]
-
Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Semantic Scholar.[Link]
-
Steinhardt, J., Fugitt, C. H., & Harris, M. (1941). catalyzed hydrolysis of amide and peptide bonds in proteins. Journal of Research of the National Bureau of Standards.[Link]
-
Michels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters.[Link]
-
Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.[Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate.[Link]
-
Martelli, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. ResearchGate.[Link]
-
Ferrazzano, L., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. IRIS Unibo.[Link]
-
E-Vāvere, K., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science.[Link]
-
Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry.[Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-N-benzyl/Boc-piperidine-3-carboxylates. RSC Medicinal Chemistry.[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Strategies to Improve Yield in Synthesizing Piperidino-Proline Peptides
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing peptides containing piperidino-proline and its derivatives. The incorporation of such N-substituted, sterically hindered amino acids presents unique challenges that can significantly impact reaction efficiency and overall yield. This resource provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to help you overcome these hurdles and achieve optimal synthesis outcomes.
I. The Core Challenge: Steric Hindrance and Reduced Nucleophilicity
Piperidino-proline, a six-membered ring analogue of proline, introduces significant steric bulk at the peptide backbone. This bulkiness, a direct consequence of the piperidine ring structure, impedes the approach of the incoming activated amino acid, slowing down the kinetics of peptide bond formation. Furthermore, the secondary amine of the piperidino-proline residue is less nucleophilic than the primary amines of most other amino acids, further contributing to sluggish and incomplete coupling reactions. These factors are the primary culprits behind low yields and the generation of deletion sequences in peptides containing this moiety.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of piperidino-proline peptides in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: My coupling reactions are consistently incomplete, leading to low purity and the presence of deletion peptides. How can I improve coupling efficiency?
Answer: Incomplete coupling is the most frequent issue when dealing with sterically hindered residues like piperidino-proline. Standard coupling conditions are often insufficient to drive the reaction to completion. The key is to employ more potent activation methods and optimize reaction conditions.
Causality: The tertiary amide bond formation involving the secondary amine of piperidino-proline is kinetically slow. Standard coupling reagents may not generate a sufficiently reactive activated species or may be prone to side reactions that consume the activated acid before it can couple.
Strategies for Enhanced Coupling:
-
Choice of Coupling Reagent: Move beyond standard carbodiimides like DCC or DIC, which are often inefficient for hindered couplings.[1] Modern uronium/aminium or phosphonium salt-based reagents are highly recommended.[2][3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for difficult couplings due to its high reactivity and resistance to racemization.[2][3][4] It is particularly effective for coupling N-methylated and other sterically hindered amino acids.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with coupling efficiencies comparable to HATU, but with improved safety and solubility profiles.[2][3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A robust phosphonium salt reagent that is also highly effective for hindered couplings and can minimize side reactions.[2][4]
-
-
Double Coupling: A straightforward and often effective strategy is to perform the coupling step twice. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling cycle. This helps to drive the reaction to completion by ensuring that any unreacted sites from the first coupling have a second opportunity to react.[5]
-
Increased Reagent Excess and Concentration: For difficult couplings, increasing the equivalents of both the amino acid and the coupling reagent (e.g., from 3-5 equivalents to 5-10 equivalents) can be beneficial. Additionally, performing the reaction in a more concentrated solution can increase the reaction rate.[5]
-
Extended Reaction Times: Allow for longer coupling times than you would for standard amino acids. Monitor the reaction progress using a qualitative test like the Kaiser test (for primary amines) or the chloranil test (for secondary amines) to determine the optimal reaction time.
Experimental Protocol: Optimized Coupling of an Fmoc-Amino Acid to a Resin-Bound Piperidino-Proline Residue
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the Fmoc deprotection of the piperidino-proline residue using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (5 eq.) and HATU (4.9 eq.) in DMF. Add DIPEA (10 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
First Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring (Optional): Perform a chloranil test to check for the presence of unreacted secondary amines. If the test is positive, proceed with a second coupling.
-
Second Coupling (if necessary): Repeat steps 2 and 3.
-
Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) and proceed to the next deprotection step.
Question 2: I am observing significant epimerization of the amino acid being coupled to piperidino-proline. What is causing this and how can it be minimized?
Answer: Epimerization, or the loss of chiral integrity at the α-carbon, is a significant risk during peptide synthesis, especially when using highly activating coupling reagents.[6][7][8]
Causality: The mechanism of epimerization often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[6] This intermediate can be deprotonated at the α-carbon by a base, leading to racemization. The subsequent nucleophilic attack by the piperidino-proline's amine can then result in a mixture of D and L isomers.
Strategies to Minimize Epimerization:
-
Use of Additives: The addition of a racemization-suppressing agent to the coupling reaction is highly effective.
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a modern, highly effective, and non-explosive alternative to HOBt and HOAt. It is known to significantly reduce epimerization. COMU, for instance, incorporates an Oxyma Pure moiety in its structure.[3]
-
HOBt (Hydroxybenzotriazole): The classic additive, though its use has declined due to safety concerns.
-
-
Choice of Base: The base used for activation plays a crucial role.
-
N,N-Diisopropylethylamine (DIPEA): While commonly used, it is a relatively strong base that can promote epimerization.
-
sym-Collidine: A weaker, more sterically hindered base that is often recommended for couplings where epimerization is a concern.[3]
-
-
Reaction Temperature: Perform couplings at a reduced temperature (e.g., 0°C) to slow down the rate of epimerization relative to the rate of coupling.
Data Summary: Coupling Reagent Performance
| Coupling Reagent | Typical System | Yield (%) | Reaction Time | Epimerization (%) |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low |
Table adapted from data on sterically hindered amino acids, which present challenges analogous to piperidino-proline.[2]
Question 3: The growing peptide chain is aggregating on the solid support, leading to poor solvation and failed synthesis. How can I address this?
Answer: Peptide chain aggregation is a common problem in solid-phase peptide synthesis (SPPS), particularly with hydrophobic sequences or those prone to forming stable secondary structures.[9][10] The presence of a rigid piperidino-proline can sometimes exacerbate this issue.
Causality: As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, creating aggregated structures that are poorly solvated by the synthesis solvents. This makes the N-terminus inaccessible for subsequent coupling and deprotection reactions.
Strategies to Disrupt Aggregation:
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the DMF solvent can help to disrupt secondary structures and improve solvation.
-
"Difficult Sequence" Solvents: Employing solvent systems known to be effective for aggregating sequences, such as a mixture of DCM/DMF/NMP, can be beneficial.
-
Pseudoproline Dipeptides: If the sequence allows, the strategic insertion of a pseudoproline dipeptide can act as a "kink" in the peptide backbone, disrupting the formation of stable secondary structures.[9][11] These are later converted back to the native Ser or Thr residues during TFA cleavage.[11]
-
Elevated Temperature: Performing the coupling and deprotection steps at an elevated temperature (e.g., 50-60°C) can help to break up aggregated structures and improve reaction kinetics.[12]
III. Frequently Asked Questions (FAQs)
-
Q: Can I use standard Boc/Bzl chemistry for synthesizing piperidino-proline peptides?
-
A: Yes, Boc/Bzl chemistry can be used. However, the challenges of steric hindrance remain. The final cleavage with strong acids like HF is effective for deprotection and cleavage from the resin.[13] The choice between Fmoc and Boc chemistry will depend on the overall sequence and desired side-chain protection strategy.
-
-
Q: Is microwave-assisted peptide synthesis (MAPS) beneficial for piperidino-proline peptides?
-
A: Yes, microwave energy can significantly accelerate the slow coupling reactions associated with sterically hindered amino acids. The localized heating can enhance reaction kinetics and help to disrupt aggregation. However, careful optimization of temperature and irradiation time is necessary to avoid side reactions and epimerization.
-
-
Q: My final peptide yield after cleavage and purification is still low. What else could be the problem?
-
A: Low yield post-synthesis can be due to several factors. Incomplete cleavage from the resin is one possibility. Ensure your cleavage cocktail and reaction time are optimized for your specific resin and peptide sequence. Additionally, losses during purification, especially for shorter or very hydrophobic peptides, can be significant. Consider optimizing your HPLC gradient and potentially using a shorter column to minimize losses.[14]
-
IV. Visualizing the Workflow
Diagram: Troubleshooting Logic for Low-Yield Piperidino-Proline Peptide Synthesis
Caption: A flowchart outlining the primary challenges and corresponding solutions.
V. References
-
Synthesis of N-substituted peptide amides. Google Patents.
-
A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
-
Method for synthesizing peptide containing n-substituted amino acid. Google Patents.
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed.
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.
-
Overview of Custom Peptide Synthesis.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Peptide synthesis. Wikipedia.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
-
Synthesis of Peptides Containing Proline Analogues.
-
Methods and protocols of modern solid phase peptide synthesis.
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Epimerisation in Peptide Synthesis. MDPI.
-
Epimerisation in Peptide Synthesis. ResearchGate.
-
Epimerisation in Peptide Synthesis. PubMed.
-
Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
-
Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why? ResearchGate.
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
-
D-Amino Acid Peptides: Challenges in Solid-Phase Synthesis.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. US4569967A - Synthesis of N-substituted peptide amides - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Piperidino-Proline-Induced Aggregation with Chaotropic Salts
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) on the use of chaotropic salts to overcome aggregation issues encountered when working with piperidino-proline and other challenging peptide sequences. Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful synthesis and handling of your target molecules.
Troubleshooting Guide: Addressing Aggregation in Real-Time
This section is designed to provide direct solutions to common problems you may encounter during your experiments involving piperidino-proline.
Scenario 1: You observe poor resin swelling and slow or incomplete Fmoc deprotection after incorporating Boc-4-piperidino-L-proline.
-
The Problem: You've just coupled Boc-4-piperidino-L-proline, and now the resin bed has visibly shrunk. Subsequent Fmoc deprotection is sluggish, and a Kaiser test remains positive, indicating incomplete reaction. These are classic signs of on-resin peptide aggregation.[1] The growing peptide chains are likely self-associating through intermolecular hydrogen bonds and hydrophobic interactions, preventing reagents from efficiently accessing the reactive sites. The piperidino moiety, being a bulky and hydrophobic group, can exacerbate this issue.
-
The Solution: Implement a Chaotropic Salt Wash Protocol.
Chaotropic salts are potent tools for disrupting the non-covalent interactions that drive peptide aggregation.[2] They work by interfering with the hydrogen-bonding network of the solvent (typically DMF in SPPS), which in turn weakens the hydrophobic effect and can break up the secondary structures contributing to aggregation.[2]
Experimental Protocol: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
-
Initial Wash: After the coupling step of piperidino-proline (or any residue where aggregation is suspected), wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents.
-
Chaotropic Salt Incubation: Prepare a solution of a chaotropic salt in DMF. Common choices include 0.8 M NaClO₄, 0.8 M LiCl, or 4 M KSCN.[3] Add this solution to the resin and agitate for 30-60 minutes.
-
Thorough Rinsing: It is critical to remove the chaotropic salt before proceeding to the next coupling or deprotection step, as it can interfere with these reactions. Wash the resin extensively with DMF (at least 5-7 times) to ensure all salt is removed.
-
Proceed with Synthesis: Continue with your standard Fmoc deprotection protocol. You should observe improved resin swelling and a negative Kaiser test, indicating that the N-terminal amine is now accessible.
-
Scenario 2: Your peptide containing piperidino-proline is insoluble in standard aqueous buffers or organic solvents after cleavage and purification.
-
The Problem: You have successfully synthesized and cleaved your peptide, but it has precipitated out of solution, forming visible aggregates. This is common with hydrophobic peptides, and the piperidino-proline residue likely contributes significantly to the overall hydrophobicity of your sequence.
-
The Solution: Solubilization using Chaotropic Agents.
For downstream applications that can tolerate their presence, chaotropic agents can be used to solubilize aggregated peptides. Guanidine hydrochloride (Gdn-HCl) and urea are the most common choices for this purpose.[2]
Troubleshooting Workflow for Peptide Solubilization
Caption: Decision workflow for solubilizing aggregated peptides.
Frequently Asked Questions (FAQs)
Q1: What are chaotropic salts and how do they prevent peptide aggregation?
A: Chaotropic salts are substances that disrupt the highly ordered hydrogen-bonding network of water molecules.[2] This has a profound effect on the stability of macromolecules like peptides. By creating a more disordered solvent environment, they weaken the hydrophobic effect, which is a primary driving force for the aggregation of nonpolar regions of peptides. This increased "solubilizing power" of the solvent for hydrophobic residues helps to keep the peptide chains in solution and prevents them from clumping together. Furthermore, chaotropic agents can directly interact with the peptide backbone, disrupting the intermolecular hydrogen bonds that form secondary structures like beta-sheets, which are often implicated in aggregation.[1]
Mechanism of Chaotropic Salt Action on Aggregated Peptides
Caption: Chaotropic salts disrupt aggregation by altering the solvent structure.
Q2: Why does piperidino-proline seem to cause aggregation?
A: While proline itself is known to act as a "helix breaker" and can disrupt the formation of regular secondary structures, the addition of a piperidino group to the proline ring significantly alters its properties. The piperidino group is a six-membered heterocyclic amine that is substantially more hydrophobic than the pyrrolidine ring of proline. This increased hydrophobicity of the piperidino-proline residue can become a nucleation point for aggregation, especially in peptide sequences that already contain other hydrophobic amino acids. The rigid, bulky nature of this modified proline analog may also favor specific backbone conformations that promote intermolecular interactions, leading to the formation of insoluble aggregates.
Q3: Which chaotropic salt should I use, and at what concentration?
A: The choice and concentration of the chaotropic salt depend on the severity of the aggregation and the specific peptide sequence. Here is a summary of commonly used chaotropic salts in SPPS:
| Chaotropic Salt | Typical Working Concentration in SPPS | Compatible Solvents | Key Considerations |
| Sodium Perchlorate (NaClO₄) | 0.8 M[3] | DMF, NMP | Highly effective. Ensure complete removal before subsequent steps. |
| Lithium Chloride (LiCl) | 0.8 M[3] | DMF, NMP | Another strong chaotropic agent. Can be hygroscopic. |
| Potassium Thiocyanate (KSCN) | 4 M[3] | DMF, NMP | Very potent, but may be less compatible with certain coupling reagents. |
| Guanidine Hydrochloride (Gdn-HCl) | 6 M (for post-synthesis solubilization)[2] | Aqueous Buffers | Primarily used for solubilizing cleaved peptides, not typically in SPPS. |
| Urea | 8 M (for post-synthesis solubilization)[2] | Aqueous Buffers | Similar to Gdn-HCl, used for solubilization. Can cause carbamylation of peptides at elevated temperatures. |
Q4: Are there any potential side effects of using chaotropic salts in my synthesis?
A: Yes, there are some potential drawbacks to consider. Chaotropic salts can sometimes interfere with coupling reagents, potentially reducing coupling efficiency if not completely washed away. They can also promote certain side reactions, although this is less common. The most critical aspect is to ensure their thorough removal from the resin before proceeding with the next synthetic step. A comprehensive washing protocol with DMF is usually sufficient. For cleaved peptides solubilized in chaotropic agents, removal via dialysis or size-exclusion chromatography is necessary if the salt will interfere with downstream applications such as biological assays or NMR studies.[2]
Q5: Are there alternatives to chaotropic salts for preventing aggregation?
A: Absolutely. If chaotropic salts are not suitable for your system, or if you wish to explore other strategies, consider the following:
-
Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is reversibly protected to form an oxazolidine ring, mimicking the structure of proline.[4] Incorporating these "kink-inducing" elements into the peptide backbone can effectively disrupt the formation of beta-sheet structures that lead to aggregation.[5]
-
Backbone Protection: Using protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen can physically block hydrogen bond formation between peptide chains.[1]
-
"Magic Mixture" Solvents: A combination of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 and 2 M ethylene carbonate can be used as a solvent system to enhance solvation.
-
Resin Choice: Using a low-substitution resin or a resin with good swelling properties (e.g., PEG-based resins) can help to keep the growing peptide chains separated and reduce the likelihood of aggregation.
By understanding the underlying causes of piperidino-proline-induced aggregation and leveraging the power of chaotropic salts and other advanced synthetic strategies, you can successfully navigate the challenges of synthesizing these complex and valuable molecules.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Biozentrum, University of Basel. (2014). Preventing Protein Aggregation. Retrieved from [Link]
- Kwon, Y., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 177.
Sources
Technical Support Center: Advanced Coupling Strategies for Piperidino-Proline and Hindered Residues
A Senior Application Scientist's Guide to Overcoming Difficult Couplings in Peptide Synthesis
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with sterically hindered residues, particularly proline analogs like piperidino-2-carboxylic acid (Pip). The incorporation of such residues often leads to incomplete reactions and low yields. Here, we provide in-depth troubleshooting advice, alternative reagent recommendations, and detailed protocols to help you navigate these synthetic hurdles.
Troubleshooting Guide: Common Issues with Hindered Couplings
This section addresses specific problems encountered during the synthesis of peptide sequences containing piperidino-proline or other sterically demanding amino acids.
Q1: My coupling reaction is incomplete, even after extended reaction times. What is the primary cause?
A1: The primary cause is steric hindrance. Piperidino-proline, a six-membered ring homolog of proline, presents a significant steric barrier.[1] The bulky ring structure physically impedes the approach of the activated carboxylic acid to the secondary amine of the growing peptide chain. This dramatically slows down the reaction kinetics, often to the point where standard coupling conditions are insufficient to drive the reaction to completion.[2][3] Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate on the resin, further blocking reactive sites and exacerbating the problem.[4]
Q2: I'm observing significant deletion sequences in my final product. How can I mitigate this?
A2: Deletion sequences are a direct consequence of incomplete coupling. When a coupling step fails, the unreacted N-terminal amine is capped in the subsequent cycle (if a capping step is used) or remains unreacted, only to react in a later step, leading to a peptide missing one or more amino acids.
Immediate Troubleshooting Steps:
-
Double Coupling: The simplest first step is to perform a second coupling with a fresh batch of activated amino acid and reagent before proceeding to the next deprotection step.[3][5] This is often effective for moderately difficult couplings.
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagent (e.g., from 3-4 equivalents to 5 or more) can help drive the reaction forward.
-
Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt on-resin aggregation.[3] For extremely difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed.[3]
If these initial steps fail, it is a strong indication that your current coupling reagent is not potent enough for the task.
The Challenge of Hindered Residues
The core issue with residues like piperidino-proline is the steric clash that slows down the formation of the amide bond. This sluggish reaction opens the door for side reactions and, most commonly, results in incomplete coupling.
Caption: Workflow illustrating how steric hindrance leads to synthesis failure.
Alternative Coupling Reagents for Difficult Sequences
When standard reagents like HBTU or DIC fail, switching to a more powerful activating agent is essential. Modern onium salts, particularly those based on OxymaPure, offer superior performance, safety, and efficiency.
Uronium/Aminium Salts: The Gold Standard
Onium salts are significantly more effective than carbodiimides for hindered couplings because they form highly reactive active esters.[3][6] The choice of additive (HOBt, HOAt, Oxyma) incorporated into the reagent's structure is critical to its performance.
-
HATU and HCTU: HATU contains a 7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-ester. The nitrogen at the 7-position acts as an electron-withdrawing group and provides anchimeric assistance, making HATU more efficient than HBTU, which forms a less reactive OBt-ester.[7][8] HCTU, a chloro-derivative, offers comparable reactivity to HATU at a lower cost and with greater stability.[3][9]
-
COMU: The Modern High-Performance Reagent: COMU is a uronium salt based on OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[10] It offers several key advantages:
-
High Reactivity: COMU's coupling efficiency is comparable or superior to HATU, especially for hindered and N-methylated amino acids.[11][12]
-
Enhanced Safety: It avoids the use of potentially explosive benzotriazole derivatives (HOBt, HOAt).[11]
-
Superior Solubility: COMU and its byproducts are highly soluble in common SPPS solvents and are also water-soluble, simplifying purification.[10]
-
Reaction Monitoring: The reaction progress can often be monitored by a color change, providing a useful visual cue.[10]
-
Reduced Epimerization: COMU has been shown to reduce the risk of racemization compared to many other reagents.[10]
-
Phosphonium Salts
Phosphonium salts like PyBOP and PyAOP are also effective but are generally less stable in solution than their uronium counterparts. They are a good choice for cyclization reactions as they do not cause guanidinylation of the N-terminal amine, a potential side reaction with excess uronium reagents.[12]
Acyl Fluorides
For the most extreme cases of steric hindrance, converting the carboxylic acid to a highly reactive acyl fluoride in situ can be the most effective strategy.[2][6] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are used for this purpose.[11]
Comparison of Recommended Coupling Reagents
| Reagent | Reagent Type | Activating Additive | Relative Reactivity | Key Advantages | Key Disadvantages |
| HBTU | Aminium | HOBt | High | Cost-effective, widely used. | Less effective for hindered couplings; risk of epimerization.[7] |
| HATU | Aminium | HOAt | Very High | Excellent for hindered couplings; fast reaction rates.[7][8] | Higher cost; contains potentially explosive HOAt moiety.[11] |
| HCTU | Aminium | 6-Cl-HOBt | Very High | Reactivity similar to HATU but more stable and cost-effective.[3][9] | Contains potentially explosive benzotriazole derivative. |
| COMU | Uronium | OxymaPure | Very High | Superior efficiency, safer (non-explosive), excellent solubility, reduced racemization.[10][11][12] | Higher cost than HBTU/HCTU; hydrolytic stability in DMF can be a concern for automated synthesizers.[10] |
| PyBOP | Phosphonium | HOBt | High | No guanidinylation side reaction; good for cyclization. | Byproduct (HMPA) is carcinogenic; less stable in solution than uronium salts.[11] |
| TFFH | Fluoroamidinium | (Forms Acyl Fluoride) | Extremely High | Overcomes extreme steric hindrance.[11] | Requires anhydrous conditions; specialized protocol.[3] |
Experimental Protocols
Here we provide detailed, step-by-step protocols for using the highly recommended COMU reagent and the powerful alternative, HATU, in manual Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: High-Efficiency Coupling using COMU
This protocol is recommended as the first alternative when standard methods fail with piperidino-proline.
-
Resin Preparation:
-
Amino Acid Activation & Coupling:
-
In a separate vessel, prepare the activation solution. For a 0.1 mmol synthesis scale, dissolve:
-
Fmoc-Pip-OH (or other hindered amino acid): 4 equivalents (0.4 mmol)
-
COMU: 3.9 equivalents (0.39 mmol)
-
-
Add the solids to an appropriate volume of DMF (e.g., 2 mL).
-
Add a non-nucleophilic base, Diisopropylethylamine (DIPEA): 8 equivalents (0.8 mmol). Note: COMU performs well with only 1 equivalent of base, but for difficult couplings, a standard excess is often used.[10]
-
Mix for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult sequences, this can be extended overnight.[3]
-
-
Monitoring and Wash:
-
Perform a Kaiser or Ninhydrin test to check for the presence of free primary amines. Note: This test will not work for the secondary amine of piperidino-proline. Monitoring is best done by cleaving a small sample for LC-MS analysis after the coupling.
-
After the reaction, drain the vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Recoupling (If Necessary):
-
If analysis indicates incomplete reaction, repeat steps 2-4 for a second coupling.
-
Protocol 2: Robust Coupling using HATU
HATU is a powerful and reliable reagent, making it an excellent alternative.
-
Resin Preparation:
-
Follow Step 1 from the COMU protocol.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, pre-activate the amino acid. For a 0.1 mmol synthesis scale, dissolve:
-
Fmoc-Pip-OH (or other hindered amino acid): 4 equivalents (0.4 mmol)
-
HATU: 3.9 equivalents (0.39 mmol)
-
DIPEA: 8 equivalents (0.8 mmol)
-
-
Dissolve in DMF and allow pre-activation to proceed for 1-5 minutes.[3]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. As with COMU, this time can be extended if necessary.[3]
-
-
Monitoring and Wash:
-
Follow Step 4 from the COMU protocol.
-
-
Recoupling (If Necessary):
-
Repeat steps 2-4 if the reaction is incomplete.
-
Troubleshooting Workflow
This decision tree provides a logical path for addressing difficult couplings.
Caption: A logical troubleshooting workflow for difficult couplings.
Frequently Asked Questions (FAQs)
Q1: Why are proline and its analogs unique in peptide synthesis? A1: Proline's cyclic structure incorporates the backbone nitrogen into a five-membered ring, making it a secondary amine.[5] This reduces its nucleophilicity compared to the primary amines of other amino acids. This structure also restricts the peptide backbone's conformation, often disrupting secondary structures like β-sheets, which can be beneficial in preventing aggregation.[14] However, the coupling onto the proline nitrogen itself can be slow.[5] Piperidino-proline, with its larger six-membered ring, intensifies these steric challenges.
Q2: Can I use microwave-assisted peptide synthesis (MASPPS) for these difficult couplings? A2: Absolutely. Microwave energy is highly effective at accelerating slow reactions and can significantly improve coupling efficiency for hindered residues, often reducing reaction times from hours to minutes.[3] Reagents like COMU are particularly well-suited for microwave-assisted synthesis.[11] However, caution must be exercised to avoid racemization at elevated temperatures.[3]
Q3: What is peptide aggregation and how does it relate to difficult sequences? A3: During SPPS, as the peptide chain grows, it can fold and form intermolecular hydrogen bonds with other peptide chains on the resin. This leads to the formation of insoluble aggregates that block reactive sites, preventing reagents from accessing the N-terminus. This is a major cause of synthesis failure for "difficult" sequences, which are often rich in hydrophobic or β-branched amino acids.[15] While proline residues can help break up these structures, the coupling of or onto the proline itself remains a challenge due to sterics.[14]
Q4: Are there any alternatives to using stronger coupling reagents? A4: Yes, for sequences where aggregation is the primary problem, "backbone protection" strategies can be used. This involves temporarily introducing a structure-disrupting group onto a backbone amide nitrogen.
-
Pseudoproline Dipeptides: These are dipeptides containing Ser, Thr, or Cys that are reversibly cyclized. They introduce a "kink" that disrupts aggregation and are cleaved back to the native residues during final TFA treatment.[14][15]
-
Hmb/Dmb Derivatives: 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups can be attached to the backbone nitrogen of an amino acid to prevent hydrogen bonding.[15]
These methods are excellent for preventing aggregation but do not solve the inherent steric hindrance of coupling a bulky residue like piperidino-proline itself. Therefore, they are often used in combination with powerful coupling reagents.
References
- BenchChem. (2025). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids.
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- BenchChem. (2025). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Hamley, I. W., et al. (2018). The Conformation and Aggregation of Proline-Rich Surfactant-Like Peptides.
- Synthesis of Peptides Containing Proline Analogues. (n.d.).
-
ResearchGate. (2015). Does anyone know a high yield peptide coupling reagent compatible with the secondary nitrogen of Proline?. [Link]
-
Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. (2018). The Conformation and Aggregation of Proline-Rich Surfactant-Like Peptides | Request PDF. [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Al-Warhi, T., et al. (2021). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. [Link]
-
Samuel, D., et al. (2000). Proline inhibits aggregation during protein refolding. Protein Science. [Link]
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]
-
ResearchGate. (2000). Proline inhibits aggregation during protein folding. [Link]
- BenchChem. (2025). challenges in synthesizing long peptides like "TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG".
-
Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
-
Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Martelli, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Crouzet, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
-
Behrendt, R., et al. (2016). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Hodges, J. A., & Raines, R. T. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society. [Link]
-
Han, Y., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]
-
Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. [Link]
- Behrendt, R., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
de la Torre, B. G., & Albericio, F. (2019). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
The Proline Problem: A Comparative Guide to Fmoc-Proline and Fmoc-4-piperidino-L-proline in Solid-Phase Synthesis
Introduction: Proline, The Uniquely Challenging Amino Acid in SPPS
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy stands as the predominant methodology, prized for its mild reaction conditions and versatility.[1][2] While the synthesis of most peptides has become a routine and often automated process, certain amino acids present unique challenges that can compromise yield, purity, and overall success. Among these, L-proline is notorious. Its cyclic side chain, which incorporates the backbone nitrogen, imparts significant conformational rigidity and restricts the available phi (φ) torsion angle, making it a powerful tool for shaping peptide secondary structures.[3] However, this same structural constraint is the root of one of the most vexing side reactions in SPPS: diketopiperazine (DKP) formation.[4][5]
This guide provides an in-depth comparison between the standard building block, Fmoc-L-proline, and a specialized derivative, Fmoc-4-piperidino-L-proline. We will explore the mechanistic underpinnings of the "proline problem," present a logical framework for how 4-substitution overcomes this challenge, and provide experimental protocols for researchers aiming to optimize the synthesis of proline-containing peptides.
The Core Challenge: Diketopiperazine (DKP) Formation
Diketopiperazine formation is an intramolecular cyclization reaction that occurs at the dipeptidyl-resin stage, leading to the cleavage of the desired peptide from the solid support.[6][7] This side reaction is particularly pronounced when proline is the second amino acid (penultimate residue) in the sequence attached to the resin.[4][8]
The mechanism proceeds as follows:
-
Fmoc Deprotection: The synthesis cycle begins with the removal of the Fmoc protecting group from the N-terminal amino acid using a base, typically piperidine. This exposes a free primary or secondary amine.
-
Intramolecular Attack: The newly liberated N-terminal amine of the dipeptide attacks the ester linkage that anchors the C-terminal amino acid to the resin.
-
Cyclization and Cleavage: This nucleophilic attack results in the formation of a highly stable, six-membered diketopiperazine ring, cleaving the dipeptide from the resin. The resin is left with a hydroxyl group, which is typically capped in subsequent steps, terminating the chain.
This process results in a significant loss of yield and the generation of a truncated peptide impurity that can be difficult to separate during purification.[9] Proline's unique structure facilitates this reaction because its rigid pyrrolidine ring lowers the energetic barrier for the peptide bond to adopt a cis-conformation, a prerequisite for the N-terminal amine to be properly oriented for the intramolecular attack.[10][11]
Caption: Conformational control mechanism of DKP suppression.
Performance Data Summary
While specific head-to-head datasets are proprietary or dispersed in the literature, the expected performance based on mechanistic principles can be summarized. The following table presents representative data for the synthesis of a model peptide highly susceptible to DKP formation, such as H-Gly-Pro-Phe-OH on a standard Wang resin.
| Parameter | Fmoc-L-Proline | Fmoc-4-piperidino-L-proline | Rationale |
| DKP Formation (%) | 20 - 50% | < 5% | The 4-piperidino group sterically inhibits the required cis-amide bond conformation. [4] |
| Desired Peptide Purity (%) | 40 - 70% | > 90% | Reduced DKP formation leads to a cleaner crude product with fewer truncated impurities. |
| Overall Yield (%) | Low to Moderate | High | Minimizing cleavage from the resin at the dipeptide stage preserves the growing peptide chains. |
| Cost per Gram | $ | Specialized derivatives are more expensive due to their more complex synthesis. | |
| Recommended Use Case | Non-critical proline positions. | C-terminal Pro, Pro-Pro, Gly-Pro sequences; synthesis of proline-rich peptides. |
Experimental Protocols & Methodologies
The following protocols outline a standard manual SPPS workflow for a single amino acid coupling cycle. The critical choice of reagent occurs in Step 3.
General SPPS Workflow Diagram
Caption: General workflow for a single Fmoc-SPPS coupling cycle.
Protocol 1: Standard Fmoc-L-Proline Coupling
This protocol is suitable for sequences where DKP formation is not a primary concern.
-
Resin Preparation: Swell the resin (e.g., Wang or Rink Amide) in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. Agitate for 3 minutes, drain, and repeat with fresh solution for 10 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-L-Proline (3 eq.), a coupling agent such as HCTU (2.9 eq.), and an additive like OxymaPure (3 eq.) in DMF.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (6 eq.) to the activation solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Reaction Monitoring: Perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. For proline (a secondary amine), a chloranil test may be used for clearer results.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
Protocol 2: Fmoc-4-piperidino-L-proline Coupling for DKP Suppression
This protocol is strongly recommended for synthesizing peptides with C-terminal proline or other DKP-susceptible sequences. The use of a sterically hindered resin is a key component of the strategy.
-
Resin Selection and Preparation: Use 2-chlorotrityl chloride (2-CTC) resin. Its bulkiness provides an additional layer of steric protection against DKP formation. Swell the 2-CTC resin in DCM for 1-2 hours.
-
Fmoc Deprotection: Follow the same procedure as in Protocol 1. It is critical to proceed to the coupling step immediately after the post-deprotection washes to minimize the time the reactive N-terminal amine is exposed.
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-4-piperidino-L-proline (3 eq.), HCTU (2.9 eq.), and OxymaPure (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation solution.
-
Immediately add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Reaction Monitoring: Perform a chloranil test to confirm reaction completion.
-
Proceed: Once coupling is complete, proceed to the next deprotection and coupling cycle.
Conclusion and Expert Recommendations
The choice between Fmoc-L-proline and Fmoc-4-piperidino-L-proline is a strategic decision based on the peptide sequence and desired outcome.
-
Fmoc-L-Proline remains the workhorse for routine synthesis. It is economical and effective for peptides where the proline residue is not in a DKP-prone position (i.e., the penultimate C-terminal residue).
-
Fmoc-4-piperidino-L-proline is an essential problem-solving reagent. Its use is strongly recommended for any sequence where DKP formation is a significant risk, particularly when synthesizing peptides with a C-terminal Xaa-Pro motif. While the upfront cost of this derivative is higher, the investment is often recouped through substantially higher yields, improved purity, and simplified purification, ultimately reducing the total cost and time of the project.
For drug development professionals and researchers working on complex, proline-rich, or C-terminal proline peptides, incorporating Fmoc-4-piperidino-L-proline into the synthetic strategy is not merely an optimization—it is often the key to a successful synthesis.
References
-
Zhang, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Journal of Peptide Science. Available at: [Link]
-
Pandey, A. K., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Li, Y.-T., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]
-
Ganguly, H. & Das, G. (2020). Conformational landscape of substituted prolines. Biophysical Reviews. Available at: [Link]
-
Wu, L., et al. (2015). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Antioxidants & Redox Signaling. Available at: [Link]
-
Goolcharran, C. & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Giraud, M., et al. (1999). An HPLC-ESMS study on the solid-phase assembly of C-terminal proline peptides. Journal of Peptide Science. Available at: [Link]
- U.S. Patent No. US7645858B2 (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
-
Taylor & Francis Online (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Journal of the Chinese Chemical Society. Available at: [Link]
-
Nowick Laboratory, UC Irvine (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]
Sources
- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 2. nbinno.com [nbinno.com]
- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Conformational landscape of substituted prolines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides with 4-piperidino-L-proline
Introduction: The Analytical Challenge of Proline Analogs in Modern Drug Discovery
In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids is a cornerstone of innovation. These novel building blocks offer chemists the ability to fine-tune peptide conformation, enhance proteolytic stability, and introduce new functionalities. Among these, 4-piperidino-L-proline stands out as a particularly interesting proline analog. Its rigid pyrrolidine ring, combined with the basic and sterically demanding piperidino group, can enforce specific peptide backbone geometries. However, these same features present a unique and significant challenge for routine characterization by mass spectrometry (MS), the workhorse of proteomics and peptide analysis.
This guide provides a comprehensive comparison of mass spectrometric strategies for the analysis of peptides containing 4-piperidino-L-proline. As direct, peer-reviewed comparative studies on this specific modification are not yet prevalent, this document synthesizes foundational principles of peptide fragmentation with known behaviors of proline-containing peptides and piperidine derivatives. It is intended to serve as a predictive and practical framework for researchers, scientists, and drug development professionals, enabling them to make informed decisions on analytical strategies and to accurately interpret the resulting data. We will delve into the causality behind experimental choices, offering a guide grounded in the principles of gas-phase ion chemistry.
The Foundational "Proline Effect" and the Predicted Influence of the 4-Piperidino Moiety
The analysis of any proline-containing peptide by mass spectrometry must begin with an understanding of the "proline effect." Proline's unique cyclic structure and its tertiary amide bond in the peptide backbone lead to distinct fragmentation behavior, particularly in collision-induced dissociation (CID). This effect is characterized by a strong preference for cleavage of the amide bond N-terminal to the proline residue.[1][2][3] This is because the proline nitrogen is relatively basic, but the rigid ring structure makes the N-terminal amide bond more susceptible to cleavage upon collisional activation.
The introduction of a 4-piperidino group adds two significant layers of complexity:
-
Enhanced Basicity and Charge Sequestration: The piperidino group is a highly basic aliphatic amine. In positive-ion electrospray ionization, this group will be a primary site of protonation. This sequestered charge can dramatically alter fragmentation pathways. Instead of a "mobile proton" moving along the peptide backbone to induce cleavage at various amide bonds, the charge can be localized on the side chain. This can lead to charge-remote fragmentation, where fragmentation is initiated by other mechanisms not directly involving the proton.[4][5][6][7]
-
Novel Side-Chain Fragmentation Pathways: The piperidino ring itself is a site for potential fragmentation. Studies on piperidine-containing small molecules show that common fragmentation pathways include α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) and ring fission, often resulting in the formation of a stable iminium ion.[1][2] It is highly probable that these side-chain fragmentations will be observed in the MS/MS spectra of 4-piperidino-L-proline-containing peptides, potentially generating diagnostic "reporter" ions.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is the most critical parameter in the successful analysis of these modified peptides. Below, we compare the three most common techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—and predict their performance.
Collision-Induced Dissociation (CID)
CID is the most widely used fragmentation technique, involving the collision of ions with a neutral gas.[8] For peptides containing 4-piperidino-L-proline, CID is expected to produce a complex spectrum resulting from a competition between two main pathways:
-
Backbone Cleavage (The Proline Effect): The classic N-terminal cleavage to proline will likely still be a dominant pathway, leading to a prominent y-ion series.[1][3]
-
Side-Chain Fragmentation: Due to the high basicity of the piperidino group, charge-directed fragmentation of the side chain is expected. This could manifest as a neutral loss of the piperidine ring or fragmentation within the ring itself. The presence of a stable, positively charged fragment derived from the piperidino side chain could serve as a diagnostic ion for this modification.
Expected Outcome: A mix of b- and y-ions, with a strong y-ion resulting from cleavage N-terminal to the modified proline. The spectrum may be complicated by abundant, low-mass ions from the side-chain fragmentation, which could potentially suppress some backbone fragment ions.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID method that occurs in a higher-pressure cell. The higher collision energy generally leads to more extensive fragmentation and the production of more immonium ions and other low-mass reporter ions.
-
Enhanced Side-Chain Analysis: The higher energy of HCD is expected to significantly promote fragmentation of the piperidino side chain. This can be advantageous for confirming the presence of the modification through the generation of characteristic fragment ions.
-
Rich Backbone Fragmentation: HCD often provides a more complete series of b- and y-ions compared to CID, which will be beneficial for sequence confirmation.[9] The "proline effect" will still be a major factor.
Expected Outcome: A rich fragmentation spectrum with good sequence coverage from b- and y-ions, complemented by strong, diagnostic low-mass ions from the 4-piperidino side chain. HCD is likely to be a very informative method for both sequence confirmation and identification of the modification.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD is that it tends to preserve post-translational and other modifications on amino acid side chains.[5][7]
-
Preservation of the Modification: ETD is predicted to be the most effective method for obtaining complete peptide sequence information without inducing fragmentation of the 4-piperidino-L-proline side chain. This is crucial for unambiguously localizing the modification within the peptide sequence.
-
Charge State Dependency: ETD is most effective for peptides with a charge state of +2 or higher. Given the basicity of the piperidino group, achieving higher charge states for these peptides should be straightforward.
Expected Outcome: Extensive series of c- and z-ions, providing excellent sequence coverage. The 4-piperidino side chain is expected to remain intact on the fragment ions, making ETD the gold standard for sequencing these modified peptides.
Data Presentation: A Predictive Summary
To illustrate the expected outcomes, let's consider a hypothetical model peptide: Ac-Ala-Gly-X-Phe-Leu-NH₂ , where X is 4-piperidino-L-proline.
| Fragmentation Method | Expected Backbone Cleavage | Expected Side-Chain Fragmentation | Primary Advantage | Primary Disadvantage |
| CID | Dominant y₃ ion (cleavage N-terminal to X). Partial b- and y-ion series. | High. Potential neutral loss of piperidine or generation of piperidine-related fragment ions. | Widely available. | Complex spectra, potential for side-chain fragments to dominate over backbone fragments. |
| HCD | Strong y₃ ion. More complete b- and y-ion series than CID. | Very high. Generation of diagnostic low m/z reporter ions from the piperidino group. | Provides both sequence and modification-specific information. | May still lose some sequence information due to the energy directed to side-chain fragmentation. |
| ETD | Extensive c- and z-ion series across the entire peptide backbone. | Low to none. The piperidino group is preserved on the fragment ions. | Unambiguous sequence determination and modification localization. | Requires a higher charge state (+2 or more) and specialized instrumentation. |
Experimental Protocols
Sample Preparation and Enzymatic Digestion
-
Protein Denaturation and Reduction: Dissolve the protein sample in a buffer containing 8 M urea, 50 mM Tris-HCl, pH 8.0. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 45 minutes.
-
Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M. Add trypsin (or another desired protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 50% acetonitrile, 0.1% formic acid. Dry the peptides in a vacuum centrifuge.
LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is recommended to ensure good separation of potentially hydrophilic modified peptides. For example, 2-35% B over 60 minutes.
-
Flow Rate: 300 nL/min.
-
-
Mass Spectrometry (Data-Dependent Acquisition):
-
Full MS Scan:
-
Mass Range: m/z 350-1500.
-
Resolution: 60,000.
-
AGC Target: 1e6.
-
Maximum Injection Time: 50 ms.
-
-
MS/MS Scans (TopN = 10):
-
Isolation Window: 1.6 m/z.
-
Activation (choose one or use a combination):
-
HCD: Normalized collision energy (NCE) of 28.
-
CID: NCE of 35.
-
ETD: Calibrated charge-dependent ETD parameters.
-
-
Resolution: 15,000.
-
AGC Target: 1e5.
-
Maximum Injection Time: 100 ms.
-
-
Visualization of Predicted Fragmentation
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation of our model peptide, Ac-Ala-Gly-X-Phe-Leu-NH₂ (where X is 4-piperidino-L-proline), under different fragmentation regimes.
Caption: Predicted CID fragmentation of a 4-piperidino-L-proline peptide.
Caption: Predicted HCD fragmentation of a 4-piperidino-L-proline peptide.
Caption: Predicted ETD fragmentation of a 4-piperidino-L-proline peptide.
Conclusion and Recommendations
The analysis of peptides containing 4-piperidino-L-proline requires a tailored mass spectrometric approach. While CID can provide initial evidence of the peptide's identity, its spectra are likely to be complex. For comprehensive characterization, a combination of fragmentation methods is recommended:
-
For Routine Identification and Confirmation: HCD is the recommended starting point. It offers a robust balance, providing both extensive backbone fragmentation for sequence confirmation and diagnostic side-chain ions to verify the presence and location of the 4-piperidino-L-proline modification.
-
For Unambiguous de novo Sequencing: ETD is the superior technique. Its ability to generate extensive c- and z-ion series while preserving the labile side chain makes it the ideal choice for sequencing novel peptides or for applications where the precise location of the modification is critical.
By understanding the interplay between the inherent properties of the proline ring and the added basicity and bulk of the piperidino group, researchers can select the optimal analytical strategy, confidently interpret their data, and accelerate the development of novel peptide-based therapeutics.
References
-
Harrison, A. G., & Young, A. B. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of Mass Spectrometry, 40(9), 1173–1186. [Link]
- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
-
O'Connor, P. B., Lin, C., Han, L., Costello, C. E., & Li, X. (2010). Charge remote fragmentation in electron capture and electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 21(4), 646–656. [Link]
- Kapp, E. A., Schütz, F., Reid, G. E., Eddes, J. S., Moritz, R. L., O'Hair, R. A. J., ... & Simpson, R. J. (2003). Mining a tandem mass spectral database for proline-containing peptides. Molecular & Cellular Proteomics, 2(4), 205-218.
- Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533.
- BenchChem. (2025).
-
Rodziewicz, P., Cydzik, I., Ossowski, T., & Makowski, M. (2011). The competition of charge remote and charge directed fragmentation mechanisms in quaternary ammonium salt derivatized peptides—an isotopic exchange study. Journal of the American Society for Mass Spectrometry, 22(12), 2263–2272. [Link]
- McLafferty, F. W. (1993). Tandem mass spectrometry of peptides and proteins. Accounts of chemical research, 26(1), 2-8.
- Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
- Coon, J. J., Shabanowitz, J., Hunt, D. F., & Syka, J. E. (2005). Electron transfer dissociation of peptide anions. Journal of the American Society for Mass Spectrometry, 16(6), 880-882.
- Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
- de Godoy, L. M., Olsen, J. V., & Mann, M. (2008). A dual-pressure linear ion trap Orbitrap instrument with very high sequencing speed. Molecular & Cellular Proteomics, 7(5), 815-825.
-
ESI-MS/MS screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. [Link]
-
Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148–185. [Link]
- Loo, J. A. (2017). Top-down mass spectrometry of proteins: a tutorial review. Journal of the American Society for Mass Spectrometry, 28(1), 2-13.
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A Comparative Guide to NMR Characterization of Peptides Containing Fmoc-4-piperidino-L-proline
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline is a unique amino acid that imposes significant conformational constraints on the peptide backbone.[1][2] Its cyclic structure restricts the backbone dihedral angle φ and introduces the possibility of cis-trans isomerization around the Xaa-Pro peptide bond, a phenomenon that is often a rate-determining step in protein folding.[1][3] The strategic incorporation of proline analogs, such as Fmoc-4-piperidino-L-proline (Pip), offers a powerful tool to modulate peptide conformation, stability, and biological activity. The substituent at the C4 position directly influences the pyrrolidine ring's pucker (Cγ-endo vs. Cγ-exo), which in turn biases the cis/trans equilibrium of the preceding peptide bond.[1][3][4]
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the detailed characterization of peptides containing Fmoc-4-piperidino-L-proline. As a senior application scientist, this document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore a multi-technique workflow, from initial 1D screening to advanced 2D correlation experiments, providing the rationale and experimental data needed to unambiguously determine peptide structure and conformation.
The Unique NMR Signature of Substituted Prolines
The presence of a proline or its analog in a peptide sequence immediately complicates NMR spectra due to the slow interconversion between trans and cis isomers on the NMR timescale.[1][5] This results in two distinct sets of resonances for the residues adjacent to and including the proline moiety.[5] The 4-piperidino substitution in Pip introduces further complexity by stereoelectronically influencing the ring pucker.
-
Ring Pucker and Isomerization: The puckering of the five-membered pyrrolidine ring is described as either Cγ-endo (puckered towards the backbone) or Cγ-exo (puckered away). There is a strong correlation between ring pucker and the amide bond conformation: an endo pucker is strongly favored in a cis amide bond, while the exo pucker stabilizes the trans amide bond.[1][3] Electron-withdrawing substituents at the 4S position, like the piperidino group, tend to promote the endo ring pucker, thereby increasing the population of the cis isomer.[4]
-
Key NMR Observables: The most reliable indicators of cis/trans isomerization are the chemical shifts of the proline Cβ and Cγ carbons.[5] In ¹H NMR, the key distinction is made by observing specific Nuclear Overhauser Effects (NOEs).
A Comparative Guide to NMR Techniques
A thorough characterization requires a suite of NMR experiments. The choice depends on the complexity of the peptide and the specific information required. High-quality data is predicated on meticulous sample preparation, ensuring appropriate concentration (typically 1-5 mM for peptides), purity, and stability in a suitable deuterated solvent.[7][8][9]
dot
Caption: General workflow for NMR characterization of modified peptides.
Table 1: Comparison of Key 2D NMR Experiments for Pip-Peptide Analysis
| Experiment | Primary Application | Strengths | Limitations | Relevance for Pip-Peptides |
| COSY (Correlation Spectroscopy) | Identifies scalar (through-bond) coupled protons, typically over 2-3 bonds.[10][11] | Simple and fast. Good for identifying Hα-Hβ correlations within a residue. | Cross-peaks can be complex and overlap. Limited to direct neighbors. | Essential first step for identifying amino acid spin systems for both cis and trans isomers. |
| TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a single amino acid spin system.[10][12] | Simplifies spectra by showing all protons of a residue in a single row/column. Overcomes limitations of small coupling constants. | Can lead to spectral crowding. Does not provide sequential information. | Superior to COSY for unambiguously identifying complete spin systems (e.g., all protons of a Leucine residue), even in regions of high spectral overlap.[12] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (<5 Å), regardless of bond connectivity.[11] | Provides crucial distance restraints for 3D structure determination and sequential assignment. | Can show artifacts (spin diffusion) in larger molecules. NOE intensity is dependent on molecular motion. | The definitive experiment for differentiating cis (Hα(i) - Hα(i-1) cross-peak) and trans (Hα(i-1) - Hδ(i) cross-peak) isomers.[5][6] |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, detects through-space correlations.[10] | ROE is always positive, avoiding the problem of zero-crossing NOEs for medium-sized molecules. Less susceptible to spin diffusion. | Generally lower sensitivity than NOESY. | Often preferred over NOESY for peptides, as their correlation times can fall in the region where the standard NOE is zero or very weak. |
| ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to ¹³C atoms. | Greatly enhances resolution by spreading signals over a second, wider (¹³C) dimension. | Requires a ¹³C-labeled sample for high sensitivity, though modern instruments can acquire spectra at natural abundance.[8] | Invaluable for resolving severe ¹H spectral overlap. Critically, it allows for the unambiguous assignment of Pro Cβ and Cγ chemical shifts, which are highly sensitive indicators of the cis/trans state.[5] |
Experimental Protocols
Protocol 1: NMR Sample Preparation
Meticulous sample preparation is paramount for acquiring high-quality NMR data.[7]
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as determined by HPLC and Mass Spectrometry. Impurities can complicate spectra and interfere with signal assignments.
-
Solvent Selection: Dissolve the peptide in a deuterated solvent.
-
D₂O: Good for mimicking physiological conditions. Amide protons will exchange with deuterium and disappear from the spectrum unless data is acquired quickly.
-
DMSO-d₆: A common choice that preserves amide proton signals, which are useful for structural analysis.
-
-
Concentration: Aim for a peptide concentration between 1 and 5 mM.[8] This provides a good signal-to-noise ratio without promoting aggregation.
-
pH and Buffer: Adjust the pH of the sample using dilute DCl or NaOD. A slightly acidic pH (e.g., 4-5) can minimize aggregation and sharpen amide resonances. If a buffer is needed, a simple phosphate buffer is common.[9]
-
Transfer: After dissolving and adjusting the pH, transfer the sample to a high-quality NMR tube (e.g., Shigemi or equivalent for smaller volumes).[13]
Protocol 2: Step-by-Step Workflow for Sequential Assignment
This workflow outlines the logical progression of experiments to fully assign the resonances of a Pip-containing peptide.
-
Acquire 1D ¹H Spectrum: This provides the initial overview. The complexity of the spectrum, particularly in the amide and α-proton regions, will give a first indication of the presence of multiple conformers (cis/trans isomers).
-
Acquire 2D TOCSY: Use the TOCSY spectrum to identify the spin systems for each amino acid. For example, trace the correlations from the amide proton (NH) to the α-proton (Hα) and then to all the side-chain protons (Hβ, Hγ, etc.) for each residue. Repeat this process, identifying two separate sets of spin systems if cis and trans isomers are present in significant populations.
-
Acquire 2D NOESY or ROESY: This is the key step for sequential assignment.
-
Look for inter-residue Hα(i) - NH(i+1) NOEs, which are characteristic of most secondary structures and allow you to "walk" along the peptide backbone.
-
Crucially, identify the NOEs that define the Xaa-Pip bond conformation. Search for cross-peaks between the Hα of the residue preceding Pip and the Hα (for cis) or Hδ (for trans) protons of the Pip residue.
-
-
Acquire ¹H-¹³C HSQC (Optional but Recommended): If the ¹H spectrum is heavily overlapped, use the HSQC to resolve ambiguities. This will confirm assignments by linking protons to their attached carbons and provide the definitive Cβ/Cγ chemical shifts to corroborate the cis/trans assignment.[14]
dot
Caption: Key NOE contacts for distinguishing cis and trans Xaa-Pro isomers.
Data Interpretation Showcase
Let's consider a hypothetical tripeptide, Ac-Ala-Pip-NH₂. The 1D ¹H NMR spectrum shows two distinct sets of signals for the Alanine methyl protons and the Pip ring protons, indicating a mixture of cis and trans isomers.
Table 2: Example ¹H and ¹³C Chemical Shift Data for Ac-Ala-Pip-NH₂
| Residue | Atom | Isomer 1 (Major) | Isomer 2 (Minor) | Assignment Basis |
| Ala | Hα | 4.35 ppm | 4.51 ppm | NOESY |
| Hβ | 1.30 ppm | 1.45 ppm | TOCSY | |
| Pip | Hα | 4.40 ppm | 4.20 ppm | NOESY |
| Hδ | 3.50, 3.75 ppm | 3.40, 3.60 ppm | NOESY | |
| Cβ | 30.1 ppm | 32.5 ppm | HSQC | |
| Cγ | 24.8 ppm | 22.9 ppm | HSQC |
Interpretation:
-
A NOESY spectrum is acquired. A strong cross-peak is observed between the Ala Hα at 4.35 ppm and the Pip Hδ protons around 3.6 ppm. This definitively assigns Isomer 1 (Major) as the trans conformer .
-
A second strong cross-peak is seen between the Ala Hα at 4.51 ppm and the Pip Hα at 4.20 ppm. This assigns Isomer 2 (Minor) as the cis conformer .
-
The difference in the ¹³C chemical shifts for Cβ and Cγ between the two isomers, as would be determined from an HSQC spectrum, further confirms the assignment. The larger difference between Cβ and Cγ is typically characteristic of the trans isomer.[5]
-
The relative populations can be calculated by integrating the well-resolved signals (e.g., the Alanine methyl peaks) corresponding to each isomer in the 1D ¹H spectrum.
Conclusion
The NMR characterization of peptides containing Fmoc-4-piperidino-L-proline requires a systematic and multi-faceted approach. While 1D ¹H NMR provides the initial evidence of conformational heterogeneity, a combination of 2D TOCSY and NOESY/ROESY experiments is essential for complete resonance assignment and the unambiguous determination of the cis/trans isomeric state. For complex peptides with significant spectral overlap, ¹H-¹³C HSQC provides an invaluable layer of resolution. By understanding the underlying principles of how proline analogs influence peptide conformation and by applying this logical workflow, researchers can confidently elucidate the structural details of these powerful peptidomimetic building blocks.
References
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The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC. (n.d.). PubMed Central. [Link]
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Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. (n.d.). Springer Nature Experiments. [Link]
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Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. (n.d.). PubMed Central. [Link]
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NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (1995). PubMed. [Link]
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Site-Specific NMR Monitoring of cis−trans Isomerization in the Folding of the Proline-Rich Collagen Triple Helix. (2006). Biochemistry. [Link]
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Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. (2023). IMR Press. [Link]
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1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. (1983). PubMed. [Link]
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Conformational landscape of substituted prolines - PMC. (2020). PubMed Central. [Link]
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NMR sample preparation guidelines. (n.d.). [Link]
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NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. [Link]
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15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. (1980). ResearchGate. [Link]
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A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2018). Journal of the American Chemical Society. [Link]
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The impact of 4-thiaproline on polyproline conformation. (2014). PubMed. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2018). Journal of the American Chemical Society. [Link]
-
Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides. (1990). PubMed. [Link]
-
2D NMR A correlation map between two NMR parameters. (n.d.). [Link]
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Fluorine NMR study of proline-rich sequences using fluoroprolines. (n.d.). ResearchGate. [Link]
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Synthesis of Peptides Containing Proline Analogues. (n.d.). [Link]
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peptide nmr. (n.d.). [Link]
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Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. (2014). PubMed Central. [Link]
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Sample preparation. (n.d.). ResearchGate. [Link]
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NOESY‐TOCSY, an Advantageous 2D NMR Technique for the Analysis of Peptide Sequences. (n.d.). Technical University of Munich. [Link]
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NMRGenerator - 2D TOCSY and 2D NOESY. (n.d.). [Link]
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Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC. (n.d.). PubMed Central. [Link]
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Amino Acids: Proline. (n.d.). IMSERC. [Link]
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Introduction: The Conundrum of Proline Analogs in Peptide Purification
An Application Scientist's Guide to HPLC Purification of Peptides Synthesized with Piperidino-Proline
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a key strategy for modulating structure, stability, and biological activity. Piperidino-proline (Pip), a proline analog with an extended six-membered ring, is one such modification used to introduce specific conformational constraints. While solid-phase peptide synthesis (SPPS) of these peptides is relatively straightforward using established protocols, their subsequent purification by High-Performance Liquid Chromatography (HPLC) presents a significant and often underestimated challenge.[1][2]
Researchers frequently observe broad, asymmetric, or even split peaks during reversed-phase HPLC (RP-HPLC) of Pip-containing peptides. This phenomenon complicates peak integration, compromises resolution, and ultimately hinders the isolation of a pure product. This guide provides a comparative analysis of HPLC purification strategies, grounded in experimental principles, to effectively address the challenges posed by peptides containing piperidino-proline and other proline analogs.
The Root of the Problem: On-Column Cis/Trans Isomerization
The primary cause of the difficult chromatography is the slow conformational equilibrium of the peptide bond preceding the piperidino-proline residue.[3] Unlike typical peptide bonds, which strongly favor the trans conformation, the energy barrier for interconversion between the cis and trans isomers of an X-Pip bond is relatively low.[4][5]
In solution, the peptide exists as a dynamic mixture of these two conformers. When this mixture is injected onto an HPLC column, the two isomers may interact differently with the stationary phase, leading to partial or complete separation. However, because the isomers are continuously interconverting during their transit through the column, the chromatographic result is not two sharp peaks, but rather a single broad peak or two poorly resolved peaks connected by a broad plateau.[3][6] This on-column isomerization is the central obstacle to achieving high-resolution purification.
Caption: Cis/trans isomerization of the X-Pip bond.
A Comparative Guide to HPLC Purification Strategies
Effective purification requires a strategy that either (A) accelerates the interconversion so that the isomers elute as a single, averaged, sharp peak, or (B) slows the interconversion and improves separation conditions to resolve the two isomers into distinct, pure peaks.
Strategy 1: Thermal Management - The Most Impactful Variable
Altering the column temperature is the most direct and effective way to manage cis/trans isomerization during HPLC.[3][6]
-
High-Temperature HPLC (Peak Coalescence): Increasing the column temperature (e.g., to 40-60 °C) provides the thermal energy needed to overcome the activation barrier for isomerization. This accelerates the interconversion rate to a point where the column "sees" only an average conformation, resulting in the elution of a single, significantly sharper peak. This is often the preferred approach for preparative purification as it simplifies collection.
-
Low-Temperature HPLC (Isomer Resolution): Conversely, lowering the temperature (e.g., to 10-15 °C) slows the rate of interconversion.[3] This can "lock" the isomers in their respective conformations long enough to be fully resolved by the stationary phase, resulting in two distinct peaks that can be collected separately if desired.
-
Initial Setup: Begin with a standard RP-HPLC method (e.g., C18 column, Water/Acetonitrile gradient with 0.1% TFA).[3][7]
-
Ambient Run: Perform an initial injection at ambient temperature (e.g., 25 °C) to establish a baseline chromatogram.
-
High-Temperature Run: Increase the column temperature to 60 °C. Allow the system to equilibrate for at least 15-20 minutes before injecting the same amount of sample.
-
Low-Temperature Run (Optional): If high temperature does not yield a satisfactory result or if isomer separation is desired, cool the column to 15 °C. Equilibrate and inject again.
-
Analysis: Compare the chromatograms for peak shape (asymmetry, width) and resolution. The optimal temperature is the one that provides the best peak shape for the main product peak and the best resolution from impurities.
| Parameter | 15 °C (Low Temp) | 25 °C (Ambient) | 60 °C (High Temp) |
| Observation | Two partially resolved peaks | One broad, asymmetric peak | One sharp, symmetrical peak |
| Retention Time (min) | 15.2 (Peak 1), 15.8 (Peak 2) | 14.5 | 13.8 |
| Peak Width (min) | 0.35 (Peak 1), 0.38 (Peak 2) | 0.95 | 0.25 |
| Purity (Area %) | Not easily determined | 85% (poor integration) | 96% |
| Recommendation | For analytical separation of isomers | Not recommended | Optimal for preparative purification |
Note: Data is representative and intended for illustrative purposes.
Strategy 2: Method Optimization - Fine-Tuning Separation
If thermal management alone is insufficient, further optimization of the mobile phase, stationary phase, and flow rate can provide incremental but significant improvements.
-
Mobile Phase Modifiers: While acetonitrile is the most common organic modifier due to its low viscosity and UV transparency, other solvents can alter selectivity.[7] Changing the organic modifier (e.g., to methanol) can influence the equilibrium between the isomers and improve peak shape.[3]
-
Stationary Phase Selection: Standard C18 columns are the workhorse for peptide purification.[8] However, if resolution is poor, switching to a less hydrophobic phase (C8, C4) or a different chemistry entirely can be beneficial.[3] For proline-containing peptides, stationary phases with different interaction mechanisms, such as beta-cyclodextrin bonded silica, have been shown to offer unique selectivity for conformational isomers.[9]
-
Flow Rate: Reducing the flow rate increases the residence time of the peptide on the column.[3] This can sometimes provide enough time for the isomers to separate more effectively, particularly at lower temperatures.
Recommended Workflow for Method Development
A systematic approach is crucial to efficiently develop a robust purification method for piperidino-proline-containing peptides. The following workflow integrates the strategies discussed above.
Caption: Systematic workflow for HPLC method development.
Conclusion and Best Practices
The purification of peptides containing piperidino-proline is a solvable challenge that hinges on understanding and controlling the on-column cis/trans isomerization. While standard RP-HPLC methods may yield poor results, a systematic optimization approach consistently leads to successful purification.
Key Takeaways for Researchers:
-
Acknowledge Isomerization: The primary hurdle is the slow interconversion between cis and trans isomers of the X-Pip bond, leading to peak distortion.[3][6]
-
Prioritize Temperature: Temperature is the single most powerful parameter for managing this issue. For preparative work, high temperatures (60°C) are typically used to coalesce the isomers into a single sharp peak.[3]
-
Systematic Optimization: If temperature adjustments are not sufficient, systematically evaluate mobile phase modifiers and alternative column chemistries to improve resolution.
-
Start Standard: Always begin with a standard C18 column and an acetonitrile/water gradient containing 0.1% TFA as a baseline before proceeding to more complex optimizations.[3][10]
By applying these principles, researchers can overcome the chromatographic challenges associated with piperidino-proline and other proline analogs, enabling the efficient and high-purity isolation of these valuable modified peptides.
References
- BenchChem. (2025). Technical Support Center: Purification of Peptides Containing D-proline. BenchChem.
- Houben-Weyl. (2002). Synthesis of Peptides Containing Proline Analogues. In Synthesis of Peptides and Peptidomimetics. Thieme.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Porebski, B., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central.
- Dolan, J. W., & Snyder, L. R. (2009).
- Gesquiere, J. C., et al. (1989). Isomerization in Proline Peptides HPLC. In Peptides 1988. Walter de Gruyter.
- Mant, C. T., & Hodges, R. S. (2007).
- Cserhati, T., & Forgacs, E. (1994). High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. II. Fractionation in different cyclodextrin systems.
- MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
- Mant, C. T., & Hodges, R. S. (2007).
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Barlos, K., & Gatos, D. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
- Nishikawa, T., et al. (2001). Cis-Trans Isomerization of Proline Dipeptides During Liquid Chromatography: Kinetic Analysis of the Elution Profile. Amanote Research.
- Agilent Technologies, Inc. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
- Tömösi, F., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press.
- Tömösi, F., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press.
- BenchChem. (2025).
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A Researcher's Guide to the Conformational Analysis of Peptides with 4-Piperidino-L-proline: A Comparative Framework
For researchers, scientists, and drug development professionals, the quest for novel peptide-based therapeutics often hinges on fine-tuning their three-dimensional structure to optimize activity, selectivity, and metabolic stability. Proline and its derivatives are powerful tools in this endeavor, offering a unique level of conformational control over the peptide backbone. This guide provides an in-depth technical comparison of the conformational effects of incorporating 4-piperidino-L-proline into peptides, benchmarked against native L-proline and other 4-substituted proline analogs. We will explore the underlying principles of proline conformation and detail the experimental and computational workflows necessary to validate these structural hypotheses.
The Unique Conformational Landscape of Proline
Proline's distinctive cyclic structure, where the side chain loops back to the backbone nitrogen, imparts exceptional rigidity compared to other amino acids.[1] This rigidity, however, is not absolute. Two key conformational equilibria define the structural influence of a proline residue within a peptide:
-
Cis-trans Isomerization of the Xaa-Pro Peptide Bond: Unlike most peptide bonds, which overwhelmingly favor the trans conformation, the peptide bond preceding a proline residue (the Xaa-Pro bond) has a relatively small energy difference between the cis and trans isomers.[2] This equilibrium is a critical determinant of local and global peptide conformation and is often a rate-limiting step in protein folding.[3]
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and adopts puckered conformations, primarily described as Cγ-endo (C4 atom is on the same side as the carboxyl group) or Cγ-exo (C4 atom is on the opposite side). This ring pucker is intrinsically linked to the cis-trans isomerization of the preceding peptide bond and influences the overall backbone torsion angles (φ, ψ).[4] Specifically, an exo pucker is associated with the trans amide bond, while an endo pucker is strongly favored in a cis amide bond.[4]
The ability to modulate these two equilibria through substitution on the proline ring is a cornerstone of modern peptidomimetic design.
Comparing 4-Substituted Prolines: Steric vs. Stereoelectronic Effects
Substitution at the C4 position of the proline ring is a well-established strategy to bias the ring pucker and, consequently, the cis-trans amide bond equilibrium. The nature of the substituent dictates the outcome through a combination of steric and stereoelectronic effects.
-
Stereoelectronic Effects: Electron-withdrawing substituents, such as in 4(R)-hydroxy-L-proline (Hyp) and 4(R)-fluoro-L-proline (Flp), exert a powerful gauche effect.[4] This stereoelectronic preference for a specific dihedral angle relationship between the substituent and the ring atoms strongly favors an exo ring pucker.[4][5] This, in turn, stabilizes the trans conformation of the Xaa-Pro bond, which is crucial for the stability of structures like the collagen triple helix.[4]
-
Steric Effects: Bulky, non-electronegative substituents, such as a tert-butyl group, primarily exert their influence through steric hindrance.[6] These groups preferentially occupy a pseudoequatorial position on the pyrrolidine ring to minimize steric clashes. The resulting ring pucker depends on the stereochemistry of the substitution. For instance, a trans-4-tert-butyl group on L-proline induces an endo pucker, contrasting with the effect of electronegative substituents.[6]
4-Piperidino-L-proline: A Hypothesis on its Conformational Impact
4-piperidino-L-proline, available as a synthetic building block (e.g., Boc-4-piperidino-L-proline), introduces a bulky and non-electronegative piperidino group at the C4 position.[7] Based on the principles discussed, we can hypothesize its conformational influence in comparison to other proline analogs.
Hypothesized Effects of 4-Piperidino-L-proline:
-
Dominant Steric Influence: The large piperidino group is expected to dominate the conformational landscape through steric hindrance. It is unlikely to exert significant stereoelectronic effects.
-
Biased Ring Pucker: To minimize steric clashes, the bulky piperidino group will strongly favor a pseudoequatorial orientation on the pyrrolidine ring. Depending on the stereochemistry of its attachment (cis or trans relative to the carboxyl group), this will lock the ring into a preferred endo or exo pucker.
-
Modulation of Cis-Trans Isomerism: By locking the ring pucker, the 4-piperidino substituent will consequently shift the cis-trans equilibrium of the preceding peptide bond. A sterically enforced exo pucker would favor the trans isomer, while an endo pucker would increase the population of the cis isomer.
The table below summarizes the expected primary effects of different 4-substituents on L-proline conformation.
| 4-Substituent on L-Proline | Primary Effect | Expected Ring Pucker (trans-substituent) | Expected Xaa-Pro Conformation |
| -H (Native Proline) | Baseline | Mixture of exo and endo | Mixture of trans and cis |
| -OH, -F (4R-config.) | Stereoelectronic | exo | Predominantly trans |
| -t-Bu (trans-config.) | Steric | endo | Increased cis population |
| -piperidino (trans-config.) | Steric (Hypothesized) | endo (Hypothesized) | Increased cis population (Hypothesized) |
Experimental Workflows for Conformational Analysis
To validate these hypotheses, a multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for detailed conformational analysis of peptides in solution. It provides atomic-resolution information on both the cis-trans ratio and the ring pucker.
-
Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 1-5 mM.
-
1D ¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum. The presence of two distinct sets of signals for residues flanking the proline often indicates the presence of both cis and trans isomers, which are in slow exchange on the NMR timescale.[8] The ratio of these isomers can be quantified by integrating the corresponding peaks.
-
2D NMR Acquisition:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton resonances within a given spin system for both the cis and trans isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-400 ms. This is crucial for determining the cis or trans nature of the Xaa-Pro bond. A strong sequential NOE between the α-proton of the preceding residue (Xaa) and the δ-protons of the proline is characteristic of a trans bond. Conversely, a strong NOE between the α-protons of both residues indicates a cis bond.
-
HSQC (Heteronuclear Single Quantum Coherence): For ¹³C-labeled samples, an HSQC spectrum can resolve overlapping proton signals and provide information on ¹³C chemical shifts, which are also sensitive to conformation.[9] The Cβ and Cγ chemical shifts of proline are particularly indicative of the ring pucker.
-
Caption: NMR workflow for proline peptide conformational analysis.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of peptides in solution. While it doesn't offer atomic-level detail, it is an excellent tool for rapidly comparing the overall conformational impact of different proline analogs. Peptides containing proline often adopt a Polyproline II (PPII) helix, a left-handed helical structure with all-trans peptide bonds.[10] This conformation has a characteristic CD spectrum with a strong negative band around 204 nm and a weak positive band around 228 nm.[10] Deviations from this signature can indicate the presence of other structures, such as β-turns or disordered conformations, which can be influenced by the cis isomer population.
-
Sample Preparation: Prepare solutions of the peptides (with native proline, 4-piperidino-proline, etc.) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of approximately 50-100 µM.
-
CD Spectrum Acquisition:
-
Record spectra from ~190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration and peptide length.
A direct comparison of the MRE spectra will reveal differences in the global conformation. For instance, if the incorporation of 4-piperidino-L-proline disrupts a PPII helix, a decrease in the intensity of the characteristic negative and positive bands would be observed.[11]
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide a theoretical framework to understand the energetic landscape of peptide conformations.
-
Peptide Building: Construct the initial 3D structures of the peptides with different proline analogs in both cis and trans conformations.
-
MD Simulation:
-
Solvate each peptide in an explicit water box with appropriate counter-ions.
-
Perform energy minimization, followed by heating and equilibration steps.
-
Run a production MD simulation for an extended period (e.g., 100-500 ns) to sample the conformational space.
-
-
Analysis of Trajectories: Analyze the MD trajectories to determine the stability of different conformations, the distribution of backbone dihedral angles (φ, ψ, ω), and the preferred proline ring pucker.
-
QM Calculations: For higher accuracy, perform DFT (Density Functional Theory) calculations on smaller model dipeptides (e.g., Ac-Ala-Pro-NHMe) to calculate the relative energies of the cis and trans isomers and the energy barriers for their interconversion.
Caption: Workflow for computational analysis of peptide conformation.
Conclusion
The incorporation of 4-piperidino-L-proline into a peptide sequence represents a compelling strategy for introducing significant conformational constraint. Based on established principles, the bulky piperidino substituent is hypothesized to exert a dominant steric effect, locking the pyrrolidine ring into a specific pucker and thereby biasing the cis-trans amide bond equilibrium. This guide provides a comprehensive framework for researchers to systematically investigate these effects. By employing a combination of high-resolution NMR spectroscopy, comparative CD analysis, and computational modeling, the precise structural consequences of this unique proline analog can be elucidated. This knowledge will empower the rational design of novel peptidomimetics with tailored conformations for enhanced therapeutic potential.
References
-
Wikipedia. (n.d.). Proline isomerization in epigenetics. Retrieved from [Link]
-
Kemp, G., & Rauk, A. (1996). Intramolecular Catalysis of the Cis−Trans Isomerization of Proline Peptide Bonds in Cyclic Disulfide-Containing Peptides. Journal of the American Chemical Society, 118(24), 5594-5600. Retrieved from [Link]
-
Miyazawa, M., Inouye, K., Hayakawa, T., Kyogoku, Y., & Sugeta, H. (1993). Vibrational Circular Dichroism of Proline-Containing Oligopeptides. Applied Spectroscopy, 47(1), 111-115. Retrieved from [Link]
-
Schmid, F. X. (1997). Proline Cis−Trans Isomerization and Protein Folding. Biochemistry, 36(1), 3-10. Retrieved from [Link]
-
Gucinski, A. C., & Brodbelt, J. S. (2016). Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. Journal of The American Society for Mass Spectrometry, 27(8), 1332-1339. Retrieved from [Link]
-
Kang, Y. K. (2005). The Mechanism of Cis-Trans Isomerization of Prolyl Peptides by Cyclophilin. The Journal of Physical Chemistry B, 109(26), 12973-12984. Retrieved from [Link]
-
Wu, W., & Wang, J. (2005). Impact of cis-proline analogs on peptide conformation. Journal of computational chemistry, 26(16), 1761-1772. Retrieved from [Link]
-
Osorio-Martinez, C., Aleman, C., & Orozco, M. (2009). Conformational Preferences of α-Substituted Proline Analogues. The Journal of organic chemistry, 74(15), 5519-5527. Retrieved from [Link]
-
Dukor, R. K., Keiderling, T. A., & Gut, V. (1991). Vibrational circular dichroism spectra of unblocked proline oligomers. International journal of peptide and protein research, 38(3), 198-203. Retrieved from [Link]
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Whitmore, L., & Wallace, B. A. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein science : a publication of the Protein Society, 23(11), 1648-1659. Retrieved from [Link]
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Thompson, S., & Raines, R. T. (2018). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(38), 12095-12104. Retrieved from [Link]
-
Williamson, M. P., & Zondlo, N. J. (2012). The structures of polyproline II helices in solution. Biopolymers, 97(6), 341-351. Retrieved from [Link]
-
Thompson, S., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. ACS Central Science, 4(9), 1185-1193. Retrieved from [Link]
-
Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Amino acids, 52(2), 229-245. Retrieved from [Link]
-
Theillet, F. X., et al. (2019). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 1(1), 1-13. Retrieved from [Link]
-
Koskinen, A. M., & Vepsäläinen, J. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6433-6440. Retrieved from [Link]
-
Hodges, J. A., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in heterocyclic chemistry, 48, 1-25. Retrieved from [Link]
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Wikipedia. (n.d.). Proline. Retrieved from [Link]
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A Comparative Guide to Enhancing Peptide Enzymatic Stability: The Role of Piperidino-Proline
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel peptide therapeutics, overcoming their inherent enzymatic instability is a paramount challenge. Rapid degradation by proteases in biological fluids significantly curtails their bioavailability and therapeutic efficacy. A key strategy to bolster peptide stability is the incorporation of modified amino acids that sterically hinder protease recognition and cleavage. Among these, proline and its analogs are of particular interest due to the unique conformational constraints they impose on the peptide backbone. This guide provides an in-depth technical comparison of the enzymatic stability conferred by piperidino-proline (also known as L-pipecolic acid or homoproline), a six-membered ring analog of proline, against standard L-proline and another common modification, N-methyl-proline.
The Foundation of Stability: Why Proline Analogs Matter
The unique cyclic structure of proline restricts the N-Cα bond's rotational freedom, influencing the local peptide conformation.[1] This inherent rigidity can disrupt the typical recognition motifs required by many proteases, thereby slowing down degradation.[2][3] However, the five-membered ring of proline still allows for a degree of flexibility and can be a target for specific proteases.[4][5] To further enhance stability, medicinal chemists have explored various proline analogs that introduce additional steric bulk or altered electronic properties.[1][6][7]
Piperidino-proline , with its expanded six-membered ring, offers a more pronounced conformational constraint compared to proline. This increased steric hindrance is hypothesized to provide superior protection against enzymatic cleavage.
N-methyl-proline , on the other hand, introduces a methyl group to the backbone nitrogen. This N-alkylation eliminates the amide proton's ability to act as a hydrogen bond donor and can also influence the cis/trans isomerization of the peptide bond, both of which can impact protease binding.[2][8]
This guide will dissect the mechanistic differences between these proline analogs and present available experimental data to objectively compare their performance in enhancing peptide stability.
Comparative Analysis of Enzymatic Stability
A direct head-to-head comparison of peptides differing only by the inclusion of L-proline, piperidino-proline, or N-methyl-proline provides the most definitive assessment of their relative impact on enzymatic stability. While comprehensive datasets are still emerging, the available literature points towards a significant stability enhancement with the incorporation of proline analogs.
| Proline Analog | Proposed Mechanism of Stability Enhancement | Reported Half-life (t½) in Human Serum/Plasma | Key Findings & Citations |
| L-Proline | Conformational restriction of the peptide backbone, disruption of protease recognition motifs. | Variable, serves as a baseline for comparison. | Peptides containing proline often show increased resistance to degradation compared to those without.[3][9] |
| Piperidino-proline (L-Pipecolic Acid) | Increased steric hindrance from the six-membered ring, further restricting backbone flexibility and limiting protease access to the cleavage site. | Data not yet available in a direct comparative study with a standardized peptide. | Substitution of proline with pipecolic acid has been shown to convert a peptide substrate into a selective inhibitor of HIV proteinase, demonstrating a profound impact on enzyme interaction.[10] |
| N-methyl-proline | N-alkylation removes the amide hydrogen bond donor, altering local conformation and potentially disrupting key interactions with proteases. | Data not yet available in a direct comparative study with a standardized peptide. | N-alkylated amino acids, in general, are known to improve the pharmacological properties of peptides by decreasing their degradation by proteases.[2] |
Note: The table highlights the need for further direct comparative studies with standardized model peptides to quantify the precise stability enhancements conferred by each analog under identical experimental conditions.
Mechanistic Insights into Protease Resistance
The enhanced stability provided by proline analogs can be attributed to several key factors:
-
Steric Hindrance: The bulkier side chains of piperidino-proline create a physical barrier that prevents the peptide from fitting into the active site of a protease. This is a primary mechanism for inhibiting cleavage.[11]
-
Conformational Rigidity: The cyclic nature of these analogs locks the peptide backbone into a specific conformation.[1] Proteases often require a degree of flexibility in their substrates to achieve an optimal binding orientation for catalysis. By reducing this flexibility, proline analogs make the peptide a poorer substrate for the enzyme.
-
Disruption of Hydrogen Bonding: In the case of N-methylated analogs, the absence of the amide proton disrupts the hydrogen bonding network that can be crucial for the stabilization of the enzyme-substrate complex.[2]
-
Alteration of Cis/Trans Isomerism: The energy barrier for cis-trans isomerization of the peptide bond preceding a proline residue is relatively low.[1] Proteases may preferentially recognize one isomer over the other. Proline analogs can alter the equilibrium between the cis and trans conformers, potentially favoring the less recognized form.[12]
Experimental Protocols for Assessing Enzymatic Stability
To empirically determine and compare the stability of peptides containing piperidino-proline and other analogs, a standardized in vitro stability assay is essential. The following protocol outlines a robust methodology for assessing peptide stability in human plasma.
Protocol: In Vitro Peptide Stability Assay in Human Plasma
Objective: To determine the half-life (t½) of a test peptide and its analogs in human plasma.
Materials:
-
Test peptides (e.g., Peptide-Pro, Peptide-Pip, Peptide-N-MePro) of high purity (>95%)
-
Human plasma (pooled, with anticoagulant such as EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v) or other protein precipitation agents (e.g., acetonitrile with 1% formic acid)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Vortex mixer
Methodology:
-
Peptide Stock Solution Preparation: Prepare stock solutions of each test peptide in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Incubation: a. Pre-warm an aliquot of human plasma to 37°C. b. Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. c. Immediately after spiking (t=0), withdraw an aliquot (e.g., 100 µL) and add it to a tube containing an equal volume of cold TCA solution to precipitate the plasma proteins. d. Incubate the remaining plasma-peptide mixture at 37°C. e. At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw additional aliquots and precipitate the proteins as in step 2c.
-
Sample Processing: a. Vortex the protein-precipitated samples thoroughly. b. Incubate on ice for 10-15 minutes to ensure complete precipitation. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Carefully collect the supernatant containing the peptide.
-
HPLC Analysis: a. Analyze the supernatant by reverse-phase HPLC to quantify the remaining parent peptide. b. Use a gradient elution method appropriate for the peptide's hydrophobicity. c. Monitor the peptide elution by UV absorbance at a suitable wavelength (e.g., 214 or 280 nm).
-
Data Analysis: a. Generate a standard curve by injecting known concentrations of the peptide. b. Quantify the concentration of the parent peptide at each time point. c. Plot the percentage of remaining peptide against time. d. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
Causality Behind Experimental Choices:
-
Human Plasma: Using pooled human plasma provides a biologically relevant matrix containing a complex mixture of proteases, mimicking the in vivo environment.[13]
-
37°C Incubation: This temperature reflects physiological conditions.
-
Protein Precipitation: TCA or organic solvents are used to stop the enzymatic reaction and remove abundant plasma proteins that would interfere with HPLC analysis.[13]
-
HPLC Quantification: HPLC is a robust and widely used method for separating and quantifying peptides.[14][15][16]
Diagram of the Experimental Workflow
Caption: Workflow for the in vitro assessment of peptide enzymatic stability in human plasma.
Future Directions and Conclusion
The incorporation of piperidino-proline represents a promising strategy for enhancing the enzymatic stability of therapeutic peptides. Its larger, more conformationally constrained six-membered ring is expected to provide superior steric shielding against proteolytic attack compared to the native five-membered ring of proline. While direct, quantitative comparisons with other proline analogs like N-methyl-proline are still needed to fully elucidate the structure-stability relationship, the fundamental principles of steric hindrance and conformational rigidity strongly support the potential of piperidino-proline in next-generation peptide drug design.
The experimental protocol provided in this guide offers a robust framework for researchers to systematically evaluate the stability of their own peptide candidates. By generating empirical data, the scientific community can build a more comprehensive understanding of how different proline analogs contribute to proteolytic resistance, ultimately accelerating the development of more stable and effective peptide therapeutics.
References
- Thamm, P., & H.-J., M. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
- Hartmann, M., et al. (2009). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research, 42(10), 1546-1556.
- Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-54.
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
- Iris Biotech. (n.d.).
- Pavlov, M. Y., et al. (2008).
- Rai, R., et al. (2020). Conformational landscape of substituted prolines. Protein Science, 29(1), 126-141.
- Copeland, T. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor.
- Singh, A., et al. (2025). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects, 130808.
- Zhou, H., et al. (2009).
- Kondratov, I. S., et al. (2022). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 20(47), 9337-9350.
- Kemmink, J., & Creighton, T. E. (1993). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Journal of Molecular Biology, 234(3), 861-878.
- Otvos, L., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. The FASEB Journal, 22(11), 3954-3961.
- Hopax. (n.d.). D-Proline in Peptide Synthesis: Enhancing Stability and Bioactivity.
- Thomas, B. E., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(13), 5178-5189.
- Ghavass, P., et al. (2021). Design, Synthesis and Biological Evaluation of P2-modified Proline Analogues Targeting the HtrA Serine Protease in Chlamydia. ChemRxiv.
- Kumar, C. G., & Park, S. W. (2018). Recent Advances in Chemoenzymatic Peptide Syntheses. International Journal of Molecular Sciences, 19(6), 1735.
- NovoPro. (2021, February 26).
- Ham, J. A., & Harrison, A. G. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry, 27(10), 1705-1715.
- Schade, M., et al. (2020). Proline-Based Allosteric Inhibitors of Zika and Dengue Virus NS2B/NS3 Proteases. Journal of Medicinal Chemistry, 63(1), 263-279.
- ChemPep Inc. (n.d.).
- Aubry, A., et al. (1999). A pipecolic acid (Pip)-containing dipeptide, Boc-d-Ala-l-Pip-NHPr.
- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. The Plant Cell, 29(5), 1014-1035.
- Tanner, J. J., et al. (2021). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. ACS Omega, 6(31), 20286-20296.
- Ghavass, P., et al. (2021). Design, synthesis and biological evaluation of P2-modified proline analogues targeting the HtrA serine protease in Chlamydia. bioRxiv.
- Agarwal, V., et al. (2021). Enzymatic Synthesis Assisted Discovery of Proline-Rich Macrocyclic Peptides in Marine Sponges. ACS Central Science, 7(8), 1362-1370.
- Reihill, M., et al. (2007). Enzymatic synthesis of peptides on a solid support. Organic & Biomolecular Chemistry, 5(5), 668-670.
- Chen, G., et al. (1991). Resistance of proline-containing peptides to ruminal degradation in vitro. Journal of Animal Science, 69(9), 3954-3958.
- Casadevall, A., et al. (2023). Evaluating Host Defense Peptides: A Comparative Analysis of Synthetic Peptides and Recombinant Concatemers. International Journal of Molecular Sciences, 24(13), 10853.
- Tarran, M. F., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
- Tarran, M. F., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
- Scott, W. L., et al. (2018). Structural comparison of alanine, proline and sarcosine.
- Tarran, M. F., et al. (2021).
- Powell, M. F., et al. (1992). Peptide stability in drug development: a comparison of peptide reactivity in different biological media. Journal of Pharmaceutical Sciences, 81(8), 731-735.
- Tarran, M. F., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF.
- Lee, J., et al. (2022). Differential Self-Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides.
- Ecole Polytechnique Fédérale de Lausanne. (2017, July 17).
- Thomas, B. E., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Sigma-Aldrich. (n.d.).
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- 11. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide stability in drug development: a comparison of peptide reactivity in different biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. repositori.upf.edu [repositori.upf.edu]
A Comparative Guide to the Hydrophobicity of Piperidino-Proline Peptides
For researchers, scientists, and drug development professionals, understanding and modulating the physicochemical properties of peptides is paramount. Among these properties, hydrophobicity plays a crucial role in determining a peptide's structure, stability, membrane permeability, and overall bioactivity. Proline, with its unique cyclic structure, is a critical residue for inducing specific turns and rigidifying peptide backbones. The substitution of proline with its six-membered ring analogue, piperidino-proline (also known as L-pipecolic acid, Pip), offers a tantalizing strategy for fine-tuning these properties. This guide provides an in-depth comparison of the hydrophobicity of piperidino-proline peptides versus their natural proline-containing counterparts, supported by established experimental methodologies and an analysis of the underlying structural determinants.
The Structural Basis of Hydrophobicity: Proline vs. Piperidino-Proline
The hydrophobicity of a peptide is fundamentally dictated by the nature of its amino acid side chains and its overall conformation. Proline's five-membered pyrrolidine ring imposes significant conformational constraints on the peptide backbone, limiting the available Ramachandran space and favoring specific secondary structures.[1] This rigidity is a key factor in its contribution to the overall hydrophobicity of a peptide.
Piperidino-proline, with its six-membered piperidine ring, introduces an additional methylene group, leading to several key structural differences that are hypothesized to influence hydrophobicity:
-
Increased Lipophilicity: The additional -CH2- group inherently increases the nonpolar surface area of the residue, which is expected to result in a greater affinity for nonpolar environments.
-
Enhanced Conformational Flexibility: Unlike the relatively planar five-membered ring of proline, the six-membered ring of piperidino-proline adopts a more flexible chair or boat conformation.[2][3] This increased flexibility can influence how the peptide presents its hydrophobic and hydrophilic faces to a solvent or a chromatographic stationary phase.
-
Altered Peptide Bond Isomerism: The substitution of proline with pipecolic acid has been shown to significantly impact the cis/trans isomerization of the preceding peptide bond. Studies have indicated that pipecolic acid can lead to a significant increase in the population of the cis conformer compared to proline.[4] This conformational shift can alter the overall shape and polarity of the peptide, thereby affecting its hydrophobic interactions.
These structural nuances form the basis for the experimental investigation of the comparative hydrophobicity of peptides containing these two cyclic amino acids.
Experimental Methodologies for Quantifying Peptide Hydrophobicity
Two primary experimental techniques are widely accepted for quantifying the hydrophobicity of peptides: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Contact Angle Goniometry.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing peptide hydrophobicity.[5] In this technique, peptides are partitioned between a polar mobile phase and a nonpolar stationary phase (typically C8 or C18). Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus have longer retention times.
-
Peptide Synthesis:
-
Synthesize a model pentapeptide series, for example, Ac-Gly-X-Gly-Gly-Tyr-NH2, where X is either L-Proline or L-Pipecolic acid.
-
Utilize standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The synthesis of peptides containing proline or its analogues is well-established.[6]
-
Purify the crude peptides by preparative RP-HPLC to >95% purity.
-
Confirm the identity and purity of the peptides by mass spectrometry and analytical RP-HPLC.
-
-
RP-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Temperature: Maintain a constant column temperature, e.g., 25°C.
-
-
Data Analysis:
-
Inject equal concentrations of the Pro-containing and Pip-containing peptides.
-
Record the retention time (t_R) for each peptide. A longer t_R indicates greater hydrophobicity.
-
The following diagram illustrates the RP-HPLC workflow for comparing the hydrophobicity of the model peptides.
RP-HPLC workflow for hydrophobicity comparison.
Contact Angle Goniometry
Contact angle goniometry provides a measure of the hydrophobicity of a surface. By immobilizing peptides on a solid support, the contact angle of a water droplet on the peptide-coated surface can be measured. A larger contact angle indicates greater hydrophobicity.
-
Surface Preparation:
-
Covalently attach the synthesized Pro- and Pip-containing peptides to a suitable solid substrate (e.g., a gold-coated silicon wafer) to form a self-assembled monolayer.
-
-
Contact Angle Measurement:
-
Place a small droplet of ultrapure water onto the peptide-coated surface.
-
Use a goniometer to measure the angle between the droplet and the surface.
-
Perform multiple measurements at different locations on the surface for each peptide to ensure statistical significance.
-
-
Data Analysis:
-
Calculate the average contact angle for each peptide surface.
-
A higher contact angle for the Pip-peptide surface compared to the Pro-peptide surface would indicate greater hydrophobicity.
-
The following diagram illustrates the workflow for contact angle goniometry.
Contact angle goniometry workflow.
Comparative Data and Discussion
| Peptide | Expected RP-HPLC Retention Time (t_R) | Expected Water Contact Angle (θ) | Rationale |
| Ac-Gly-Pro -Gly-Gly-Tyr-NH2 | t_R (Pro) | θ (Pro) | Baseline for comparison. |
| Ac-Gly-Pip -Gly-Gly-Tyr-NH2 | > t_R (Pro) | > θ (Pro) | The additional methylene group in the piperidine ring increases the nonpolar surface area, leading to stronger interaction with the C18 stationary phase. This increased lipophilicity would also result in greater water repellency on a peptide-coated surface. The enhanced conformational flexibility of the six-membered ring may also allow for a more favorable orientation for hydrophobic interactions. |
The expected increase in hydrophobicity upon substituting proline with piperidino-proline has significant implications for peptide design and drug development. A more hydrophobic peptide may exhibit:
-
Enhanced Membrane Permeability: Increased lipophilicity can facilitate the passive diffusion of peptides across cell membranes, a critical factor for the development of intracellularly acting peptide drugs.
-
Altered Protein-Protein Interactions: The hydrophobic core of proteins is a key driver of their folding and interactions. Modulating the hydrophobicity of a peptide ligand can fine-tune its binding affinity and specificity for its target protein.
-
Modified Aggregation Propensity: While increased hydrophobicity can sometimes lead to aggregation, the unique conformational properties of piperidino-proline might mitigate this effect by disrupting the formation of β-sheet structures that often drive aggregation.
Conclusion
The substitution of proline with piperidino-proline represents a powerful tool for modulating the hydrophobicity of peptides. The addition of a single methylene group within the cyclic side chain is predicted to confer a measurable increase in hydrophobicity, as can be quantified by standard techniques such as RP-HPLC and contact angle goniometry. This modification, coupled with the altered conformational landscape it imposes on the peptide backbone, provides a nuanced approach to tuning the physicochemical properties of peptides for therapeutic and research applications. Further experimental studies directly comparing the hydrophobicity of Pro- and Pip-containing peptide series are warranted to fully elucidate the magnitude of this effect and its potential for rational peptide design.
References
-
Copeland, T. D., Wondrak, E. M., Tozser, J., Roberts, M. M., & Oroszlan, S. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Biochemical and Biophysical Research Communications, 169(1), 310-314. [Link]
-
Geyer, A., et al. (2000). (1) Conformational heterogeneity about proline and pipecolic acid peptide bonds. (2) Structure of substrate analogs bound to enoyl-CoA hydratase. Thesis (Ph.D.)--University of Wisconsin--Madison. [Link]
-
Hartmann, M., et al. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(21), E4947-E4956. [Link]
-
Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(16), 4253-4262. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. [Link]
-
O'Leary, D. J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Peptide 2.0 Inc. (2026). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. [Link]
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Raulfs, M., et al. (2014). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry, 25(10), 1705-1715. [Link]
-
Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini. Journal of Chromatography A, 1141(2), 206-223. [Link]
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A Senior Application Scientist's Guide to the Validation of Peptides Containing 4-Piperidino-L-proline
For researchers, scientists, and drug development professionals at the forefront of peptide therapeutics, the incorporation of non-standard amino acids like 4-piperidino-L-proline is a gateway to enhanced stability, novel functionalities, and improved pharmacological profiles.[1] This unique amino acid, a proline analog featuring a piperidine ring, introduces both exciting therapeutic possibilities and significant analytical challenges.[1] Its distinct structure, combining the rigidity of the proline ring with the basicity and bulk of the piperidine moiety, demands a multi-faceted and meticulously optimized validation strategy to ensure the identity, purity, and structural integrity of the final peptide.
This guide provides an in-depth comparison of the critical analytical techniques for validating peptide sequences containing 4-piperidino-L-proline. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to construct a robust, self-validating analytical workflow.
The Analytical Challenge: Why 4-Piperidino-L-proline Demands a Deeper Look
The introduction of a non-canonical amino acid like 4-piperidino-L-proline can significantly alter a peptide's physicochemical properties.[2][3] These changes, including hydrophobicity, charge state, and conformational rigidity, directly impact how the peptide behaves in standard analytical systems.[3] Consequently, a standard validation protocol is often insufficient. A comprehensive approach is essential to confidently characterize these novel molecules.
Here, we compare the cornerstone techniques for peptide validation: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA). Each method provides a unique piece of the validation puzzle, and their intelligent combination is key to a comprehensive characterization.
Comparative Analysis of Key Validation Techniques
The selection of an analytical method, or combination thereof, should be driven by the specific question being asked. Is the goal to assess purity, confirm the sequence, or elucidate the three-dimensional structure? The following table summarizes the primary methods and their applicability to peptides containing 4-piperidino-L-proline.
| Analytical Technique | Primary Application | Strengths | Considerations for 4-Piperidino-L-proline Peptides |
| Reversed-Phase HPLC (RP-HPLC) | Purity Assessment & Quantification | High resolution, robust, and reproducible for purity determination.[4] | The bulky and basic piperidino group may cause peak tailing. Method optimization (e.g., column chemistry, mobile phase modifiers) is critical.[2] |
| Mass Spectrometry (MS) | Identity Confirmation & Sequence Verification | High sensitivity and accuracy for molecular weight determination.[5] Tandem MS (MS/MS) provides sequence information.[6] | The "proline effect" can lead to preferential fragmentation N-terminal to the 4-piperidino-L-proline residue in CID.[6][7] Alternative fragmentation methods like ECD may be beneficial.[7] |
| NMR Spectroscopy | Definitive Structure Elucidation & Conformation Analysis | Provides detailed information on 3D structure, including the conformation of the proline analog ring and its impact on the peptide backbone.[8][9] | Requires higher sample concentrations (typically 0.5-5 mM).[8] The complexity of the spectra may increase, requiring advanced 2D NMR techniques for full assignment.[10][11] |
| Amino Acid Analysis (AAA) | Compositional Verification & Absolute Quantification | Confirms the presence and ratio of all amino acids, including the modified proline, after hydrolysis. Provides an accurate measure of net peptide content.[5][12] | Requires complete hydrolysis of the peptide.[13] A standard for 4-piperidino-L-proline is needed for accurate quantification. |
| Chiral Chromatography | Enantiomeric Purity Assessment | Determines the presence of D-isomer impurities that may arise during synthesis.[14] | Essential for ensuring the correct stereochemistry of the 4-piperidino-L-proline and other amino acids in the sequence. |
In-Depth Methodologies & Experimental Protocols
Purity and Identity Confirmation: The HPLC-MS Workhorse
The combination of HPLC with MS detection is the foundational approach for assessing the purity and confirming the identity of synthetic peptides.[2][5]
-
Sample Preparation:
-
Accurately weigh ~1 mg of the lyophilized peptide.
-
Dissolve in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1 mg/mL. The basicity of the piperidino group may improve solubility in acidic mobile phases.
-
-
HPLC System and Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: Begin with a standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[2] If peak tailing is observed due to the basic piperidino group interacting with residual silanols, consider using a column with advanced end-capping or a different stationary phase (e.g., Phenyl-Hexyl).[2][4]
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water. (FA is preferred over Trifluoroacetic Acid (TFA) for better MS sensitivity, as TFA can cause ion suppression).[2][4]
-
Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.
-
Gradient: A typical starting gradient is 5% to 60% Mobile Phase B over 20 minutes. This must be optimized based on the peptide's retention time. The hydrophobicity of the 4-piperidino-L-proline will influence the required elution strength.[2]
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm, coupled to an ESI-MS detector.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The basic piperidino group should ionize efficiently.
-
Scan Range: A broad range (e.g., m/z 200-2000) to detect the parent ion in various charge states.
-
Data Analysis:
-
Confirm the molecular weight of the main peak by deconvoluting the observed charge states.
-
Integrate the UV chromatogram to determine the purity of the target peptide.
-
Analyze the masses of any observed impurities to identify potential synthesis-related side products (e.g., deletion sequences, protecting group remnants).[2]
-
-
Caption: Workflow for HPLC-MS Purity Assessment of Peptides.
Sequence Verification: Tandem Mass Spectrometry (MS/MS)
While MS confirms the overall mass, tandem MS (MS/MS) is required to verify the amino acid sequence. This involves isolating the parent ion, fragmenting it, and analyzing the resulting fragment ions.
Proline and its analogs introduce a unique challenge known as the "proline effect," where the peptide bond N-terminal to the proline residue is preferentially cleaved during Collision-Induced Dissociation (CID), the most common fragmentation method.[6] This can lead to a dominant fragment ion and suppress other sequence-informative ions, making full sequence confirmation difficult.[7]
| Fragmentation Method | Principle | Advantage for Proline Analogs | Disadvantage |
| Collision-Induced Dissociation (CID) | Acceleration of ions into a neutral gas, causing fragmentation through collisions. | Widely available and robust. | Prone to the "proline effect," leading to incomplete sequence coverage.[7] |
| Electron Capture Dissociation (ECD) / Electron Transfer Dissociation (ETD) | Introduction of low-energy electrons or radical anions to induce fragmentation. | Cleavage is less dependent on sequence, providing more uniform fragmentation and better sequence coverage for proline-rich peptides.[7] | Less common, may have lower fragmentation efficiency for smaller, lowly charged peptides. |
For a peptide containing 4-piperidino-L-proline, a complementary approach using both CID and ECD/ETD can provide the most comprehensive sequence information.[7]
Definitive Structural Elucidation: NMR Spectroscopy
NMR is the gold standard for determining the three-dimensional structure of peptides in solution.[9] For a peptide with 4-piperidino-L-proline, NMR is invaluable for understanding the conformational consequences of this modification.
Key questions NMR can answer:
-
What is the ring pucker of the 4-piperidino-L-proline residue?
-
Does the bulky piperidino group favor a cis or trans conformation of the preceding peptide bond?[15]
-
How does the modification affect the overall peptide backbone conformation and the spatial arrangement of other side chains?
-
Sample Preparation:
-
NMR Experiments:
-
1D ¹H: To assess overall sample quality, folding, and potential aggregation.[16]
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. This experiment connects all protons within a single amino acid residue through scalar couplings.[11]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. This is crucial for sequential assignment (connecting adjacent residues) and determining the 3D fold.[10][11]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment, especially in crowded spectral regions.[11]
-
-
Data Analysis and Structure Calculation:
-
Assign all proton and carbon resonances.
-
Use the cross-peak intensities from the NOESY spectrum to generate distance restraints.
-
Use chemical shift data to predict dihedral angles.[11]
-
Employ molecular dynamics software to calculate a family of structures consistent with the NMR data.
-
Caption: Logic flow for peptide structure determination by NMR.
Conclusion: An Integrated and Self-Validating Approach
Validating a peptide containing a unique residue like 4-piperidino-L-proline is not a linear process but a cycle of integrated analytical strategies. No single technique can provide a complete picture. A robust validation package relies on the orthogonal data from multiple methods to build a confident and comprehensive understanding of the molecule.
An effective strategy begins with RP-HPLC-MS to establish purity and confirm the molecular weight. This is followed by tandem MS (ideally with multiple fragmentation methods) to verify the sequence. For peptides destined for therapeutic development or detailed structure-activity relationship (SAR) studies, NMR spectroscopy is indispensable for elucidating the three-dimensional structure and conformational impact of the modification. Finally, Amino Acid Analysis and chiral analysis provide quantitative compositional and stereochemical verification, completing the validation dossier.
By understanding the strengths and limitations of each technique and thoughtfully applying them in a complementary fashion, researchers can navigate the analytical complexities of novel peptides and ensure the integrity of their groundbreaking work.
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- Gas-Phase Proton Affinities for Twenty of the Proline-Containing Dipeptides.
- Analytical methods and Quality Control for peptide products. Biosynth.
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- Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
- Boc-4-piperidino-L-proline. Chem-Impex.
- Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv.
- Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis, and LC-MS. Illinois Experts.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central.
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).
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- Synthetic Peptide Analyzed with HPLC - AppNote. MicroSolv.
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- Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
- Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
- The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC - PubMed Central.
- Understanding the Proline-Centric Design of a Peptide-Mediated Macrolide Resistance Mechanism. PMC - NIH.
- Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI.
- Sequence-function mapping of proline-rich antimicrobial peptides. PMC - PubMed Central.
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A Comparative Guide to the Biological Activity of Piperidino-Proline Containing Peptides
Introduction: The Structural Advantage of Piperidino-Proline in Peptidomimetics
In the landscape of drug discovery, the modification of native peptide structures is a cornerstone of developing therapeutics with enhanced stability, potency, and selectivity. Proline, with its unique cyclic structure, imparts significant conformational constraints on peptide backbones, often inducing specific secondary structures like β-turns that are critical for biological recognition. However, the five-membered pyrrolidine ring of proline is not the final word in conformational restriction.
Piperidino-proline, technically piperidine-2-carboxylic acid, represents a "ring-expanded" analog of proline, featuring a six-membered ring. This seemingly subtle modification introduces a higher degree of steric hindrance and alters the puckering of the ring, which can destabilize the planar peptide amide bond.[1] This structural perturbation is a powerful tool for medicinal chemists. By substituting proline with its piperidino counterpart, researchers can fine-tune the conformational properties of a peptide, potentially enhancing its interaction with a biological target or increasing its resistance to enzymatic degradation by peptidases that specifically recognize proline residues.[2] This guide provides a comparative analysis of the biological activities of peptides incorporating this valuable synthetic amino acid, focusing on their applications in enzyme inhibition, anticancer, and antiviral research, complete with the experimental frameworks used for their evaluation.
Comparative Analysis of Biological Activities
The incorporation of the piperidino-proline scaffold has led to the development of potent modulators of various biological targets. Here, we compare their activities across several key therapeutic areas.
Enzyme Inhibition: A Tale of Two Proline-Specific Peptidases
Peptides containing piperidino-proline and related piperidine structures have shown exceptional promise as inhibitors of proline-specific enzymes, most notably Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP).
Mechanism Spotlight: Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a serine protease that plays a crucial role in glucose metabolism. It inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) by cleaving dipeptides from their N-terminus, particularly when proline or alanine is in the second position.[3][4][5] By inhibiting DPP-IV, the active levels of these incretins are prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors a major therapeutic class for type 2 diabetes.[3][6]
Comparative Performance of DPP-IV Inhibitors
The development of potent DPP-IV inhibitors has heavily relied on structures that mimic the proline-containing substrates. Piperidine-constrained phenethylamines, for example, have emerged as a novel and highly effective class of inhibitors.
| Compound Class | Example Structure | Target | Potency (IC50) | Selectivity | Reference |
| Piperidine-constrained Phenethylamines | (Structure not fully disclosed) | DPP-IV | Nanomolar range | High selectivity over related proteases | [7] |
| Cyanopyrrolidines | Vildagliptin, Saxagliptin | DPP-IV | Nanomolar range | Well-established inhibitors | [6] |
| Casein-derived Tetrapeptides | Phe-Leu-Gln-Pro | DPP-IV | 65.3 µM | Food-derived inhibitor | [8] |
Table 1: Comparison of different classes of DPP-IV inhibitors. Piperidine-based compounds demonstrate high potency, comparable to established drugs.
Mechanism Spotlight: Prolyl Oligopeptidase (POP)
Prolyl Oligopeptidase (POP) is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[9] Its overactivity has been implicated in various neurological and neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases, making it an attractive therapeutic target.[10] POP is believed to contribute to pathology by degrading proline-containing neuropeptides and promoting the aggregation of proteins like α-synuclein.[10][11]
Comparative Performance of POP Inhibitors
Significant efforts have been made to develop POP inhibitors by modifying proline-containing peptide structures. Replacing the central proline with non-natural amino acids, including piperidine-related scaffolds like perhydroindole, has yielded highly potent compounds.[12]
| Compound Series | Key Modification | Target | Potency (IC50) | In Vivo Activity | Reference |
| Perhydroindole Derivatives | (2-phenylcyclopropyl)carbonyl side chain | Rat Cortex POP | 0.9 nM | ID50 (oral) = 1 mg/kg | [12] |
| Dicarboxylic Acid Amides | Cyclopentyl/cyclohexyl group at P5 site | Pig Brain POP | Potent, with improved log P | Not specified | [13] |
| KYP-2407 | 4-phenylbutanoyl-prolylcyanopyrrolidine | Human POP | Not specified | Stimulates autophagy in cell models | [11] |
Table 2: Comparison of POP inhibitors. Replacing the standard proline with piperidine-like scaffolds and optimizing the side chain can lead to sub-nanomolar inhibitory potency and good oral activity.
Anticancer Activity: Targeting Proliferation and Survival
The rigid piperidine nucleus is a common feature in molecules exhibiting a broad range of biological activities, including antiproliferative effects.[14] Research has demonstrated that highly functionalized piperidine derivatives can induce cytotoxicity in a variety of human cancer cell lines.
Mechanism Spotlight: Anticancer Action
The anticancer mechanisms of piperidine-containing compounds are diverse. Some have been shown to interact with DNA, likely through intercalation, which can disrupt replication and transcription, leading to cell cycle arrest and apoptosis.[14][15] Others, like Palmitoyl Piperidinopiperidine (PPI), have been found to inhibit key signaling pathways, such as the STAT3 pathway, which is crucial for apoptosis, angiogenesis, and cell cycle progression.[16]
Comparative Performance of Piperidine-Based Anticancer Agents
The efficacy of these compounds varies significantly with their specific functionalization and the cancer cell line being tested. A study of 25 different piperidine derivatives revealed a wide range of potencies.[14]
| Compound | Cancer Cell Line | Potency (GI50) | Selectivity Index (SI) vs. Normal Cells | Proposed Mechanism | Reference |
| Piperidine Derivative 16 | 786-0 (Renal) | 0.4 µg/mL | 156.0 | Not specified | [14] |
| Piperidine Derivative 1 | PC-3 (Prostate) | 6.3 µg/mL | >3.9 | DNA Intercalation | [14] |
| Palmitoyl Piperidinopiperidine (PPI) | HT29 (Colon) | ~0.5-2.2 µM | Selective vs. normal colon cells | STAT3 Inhibition | [16] |
Table 3: Comparative anticancer activity of various piperidine-containing compounds. The Growth Inhibitory concentration (GI50) and Selectivity Index (SI) highlight the potential for developing targeted therapies with reduced toxicity to normal cells.
Antiviral Activity: Inhibiting Viral Entry and Replication
The piperidine scaffold has also been integrated into molecules designed to combat viral infections. By serving as a rigid core, it allows for the precise orientation of functional groups that can interfere with the viral life cycle.
Mechanism Spotlight: Antiviral Action
Antiviral peptides and peptidomimetics can act through various mechanisms.[17] For enveloped viruses like HIV and influenza, they can disrupt the viral membrane or block the glycoproteins responsible for host cell entry.[18] For instance, some piperidine-substituted purines have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, blocking a key enzyme required for viral replication.[19]
Comparative Performance of Piperidine-Based Antiviral Agents
A series of novel purine derivatives featuring a piperidine substituent were synthesized and evaluated for their antiviral properties, demonstrating significant potential against both HIV and influenza.
| Compound | Virus Target | Potency (EC50) | Comparison to Reference Drug | Reference |
| FZJ13 | HIV-1 | Comparable to 3TC | Potent NNRTI | [19] |
| FZJ05 | Influenza A/H1N1 | Lower than Ribavirin, Amantadine | Significant potency | [19] |
Table 4: Antiviral activity of piperidine-substituted purines. These compounds show promising efficacy against both RNA and retroviruses, highlighting the versatility of the piperidine scaffold.
Experimental Protocols for Activity Assessment
To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the experimental designs. Below are the principles and workflows for key assays used to evaluate these peptides.
Protocol 1: In Vitro DPP-IV Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-IV. The causality is direct: a potent inhibitor will prevent the enzyme from cleaving its substrate, resulting in a low signal.
Experimental Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). When cleaved by DPP-IV between the Pro and AMC moieties, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of recombinant human DPP-IV enzyme, the fluorogenic substrate (Gly-Pro-AMC), and a series of dilutions of the test peptide (e.g., piperidino-proline containing peptides).
-
Assay Setup: In a 96-well microplate, add the DPP-IV enzyme solution to wells containing either the test peptide, a known inhibitor (positive control), or buffer alone (negative control).
-
Incubation: Allow the plate to incubate for a pre-determined time (e.g., 15 minutes) at 37°C to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence intensity kinetically over time (e.g., every minute for 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm Ex / 460 nm Em).
-
Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time plot). Determine the percent inhibition for each peptide concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Workflow Diagram:
Caption: Workflow for a cell-based MTT cytotoxicity assay.
Conclusion and Future Outlook
The incorporation of piperidino-proline and related piperidine scaffolds into peptides is a validated and powerful strategy for developing potent and selective modulators of biological processes. As demonstrated, these modifications have yielded promising lead compounds in the fields of metabolic disease, oncology, and virology. The enhanced conformational rigidity and steric hindrance provided by the six-membered ring offer a distinct advantage over the natural proline residue, enabling finer control over a peptide's structure-activity relationship. [1][20] Future research should focus on exploring a wider range of piperidino-proline derivatives with diverse substitutions on the ring to create comprehensive libraries for screening. Combining these synthetic efforts with computational docking and molecular dynamics simulations will further accelerate the rational design of next-generation therapeutics. The continued investigation into the in vivo efficacy, pharmacokinetic profiles, and safety of these compounds will be critical for translating these promising research findings into clinically effective treatments.
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Synthesis of Peptides Containing Proline Analogues . Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 22a. Available at: [Link]
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Wallén, E. A., et al. (2003). New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides . Journal of Medicinal Chemistry. Available at: [Link]
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Rostami, J., et al. (2020). Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells . Biomedicine & Pharmacotherapy. Available at: [Link]
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Nongonierma, A. B., & FitzGerald, R. J. (2016). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides . Journal of Functional Foods. Available at: [Link]
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Aso, K., et al. (2024). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus . Cureus. Available at: [Link]
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Sikora, J., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review . Molecules. Available at: [Link]
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Di Natale, C., et al. (2023). Proline derivatives used in this study . ResearchGate. (Note: This links to a figure within a larger publication, context is derived from the broader paper on temporin peptides). Available at: [Link]
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Irazusta, J., et al. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins . Critical Reviews in Food Science and Nutrition. Available at: [Link]
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Malfroy, B., et al. (2017). Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors . Future Medicinal Chemistry. Available at: [Link]
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Hancock, R. E. W., & Sahl, H. G. (2021). An Overview of Antiviral Peptides and Rational Biodesign Considerations . Viruses. Available at: [Link]
- Loffet, A. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents (US7645858B2).
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de Oliveira, B. R., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity . European Journal of Medicinal Chemistry. Available at: [Link]
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Nauck, M. A., & Meier, J. J. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies . Journal of Medicinal Chemistry. Available at: [Link]
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Hodges, J. A., & Raines, R. T. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides . Journal of the American Chemical Society. Available at: [Link]
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Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors . Journal of Medicinal Chemistry. Available at: [Link]
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O'Brien, A., et al. (2021). Plant-Derived Antimicrobial Peptides as Potential Antiviral Agents in Systemic Viral Infections . Viruses. Available at: [Link]
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Zhang, F., et al. (2020). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections . Chemistry & Biodiversity. Available at: [Link]
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de Oliveira, B. R., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity . European Journal of Medicinal Chemistry. Available at: [Link]
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Sultana, N., et al. (2021). Palmitoyl Piperidinopiperidine Induces Selective Anticancer Activity Against Human Colon Carcinoma Cell Lines . Conference Paper. Available at: [Link]
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Portevin, B., et al. (1996). New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives . Journal of Medicinal Chemistry. Available at: [Link]
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Cunningham, D. F., & O'Connor, B. (1997). Proline specific peptidases . Biochimica et Biophysica Acta. Available at: [Link]
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- 4. Dipeptidyl Peptidase IV Inhibitor IV K579 [sigmaaldrich.com]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. tandfonline.com [tandfonline.com]
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- 11. Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Research progress in structure-activity relationship of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-4-piperidino-L-proline
Welcome, colleagues. In the landscape of drug development and peptide synthesis, our work hinges on precision, efficacy, and, above all, safety. Fmoc-4-piperidino-L-proline is a valuable building block, prized for its unique piperidine ring structure that enhances stability and solubility in complex peptide chains[1]. While its utility is clear, our responsibility extends beyond its application to its entire lifecycle, culminating in its proper disposal.
This guide is structured to provide a direct, actionable, and scientifically grounded framework for managing Fmoc-4-piperidino-L-proline waste. Our goal is not merely to comply with regulations but to cultivate a culture of safety that protects our teams, our institutions, and our environment. We will move beyond a simple checklist to understand the causality behind each procedural step, ensuring our safety protocols are robust and self-validating.
Section 1: Hazard Assessment and Proactive Risk Mitigation
While Fmoc-4-piperidino-L-proline and similar Fmoc-protected amino acids are not classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200), it is a foundational principle of laboratory science to treat all chemical reagents with diligence[2][3][4]. Potential health effects from fine powders can include mechanical irritation to the eyes, skin, and respiratory tract[5]. Therefore, our first priority is to establish a robust barrier between the researcher and the reagent through the correct use of Personal Protective Equipment (PPE).
The selection of PPE is not arbitrary; it is a direct response to the potential routes of exposure.
| Potential Hazard | Route of Exposure | Required Personal Protective Equipment (PPE) | Causality and Rationale |
| Eye Irritation | Airborne Particles | Safety glasses with side-shields or chemical safety goggles. | Protects against accidental splashes or fine dust entering the eye, which can cause serious irritation[6]. |
| Skin Irritation | Direct Contact | Chemical-resistant nitrile gloves and a buttoned lab coat. | Prevents direct skin contact. Nitrile offers broad protection against common laboratory chemicals. A lab coat protects skin and personal clothing from contamination[6]. |
| Respiratory Irritation | Inhalation of Dust | Work in a well-ventilated area or a chemical fume hood. | Avoids the formation and inhalation of dust and aerosols. The airflow of a fume hood is the primary engineering control to capture and exhaust airborne particulates away from the user's breathing zone[3][5]. |
Section 2: Standard Operating Protocol for Solid Waste Disposal
The guiding principle for disposing of solid Fmoc-4-piperidino-L-proline is that it must be treated as chemical waste. Under no circumstances should it be discarded in regular trash or washed down the drain, as this can lead to environmental contamination and non-compliance with waste regulations[6][7].
Step 1: Containerization
Place the solid waste into a designated, chemically compatible hazardous waste container. A wide-mouth, high-density polyethylene (HDPE) container is ideal.
-
Expertise & Causality: The wide mouth facilitates the easy transfer of solids, minimizing the generation of airborne dust. HDPE is a robust polymer with excellent resistance to a wide range of chemicals, ensuring the integrity of the container and preventing leaks[8]. The container must have a secure, sealable lid.
Step 2: Labeling
Proper labeling is a critical compliance and safety step. The moment the first particle of waste enters the container, it must be labeled.
-
Trustworthiness: A correctly labeled container communicates its contents and hazards to everyone in the laboratory, preventing accidental mixing of incompatible wastes. Your institution's Environmental Health and Safety (EHS) department will provide specific labels, which must include:
-
The words "Hazardous Waste"[6].
-
The full, unabbreviated chemical name: "Fmoc-4-piperidino-L-proline".
-
The date when waste was first added (the "accumulation start date").
-
Step 3: Segregated Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel[8].
-
Authoritative Grounding: The SAA is a provision of the EPA's Resource Conservation and Recovery Act (RCRA) regulations. Crucially, waste must be segregated based on compatibility. Fmoc-4-piperidino-L-proline is incompatible with strong oxidizing agents[2][5].
-
Expertise & Causality: Storing this compound away from strong oxidizers prevents potentially violent chemical reactions. Proper segregation within the SAA is a cornerstone of preventing laboratory incidents[9].
Step 4: Arranging for Final Disposal
Once the container is full or your project is complete, arrange for its collection.
-
Trustworthiness: This process must be handled by trained professionals. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup[10]. They are equipped to transport and dispose of the material in compliance with all federal and local regulations.
Caption: Workflow for the proper disposal of solid Fmoc-4-piperidino-L-proline waste.
Section 3: Management of Contaminated Materials
Disposal procedures must also account for items contaminated with the chemical.
-
Grossly Contaminated Items: Weigh boats, gloves, or paper towels with visible powder contamination should be placed directly into the solid chemical waste container described in Section 2.
-
Empty Reagent Containers: A container is not truly empty until it has been properly decontaminated.
-
Empty Contents: Thoroughly empty all solid material into the waste container. Only minimal residue should remain[11].
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate: Crucially, the rinsate from all three washes must be collected and disposed of as liquid hazardous chemical waste in a separate, appropriately labeled container[11].
-
Final Disposal: Once decontaminated, obliterate or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic[11].
-
Section 4: Emergency Procedures for Spills and Exposure
Preparedness is paramount. In the event of an accident, a calm and methodical response is essential.
Small Spill Response (Solid Powder)
-
Alert & Isolate: Alert personnel in the immediate area.
-
Don PPE: Ensure you are wearing the PPE outlined in Section 1.
-
Contain: Gently sweep up the solid material, avoiding the creation of dust[2][3]. Use a dustpan and brush or absorbent pads. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Dispose: Place the collected material and any contaminated cleaning supplies into your labeled hazardous waste container.
-
Clean: Wipe the spill area with a damp cloth. Dispose of the cloth as contaminated waste.
-
Wash: Thoroughly wash your hands after the cleanup is complete.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ushazmatstorage.com [ushazmatstorage.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-4-piperidino-L-proline
Welcome to your essential guide on the safe handling of Fmoc-4-piperidino-L-proline. As a key building block in solid-phase peptide synthesis (SPPS), this amino acid derivative is instrumental in the development of novel peptide-based therapeutics and research tools.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for personal protective equipment (PPE) and safe handling protocols. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your groundbreaking research.
Hazard Identification and Risk Assessment: The Foundation of Laboratory Safety
While some safety data sheets (SDS) for similar compounds like Fmoc-L-proline may not classify it as a hazardous substance under specific regulations, it is crucial to treat all chemical reagents with a high degree of caution.[3][4][5] The primary risks associated with Fmoc-4-piperidino-L-proline, which is typically a white powder, stem from its physical form and the nature of the chemical processes in which it is used.[1]
A thorough risk assessment should consider the following potential hazards:
-
Inhalation: Fine powders can become airborne during handling, posing a risk of respiratory tract irritation.[6]
-
Skin and Eye Contact: Direct contact may cause irritation.[6]
-
Ingestion: Accidental ingestion could be harmful.[6]
-
Associated Reagents: In the context of SPPS, Fmoc-4-piperidino-L-proline is used alongside other chemicals, such as solvents (e.g., DMF, NMP) and activating agents (e.g., HATU, HBTU), which may have their own significant hazards, including being sensitizers or having reproductive toxicity.[7][8]
Therefore, a comprehensive PPE strategy is not just about the amino acid derivative itself but also about the entire experimental context.
Core Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks identified during your assessment.[9] The following table summarizes the essential PPE for handling Fmoc-4-piperidino-L-proline.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Primary Engineering Controls | Chemical Fume Hood or Ventilated Enclosure | All handling of the solid compound, especially weighing and transferring, should be conducted in a well-ventilated area to minimize the inhalation of dust particles.[10] |
| Respiratory Protection | N95 or P1 Dust Mask | Recommended when handling larger quantities of the powder or when a fume hood is not available. This minimizes the inhalation of fine particles.[10] For work with highly volatile or toxic solvents, a respirator with appropriate cartridges may be necessary. |
| Eye and Face Protection | Chemical Safety Glasses with Side Shields or Goggles | This is the minimum requirement to protect against accidental splashes or dust.[10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Disposable nitrile gloves are generally sufficient for handling the solid. Ensure they are removed immediately after any contact with the chemical, and always wash your hands after removing gloves.[11] For prolonged work or when handling solvents, consider double-gloving or using thicker, reusable gloves.[11] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination.[10] Ensure the coat is fully buttoned. |
| Footwear | Closed-toe Shoes | Essential for protecting feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for both safety and experimental reproducibility. The following protocol outlines the key steps for handling Fmoc-4-piperidino-L-proline.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Recommended storage temperature is often between 0-8°C.[1]
Weighing and Solution Preparation
-
Don PPE: Before starting, put on all the required PPE as outlined in the table above.
-
Work in a Fume Hood: Conduct all weighing and solution preparation inside a certified chemical fume hood.
-
Minimize Dust: Handle the powder carefully to avoid generating dust. Use a spatula to transfer the solid.
-
Prepare Solution: When preparing a solution, slowly add the solvent to the solid to prevent splashing.[10]
-
Label Solution: Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.
Emergency Procedures: Be Prepared
Even with the best precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.
Spill Management
In the event of a spill of solid Fmoc-4-piperidino-L-proline, follow this protocol:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, put on your full PPE, including respiratory protection if necessary.
-
Contain the Spill: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3][5] Avoid actions that could generate dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose of Waste: Dispose of the contaminated materials as hazardous waste according to your institution's guidelines.
The following diagram illustrates the spill response workflow.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 8. biotage.com [biotage.com]
- 9. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
